molecular formula C9H9IO2 B1604200 5-Iodo-2,4-dimethylbenzoic acid CAS No. 742081-03-4

5-Iodo-2,4-dimethylbenzoic acid

Cat. No.: B1604200
CAS No.: 742081-03-4
M. Wt: 276.07 g/mol
InChI Key: VBULVYTZMDVWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2,4-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-2,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBULVYTZMDVWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630516
Record name 5-Iodo-2,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742081-03-4
Record name 5-Iodo-2,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-2,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a pivotal class of compounds in the landscape of modern chemistry, serving as versatile building blocks in medicinal chemistry, agrochemicals, and materials science. The introduction of a halogen atom, such as iodine, onto an aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the iodo-substituent can act as a handle for further functionalization through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the construction of complex molecular architectures. 5-Iodo-2,4-dimethylbenzoic acid, with its specific substitution pattern, presents a valuable synthon for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its synthesis and detailed characterization.

Synthesis of this compound: An Electrophilic Aromatic Substitution Approach

The synthesis of this compound is most effectively achieved through an electrophilic aromatic substitution reaction, specifically, the iodination of 2,4-dimethylbenzoic acid. The choice of this strategy is dictated by the directing effects of the substituents on the aromatic ring.

Mechanistic Insights: The Interplay of Directing Groups

The regioselectivity of the iodination reaction is governed by the electronic properties of the methyl and carboxylic acid groups already present on the benzene ring.

  • Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups due to their electron-donating inductive effect and hyperconjugation. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. It decreases the electron density of the ring, making it less reactive towards electrophiles.

In the case of 2,4-dimethylbenzoic acid, the two activating methyl groups at positions 2 and 4, and the deactivating carboxylic acid group at position 1, collectively direct the incoming electrophile. The position C5 is ortho to the C4-methyl group and para to the C2-methyl group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The carboxylic acid group directs meta to itself, which also favors substitution at C5. This synergistic directing effect leads to the selective formation of this compound.

The iodination is typically carried out using molecular iodine in the presence of a strong oxidizing agent and an acid catalyst. The oxidizing agent, such as periodic acid (HIO₄) or potassium persulfate (K₂S₂O₈), is crucial for generating a more potent electrophilic iodine species, often represented as I⁺, in situ.

Visualizing the Reaction Mechanism

Electrophilic Iodination Mechanism Mechanism of Iodination cluster_activation Activation of Iodine cluster_substitution Electrophilic Aromatic Substitution I2 I₂ I_plus I⁺ (Electrophilic Iodine) I2->I_plus Oxidation Oxidant Oxidizing Agent (e.g., HIO₄) Oxidant->I_plus AromaticRing 2,4-Dimethylbenzoic Acid SigmaComplex Arenium Ion Intermediate (σ-complex) AromaticRing->SigmaComplex + I⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of the electrophilic iodination of 2,4-dimethylbenzoic acid.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of substituted benzoic acids.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,4-Dimethylbenzoic acid≥98% purity
Iodine (I₂)Resublimed, ≥99.8% purity
Periodic acid dihydrate (H₅IO₆)ACS reagent grade, ≥99.0% purity
Glacial Acetic AcidACS reagent grade
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)
Sodium sulfite (Na₂SO₃)Anhydrous, ≥98% purity
Diethyl etherAnhydrous
HexanesACS reagent grade
Round-bottom flaskAppropriate size (e.g., 250 mL)
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Ice bath
Buchner funnel and filter flask
Separatory funnel
Rotary evaporator
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylbenzoic acid (10.0 g, 66.6 mmol), iodine (8.45 g, 33.3 mmol), and periodic acid dihydrate (3.04 g, 13.3 mmol).

  • Solvent Addition: To the flask, add 100 mL of glacial acetic acid.

  • Acid Catalyst: With stirring, slowly add 5 mL of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then in an ice bath.

  • Workup: Pour the cooled reaction mixture into 500 mL of ice-cold water containing a small amount of sodium sulfite (to quench any unreacted iodine). A precipitate should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water or toluene to afford pure this compound as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Physicochemical Properties
PropertyValue
Molecular FormulaC₉H₉IO₂
Molecular Weight276.07 g/mol [1][2]
AppearanceWhite to off-white solid[1]
CAS Number742081-03-4[1][2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0Singlet (br)
H-6~7.9Singlet
H-3~7.2Singlet
C2-CH₃~2.5Singlet
C4-CH₃~2.3Singlet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH~170
C-4~142
C-2~140
C-6~138
C-1~135
C-3~130
C-5~95
C2-CH₃~22
C4-CH₃~20
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibrational Mode
3300 - 2500O-H stretch (carboxylic acid dimer), broad
~1700C=O stretch (carbonyl)
~1600, ~1450C=C stretch (aromatic ring)
~1300C-O stretch
~920O-H bend (out-of-plane)
Below 600C-I stretch
Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 276. The spectrum would also likely show a peak corresponding to the loss of a hydroxyl group ([M-OH]⁺) at m/z 259 and a peak for the loss of the carboxyl group ([M-COOH]⁺) at m/z 231.

Experimental and Analytical Workflow

Workflow Synthesis and Characterization Workflow Start 2,4-Dimethylbenzoic Acid Reaction Iodination (I₂, H₅IO₆, H₂SO₄, Acetic Acid) Start->Reaction Workup Quenching and Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product NMR ¹H and ¹³C NMR Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis FTIR->Analysis MS->Analysis

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound via electrophilic aromatic substitution. The rationale behind the synthetic strategy, rooted in the directing effects of the aromatic substituents, has been explained to provide a deeper understanding of the reaction's selectivity. Furthermore, a comprehensive characterization workflow has been presented, including predicted spectroscopic data, to aid researchers in confirming the identity and purity of the final product. The availability of this well-characterized building block is anticipated to facilitate advancements in the development of novel pharmaceuticals and functional materials.

References

Spectroscopic Characterization of 5-Iodo-2,4-dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodo-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₉H₉IO₂[1][2]. As a halogenated organic compound, it serves as a valuable building block in synthetic organic chemistry and drug discovery. A thorough understanding of its structural features is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular architecture. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from related compounds.

Molecular Structure

The structure of this compound, with its unique substitution pattern on the benzene ring, dictates its spectroscopic signature. The presence of a carboxylic acid group, two methyl groups, and an iodine atom creates a distinct electronic environment for each nucleus.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. Aromatic protons generally resonate in the 6.5-8.5 ppm region[3].

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-COOH~12.0Singlet1HCarboxylic acid proton
Ar-H~7.8Singlet1HH-6
Ar-H~7.2Singlet1HH-3
-CH₃~2.5Singlet3HMethyl at C-4
-CH₃~2.3Singlet3HMethyl at C-2

The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (around 12 ppm) due to deshielding and hydrogen bonding[4][5]. The two aromatic protons, H-3 and H-6, are not adjacent and thus are expected to appear as singlets. The H-6 proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be shifted further downfield compared to the H-3 proton. The two methyl groups are also in different chemical environments and are predicted to appear as two distinct singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the nine unique carbon atoms in the molecule. Carbons in aromatic rings typically absorb in the 120-150 ppm range[6]. The carboxyl carbon is significantly deshielded and appears at a much lower field, typically between 165 and 185 ppm[4].

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O~170Carboxylic acid
C-Ar~142C-2
C-Ar~140C-4
C-Ar~138C-1
C-Ar~135C-6
C-Ar~130C-3
C-Ar~95C-5 (attached to I)
-CH₃~22Methyl at C-4
-CH₃~20Methyl at C-2

The carbon atom attached to the iodine (C-5) is expected to be shifted upfield due to the heavy atom effect of iodine. The other aromatic carbons are assigned based on the expected substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic ring.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)VibrationDescription
2500-3300O-H stretchVery broad band, characteristic of a carboxylic acid dimer[4][7][8].
~3050C-H stretchAromatic C-H stretching[3].
~2950C-H stretchAliphatic C-H stretching of methyl groups.
1680-1710C=O stretchStrong absorption, characteristic of a conjugated carboxylic acid[4][9].
~1600, ~1475C=C stretchIn-ring aromatic stretching vibrations[3].
1210-1320C-O stretchCoupled with O-H in-plane bending[7].
~920O-H bendBroad band from out-of-plane bending of the hydroxyl group[7].

The presence of a very broad O-H stretching band centered around 3000 cm⁻¹ is a hallmark of a carboxylic acid that exists as a hydrogen-bonded dimer[7][9]. The carbonyl (C=O) stretching frequency is expected in the 1680-1710 cm⁻¹ range, which is typical for aromatic carboxylic acids where conjugation to the benzene ring weakens the double bond[4][9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For aromatic carboxylic acids, the molecular ion peak is typically observed[10].

Predicted Fragmentation Pattern

m/zIonDescription
276[M]⁺•Molecular ion
259[M - OH]⁺Loss of a hydroxyl radical
231[M - COOH]⁺Loss of the carboxylic acid group
104[C₇H₆O]⁺Further fragmentation

Aromatic carboxylic acids often show a prominent peak corresponding to the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH)[5][10][11]. The molecular ion peak for this compound is expected at m/z 276, corresponding to its molecular weight[1].

M [M]⁺• (m/z 276) M_minus_OH [M - OH]⁺ (m/z 259) M->M_minus_OH - •OH M_minus_COOH [M - COOH]⁺ (m/z 231) M->M_minus_COOH - •COOH Fragment_104 [C₇H₆O]⁺ (m/z 104) M_minus_OH->Fragment_104 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of the molecular structure of this compound. The predicted spectroscopic data, based on established principles, serves as a valuable reference for researchers working with this compound, facilitating its identification and ensuring its purity in various applications.

References

A Comprehensive Technical Guide to the Solubility and Stability of 5-Iodo-2,4-dimethylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Iodo-2,4-dimethylbenzoic acid is a bespoke chemical entity with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility and stability in organic solvents is paramount for its effective utilization in synthesis, formulation, and quality control. This in-depth technical guide addresses the current knowledge gap by providing a comprehensive framework for characterizing these critical physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of small molecule analysis and insights from structurally related iodinated aromatic compounds. We present detailed, field-proven protocols for both solubility determination and stability assessment, complete with data interpretation strategies and best practices for handling and storage. This document is designed to empower researchers to generate reliable and reproducible data, ensuring the scientific integrity of their work.

Introduction: The Physicochemical Landscape of this compound

This compound (C₉H₉IO₂) is a substituted aromatic carboxylic acid with a molecular weight of approximately 276.07 g/mol .[1][2] Its structure, featuring a carboxylic acid group, two methyl groups, and an iodine atom on the benzene ring, dictates its solubility and stability characteristics. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, influencing its solubility in polar and basic media. The iodine atom, being the largest and least electronegative of the common halogens, introduces a degree of lipophilicity but also represents a potential site of chemical instability. The carbon-iodine bond is known to be susceptible to cleavage under various conditions, including exposure to light and heat.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Similarly, specific degradation pathways have not been extensively documented. Therefore, this guide will provide the foundational knowledge and experimental frameworks necessary for researchers to determine these properties empirically.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉IO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight276.07 g/mol --INVALID-LINK--, --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Purity≥98% (typical)--INVALID-LINK--

Determining the Solubility Profile: A Practical Approach

The solubility of this compound in a given organic solvent is a critical parameter for reaction setup, purification, and formulation. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent. A systematic approach to determining its solubility profile is essential.

Recommended Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[3]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial for ensuring that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for several hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV). Analyze the diluted sample to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to known volume of solvent B Seal and agitate in thermostatic shaker (24-72h) A->B Incubate C Settle undissolved solid B->C Allow to settle D Filter supernatant C->D Sample E Dilute sample D->E Prepare for analysis F Quantify by HPLC/UV-Vis E->F Analyze G Calculate solubility (mg/mL or mol/L) F->G Compute

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Anticipated Solubility Trends and Data Presentation

Based on the structure of this compound, a higher solubility is expected in polar aprotic solvents like DMSO and acetone, and in alcohols like methanol and ethanol, due to the potential for hydrogen bonding with the carboxylic acid group. Solubility is likely to be lower in non-polar solvents such as toluene and hexane.

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Illustrative)

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)47[Insert experimental data][Insert experimental data]
Methanol33[Insert experimental data][Insert experimental data]
Ethanol24.5[Insert experimental data][Insert experimental data]
Acetone21[Insert experimental data][Insert experimental data]
Dichloromethane9.1[Insert experimental data][Insert experimental data]
Ethyl Acetate6.0[Insert experimental data][Insert experimental data]
Toluene2.4[Insert experimental data][Insert experimental data]

Stability Assessment: Unveiling Potential Degradation Pathways

The stability of a compound in solution is a critical factor for its storage, handling, and use in downstream applications. For iodinated aromatic compounds, particular attention should be paid to potential degradation via deiodination, especially when exposed to light or elevated temperatures. A forced degradation study is a systematic way to identify potential degradation products and pathways.

General Protocol for a Forced Degradation Study

A forced degradation study involves subjecting a solution of the compound to stress conditions to accelerate its degradation.[4][5]

Objective: To identify the potential degradation pathways of this compound in a representative organic solvent under various stress conditions.

Materials:

  • A stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile)

  • Hydrochloric acid (for acidic stress)

  • Sodium hydroxide (for basic stress)

  • Hydrogen peroxide (for oxidative stress)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the stock solution.

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M.

    • Oxidation: Add hydrogen peroxide to an aliquot to achieve a final concentration of 3%.

    • Thermal Stress: Place an aliquot in an oven at an elevated temperature (e.g., 60 °C).

    • Photolytic Stress: Expose an aliquot to light in a photostability chamber according to ICH guidelines.

    • Control: Keep one aliquot at ambient temperature, protected from light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. A PDA detector can help in identifying peak purity, while an MS detector is invaluable for identifying the molecular weights of degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Propose degradation pathways based on the identified products.

Stability_Assessment_Factors cluster_compound This compound in Solution cluster_stressors Stress Factors cluster_degradation Potential Degradation Compound This compound Degradation Degradation Products Compound->Degradation Light Light (Photodegradation) Light->Compound Heat Heat (Thermal Degradation) Heat->Compound Oxidants Oxidizing Agents Oxidants->Compound pH pH (Hydrolysis) pH->Compound

Caption: Factors Influencing the Stability of this compound.

Predicted Degradation Pathways

Based on the chemistry of iodinated aromatic compounds, the following degradation pathways are plausible for this compound:

  • Deiodination: The most likely degradation pathway involves the cleavage of the C-I bond to form 2,4-dimethylbenzoic acid. This can be initiated by light (photodegradation) or heat (thermal degradation).

  • Oxidative Degradation: In the presence of oxidizing agents, various hydroxylated or other oxidized species could be formed on the aromatic ring.[6]

  • Decarboxylation: At very high temperatures, the carboxylic acid group may be lost, although this is generally less common than dehalogenation for iodinated compounds.

Best Practices for Handling and Storage

Given the potential for light and heat sensitivity, the following best practices are recommended for handling and storing this compound and its solutions:

  • Storage of Solid: Store the solid compound in a tightly sealed, amber glass vial at a controlled low temperature (e.g., 4 °C), and in the dark.

  • Storage of Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in amber vials at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Handling: Avoid prolonged exposure to direct light. Use yellow or red laboratory lighting if the compound is particularly light-sensitive.

Conclusion

While specific, quantitative data on the solubility and stability of this compound is currently lacking in the public domain, this technical guide provides a robust framework for researchers to generate this critical information. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can obtain the reliable data necessary for the successful application of this compound. The insights provided on potential degradation pathways and best practices for handling and storage will further ensure the integrity and reproducibility of research involving this compound.

References

A Senior Application Scientist's Guide to 5-Iodo-2,4-dimethylbenzoic acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Iodo-2,4-dimethylbenzoic acid has emerged as a highly valuable and versatile building block, particularly within the pharmaceutical and materials science sectors. Its utility is anchored in the dual reactivity of the electron-rich, sterically defined benzene ring and the synthetically malleable carboxylic acid function. The presence of an iodine atom at the C5 position provides a reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis and physicochemical properties to its application in cornerstone synthetic transformations and the construction of bioactive molecules.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound (CAS No. 742081-03-4) is an aromatic carboxylic acid that offers a unique combination of structural features.[1][2] The strategic placement of the iodo, carboxyl, and two methyl groups on the benzene ring creates a scaffold with distinct reactivity profiles, making it an indispensable tool for medicinal chemists and synthetic organic chemists.

  • The Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity allows for oxidative addition to palladium(0) complexes under relatively mild conditions, often with lower catalyst loadings and at lower temperatures compared to the corresponding aryl bromides or chlorides.[3] This is a critical advantage in late-stage functionalization of complex molecules where delicate functional groups must be preserved.

  • The Carboxylic Acid Group: This functional group serves a dual purpose. It can act as a directing group in certain substitution reactions and, more importantly, provides a direct handle for derivatization into esters, amides, or other functionalities.[4] This is particularly crucial in drug discovery, where modulation of this group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[5]

  • The Methyl Groups: The ortho- and para-methyl groups (relative to the carboxyl group) influence the electronic nature and steric environment of the ring. They are electron-donating, which can affect the rate of electrophilic substitution and cross-coupling reactions. Their steric bulk can also influence the regioselectivity of reactions and the conformational properties of the final products.

This guide will explore the practical applications of this building block, focusing on the causality behind experimental choices and providing robust, validated protocols for its use.

Physicochemical Properties & Data

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The data below has been consolidated from various chemical suppliers and databases.[1][6]

PropertyValueSource
CAS Number 742081-03-4[1]
Molecular Formula C₉H₉IO₂[1][6]
Molecular Weight 276.07 g/mol [1][6]
Appearance White to Off-white Solid[7]
Purity Typically ≥98%[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
logP 2.60624[1]
Storage 2-8°C, protect from light, keep dry[1][7]

Synthesis of this compound

The primary route to this compound is through the direct electrophilic iodination of its precursor, 2,4-dimethylbenzoic acid (CAS No. 611-01-8).[8] The choice of iodinating agent and reaction conditions is critical to achieve high regioselectivity and yield, directing the iodine atom to the C5 position, which is para to the C2-methyl group and ortho to the C4-methyl group.

Iodination Workflow

The general workflow involves the activation of molecular iodine (I₂) with an oxidizing agent or the use of a more electrophilic iodine source in the presence of an acid.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 2,4-Dimethylbenzoic Acid reaction Electrophilic Aromatic Substitution (Iodination) start1->reaction start2 Iodinating System (e.g., I₂ / Oxidant) start2->reaction workup Quenching (e.g., Na₂SO₃ solution) reaction->workup extraction Solvent Extraction workup->extraction purification Crystallization / Chromatography extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Iodination with HIO₃/H₂SO₄

This protocol is adapted from established methods for the iodination of deactivated or moderately activated arenes, which provide a potent electrophilic iodine species.[9] This method is effective as the carboxylic acid group deactivates the ring, requiring strong iodinating conditions.

Materials:

  • 2,4-Dimethylbenzoic acid (1.0 equiv.)

  • Iodic acid (HIO₃) (0.4 equiv.)

  • Acetic Acid (solvent)

  • Acetic Anhydride (co-solvent/water scavenger)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalyst)

  • 5% aqueous Sodium Sulfite (Na₂SO₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4-dimethylbenzoic acid (1.0 equiv.) in a mixture of acetic acid and acetic anhydride (e.g., 5:1 v/v).

  • Addition of Reagents: To the stirred solution, add iodic acid (0.4 equiv.).

  • Acid Catalyst: Cool the mixture in an ice bath (0-5 °C). Slowly add concentrated sulfuric acid (e.g., 2 mL per 10 g of starting material) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture cautiously into a beaker containing crushed ice and the 5% aqueous Na₂SO₃ solution. The sulfite solution quenches any unreacted iodine and other oxidizing species.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is its most valuable feature, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the construction of C-C, C-N, and C-O bonds.[10]

cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions main This compound (Ar-I) suzuki Suzuki Coupling Partner: R-B(OH)₂ Bond: Ar-R main->suzuki Pd(0), Base sonogashira Sonogashira Coupling Partner: R-C≡C-H Bond: Ar-C≡C-R main->sonogashira Pd(0), Cu(I), Base buchwald Buchwald-Hartwig Amination Partner: R₂NH Bond: Ar-NR₂ main->buchwald Pd(0), Base, Ligand

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds. The reaction of this compound with an aryl or vinyl boronic acid (or boronic ester) provides a direct route to biaryl or styrenyl benzoic acids, which are common motifs in pharmaceuticals and materials.[11][12]

Causality & Mechanistic Insight:

  • Catalyst: A Pd(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[11]

  • Ligand: Phosphine ligands are crucial. They stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity. For a somewhat sterically hindered substrate like this, bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[11]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11] The carboxylic acid on the substrate will consume one equivalent of base. Therefore, at least two, and often three, equivalents of base are required.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • Solvent: 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., 3 mol%).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[11]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[14][15] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality & Mechanistic Insight:

  • Ligand Choice is Critical: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are generally required to promote the reductive elimination step, which is often rate-limiting for C-N bond formation.[16][17]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is common, although weaker bases like K₂CO₃ or Cs₂CO₃ can be effective with certain catalyst systems.[16]

  • Inhibition: The iodide anion (I⁻) generated as a byproduct can sometimes inhibit the catalyst by forming stable, less reactive palladium-iodide bridged dimers. Using specific ligands or solvent systems where the iodide salt precipitates can mitigate this issue.[16]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.2-1.4 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or SPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 equiv.)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the this compound and the solvent. Stir for a few minutes.

  • Amine Addition: Add the amine coupling partner.

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Dilute with water and ethyl acetate. Separate the layers. If the product is in the organic layer, proceed to wash, dry, and concentrate. If the product is an amino acid and remains in the aqueous layer, acidify with HCl to precipitate the product, which can then be filtered or extracted. Purification is typically achieved via column chromatography or recrystallization.

Application in Bioactive Molecule Synthesis

The true power of a building block is demonstrated in its application to construct molecules with significant biological activity. 5-Iodo-2-methylbenzoic acid, a close analogue, is a key intermediate in the synthesis of anti-diabetic drugs like Canagliflozin. Similarly, this compound and its derivatives serve as crucial precursors in various drug discovery programs.[5][7]

Case Study: Precursor to a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. This compound is an ideal starting point for such a molecule. The workflow below illustrates its use in a convergent synthesis.

cluster_path1 Pathway A: Amide Formation cluster_path2 Pathway B: Suzuki Coupling cluster_convergent Convergent Synthesis start This compound amide_coupling Amide Coupling (e.g., HATU, Amine R¹R²NH) start->amide_coupling suzuki Suzuki Coupling (Heteroaryl-B(OH)₂) start->suzuki intermediate_A Intermediate A (Amide Derivative) amide_coupling->intermediate_A final_suzuki Suzuki Coupling intermediate_A->final_suzuki intermediate_B Intermediate B (Biaryl Acid) suzuki->intermediate_B final_amide Amide Coupling intermediate_B->final_amide product Final Kinase Inhibitor final_suzuki->product final_amide->product

References

Unlocking the Therapeutic Potential: A Technical Guide to 5-Iodo-2,4-dimethylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

This whitepaper delves into the multifaceted potential of 5-Iodo-2,4-dimethylbenzoic acid, a versatile scaffold poised for significant contributions to medicinal chemistry. Beyond its established role as a key intermediate in the synthesis of anti-diabetic medications, this guide explores novel and scientifically grounded applications, offering a roadmap for innovation in drug discovery. We will dissect the molecule's unique structural features—the strategically placed iodine atom, the twin methyl groups, and the reactive carboxylic acid—to illuminate its potential in developing new therapeutic agents.

The Core Structure: Understanding this compound

This compound (CAS No. 742081-03-4) is a substituted aromatic carboxylic acid. Its molecular structure is characterized by a benzoic acid core with two methyl groups at positions 2 and 4, and an iodine atom at position 5.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable building block in organic synthesis.[2]

PropertyValueReference
CAS Number 742081-03-4[1]
Molecular Formula C₉H₉IO₂[1]
Molecular Weight 276.07 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]

Established Application: A Crucial Intermediate in Anti-Diabetic Drug Synthesis

The primary and well-documented application of this compound is as a critical intermediate in the synthesis of certain anti-diabetic drugs.[2] The presence of the iodine atom provides a reactive handle for carbon-carbon bond formation through various cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The carboxylic acid and methyl groups also play crucial roles in building the final complex molecular architecture of the active pharmaceutical ingredient (API).[2]

Expanding the Horizon: Potential Applications in Drug Discovery

The true potential of this compound extends far beyond its current use. The strategic placement of its functional groups opens doors to a wide array of applications in medicinal chemistry.

Leveraging the Iodine Atom: More Than Just a Leaving Group

The iodine atom is the molecule's most distinguishing feature and offers several advantages in drug design:

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological targets like proteins. This can enhance binding affinity and selectivity. Research has shown that incorporating iodine atoms can be a key design feature for potent enzyme inhibitors.[3]

  • Modulation of Physicochemical Properties: The introduction of a large, lipophilic iodine atom can significantly alter a molecule's size, conformation, and lipophilicity. This can be used to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Bioisosteric Replacement: In drug design, an iodine atom can serve as a bioisostere for other functional groups, such as a t-butyl group.[4] This allows for the fine-tuning of a molecule's properties to improve its biological activity or reduce side effects.[5][6]

  • Radiolabeling and Imaging: The presence of iodine makes this scaffold a potential candidate for the development of radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), by replacing the stable iodine with a radioactive isotope. Iodinated compounds are widely used as contrast agents in X-ray imaging.[7][8][9][10][11]

G 5-Iodo-2,4-dimethylbenzoic_acid This compound Iodine_Atom Iodine Atom 5-Iodo-2,4-dimethylbenzoic_acid->Iodine_Atom Methyl_Groups Methyl Groups 5-Iodo-2,4-dimethylbenzoic_acid->Methyl_Groups Carboxylic_Acid Carboxylic Acid 5-Iodo-2,4-dimethylbenzoic_acid->Carboxylic_Acid Halogen_Bonding Halogen Bonding Iodine_Atom->Halogen_Bonding ADME_Modulation ADME Modulation Iodine_Atom->ADME_Modulation Bioisosterism Bioisosterism Iodine_Atom->Bioisosterism Radiolabeling Radiolabeling Iodine_Atom->Radiolabeling Steric_Hindrance Steric Hindrance Methyl_Groups->Steric_Hindrance Metabolic_Stability Metabolic Stability Methyl_Groups->Metabolic_Stability Solubility_Lipophilicity Solubility & Lipophilicity Methyl_Groups->Solubility_Lipophilicity Salt_Formation Salt Formation Carboxylic_Acid->Salt_Formation Ester_Amide_Formation Ester/Amide Formation Carboxylic_Acid->Ester_Amide_Formation Heterocycle_Synthesis Heterocycle Synthesis Carboxylic_Acid->Heterocycle_Synthesis

Caption: Key structural features of this compound and their potential applications in medicinal chemistry.

The Role of the Dimethyl Substitution Pattern

The two methyl groups at positions 2 and 4 are not merely passive substituents. They play a crucial role in shaping the molecule's properties and potential applications:

  • Steric Influence: The methyl groups provide steric bulk, which can influence the molecule's preferred conformation and how it interacts with biological targets. This steric hindrance can also shield adjacent functional groups from metabolic enzymes, potentially increasing the drug's half-life.

  • Modulation of Electronic Properties: As electron-donating groups, the methyl groups can influence the electronic nature of the aromatic ring, which can in turn affect the reactivity of the iodine and carboxylic acid groups.

  • Lipophilicity and Solubility: The addition of methyl groups increases the lipophilicity of the molecule, which can impact its ability to cross cell membranes. This needs to be carefully balanced to maintain adequate aqueous solubility for drug delivery.

The Carboxylic Acid: A Gateway to Diverse Functionality

The carboxylic acid group is a highly versatile functional handle that allows for the straightforward synthesis of a wide range of derivatives:

  • Amide and Ester Formation: The carboxylic acid can be readily converted to amides and esters by coupling with a diverse library of amines and alcohols. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Salt Formation: The acidic nature of the carboxylic acid allows for the formation of salts with various bases, which can be used to improve the solubility and bioavailability of a drug candidate.

  • Synthesis of Heterocyclic Scaffolds: Carboxylic acids are valuable precursors for the synthesis of various heterocyclic ring systems, which are prevalent in many approved drugs.[12][13]

Potential Therapeutic Areas and Experimental Protocols

Based on the structural features and the known biological activities of similar compounds, this compound and its derivatives hold promise in several therapeutic areas.

As a Scaffold for Enzyme Inhibitors

The rigid aromatic core and the diverse functional handles of this compound make it an excellent starting point for the design of enzyme inhibitors. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective SIRT5 inhibitors.[14] The dimethyl substitution pattern is also found in compounds investigated as potent and selective EP4 antagonists.[15]

Experimental Protocol: General Synthesis of Amide Derivatives for Enzyme Inhibitor Screening

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Synthesis of Amide Derivatives A This compound B Acid Chloride Formation (Oxalyl Chloride, DMF) A->B D Amide Coupling B->D C Amine + Base C->D E Work-up & Purification D->E F Amide Derivative Library E->F

Caption: General workflow for the synthesis of amide derivatives from this compound.

In Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 276.07 g/mol , this compound itself is at the upper end of the typical fragment size. However, smaller derivatives or its core scaffold could be valuable additions to fragment libraries. The iodine atom can serve as a powerful tool for hit validation and elaboration through X-ray crystallography, as its high electron density makes it easily identifiable.[16][17][18][19]

Development of Novel Antimicrobial and Antioxidant Agents

Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[20] The unique substitution pattern of this compound could lead to the discovery of novel agents in these areas.

Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

  • Preparation of Solutions: Prepare a stock solution of the test compound (and a standard antioxidant like ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in medicinal chemistry. While its role as a synthetic intermediate is well-established, its unique structural features make it a highly attractive scaffold for the development of novel therapeutic agents. Future research should focus on synthesizing and screening libraries of its derivatives against a wide range of biological targets. In particular, exploring its potential as a starting point for enzyme inhibitors and as a fragment in FBDD campaigns could lead to exciting new discoveries in drug development. The strategic application of this versatile building block promises to accelerate the journey towards new and improved medicines.

References

A Technical Guide to the Iodination of 2,4-Dimethylbenzoic Acid: Mechanism, Protocols, and Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of an iodine atom onto an aromatic scaffold is a cornerstone transformation in modern synthetic chemistry, providing a versatile functional handle for subsequent cross-coupling reactions, radiolabeling, and the construction of complex molecular architectures. This guide provides an in-depth technical analysis of the iodination of 2,4-dimethylbenzoic acid, a substrate featuring a nuanced interplay of activating and deactivating substituents. We will explore the governing mechanistic principles of electrophilic aromatic substitution, detail field-proven experimental protocols with a focus on causality, and present quantitative data to inform reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: Strategic Importance of Iodinated Benzoic Acids

Iodinated aromatic compounds, particularly aryl iodides, are highly valued intermediates in organic synthesis. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptional leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. 2,4-Dimethylbenzoic acid presents a unique synthetic challenge; its aromatic ring is influenced by three substituents with competing electronic effects. The two methyl groups are electron-donating (activating) and ortho-, para-directing, while the carboxylic acid moiety is electron-withdrawing (deactivating) and meta-directing. A successful iodination strategy must therefore navigate these influences to achieve high yield and, critically, predictable regioselectivity.

Mechanistic Underpinnings: Electrophilic Aromatic Substitution (EAS)

The iodination of 2,4-dimethylbenzoic acid proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. This process involves the attack of the electron-rich aromatic ring on a potent iodine electrophile (I⁺ or a polarized equivalent), followed by the restoration of aromaticity.

Generation of the Iodine Electrophile

Molecular iodine (I₂) itself is a relatively weak electrophile and requires activation to react with even moderately activated aromatic rings.[1] Several reagent systems have been developed to generate a more potent "I⁺" species.

  • Iodine with an Oxidizing Agent: Strong oxidants like iodic acid (HIO₃), periodic acid (HIO₄), or nitric acid (HNO₃) are frequently used in conjunction with I₂.[2][3][4][5] The oxidant converts I₂ into a more electrophilic species, such as the triiodine cation (I₃⁺) or a protonated hypoiodous acid derivative, which then serves as the active iodinating agent.[4] For example, the combination of iodine and periodic acid is thought to form an active species that ultimately delivers the electrophilic iodine.[5]

  • N-Iodosuccinimide (NIS): NIS is a convenient and milder source of electrophilic iodine.[6][7] In the presence of a strong protic acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, the succinimide nitrogen is protonated. This dramatically increases the electrophilicity of the attached iodine atom, making it capable of iodinating even deactivated aromatic systems.[8][9]

Regioselectivity: The Directing Group Nexus

The position of iodination on the 2,4-dimethylbenzoic acid ring is determined by the cumulative directing effects of the substituents.

  • -CH₃ Groups (at C2 and C4): Activating, ortho-, para-directors.

  • -COOH Group (at C1): Deactivating, meta-director.

Analyzing the available positions for substitution:

  • C3-position: ortho to the C2-methyl group, meta to the C4-methyl group, and meta to the -COOH group. This position is electronically favored.

  • C5-position: para to the C2-methyl group, ortho to the C4-methyl group, and meta to the -COOH group. This position is the most electronically activated due to the synergistic ortho/para activation from both methyl groups.

  • C6-position: ortho to the -COOH group and ortho to the C2-methyl group. This position is sterically hindered by two adjacent substituents.

Based on the principles of EAS, the incoming electrophile will preferentially attack the most nucleophilic position. The C5-position is the most strongly activated site, benefiting from both resonance and inductive effects from the two methyl groups, while also being meta to the deactivating carboxyl group. Therefore, the major product is predicted to be 5-iodo-2,4-dimethylbenzoic acid .

The EAS Pathway: A Step-by-Step Visualization

The reaction proceeds in two main steps:

  • Attack and Formation of the Sigma Complex: The π-system of the benzene ring acts as a nucleophile, attacking the iodine electrophile (I⁺). This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A base in the reaction mixture (e.g., HSO₄⁻, H₂O, or the conjugate base of the acid catalyst) removes the proton from the carbon atom bearing the new iodine substituent, restoring the stable aromatic ring.

Caption: Figure 1: General Mechanism for Iodination at the C5 Position.

Experimental Protocols & Quantitative Analysis

While direct literature on the iodination of 2,4-dimethylbenzoic acid is sparse, reliable protocols can be adapted from procedures for structurally similar, activated aromatic compounds. The following methods represent robust starting points for laboratory synthesis.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)

This method is favored for its mild conditions, high regioselectivity for electron-rich arenes, and the convenient handling of NIS as a solid reagent.[6][8][10] The catalytic acid activates the NIS, enabling efficient iodination.

Methodology:

  • To a solution of 2,4-dimethylbenzoic acid (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-Iodosuccinimide (1.1 eq.).

  • Add trifluoroacetic acid (TFA, ~10 mol%) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine species.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Iodination using Iodine and Periodic Acid

This classical method uses an in situ generated electrophile from the combination of molecular iodine and a strong oxidant.[5] It is a cost-effective and powerful system capable of iodinating a wide range of aromatic substrates.

Methodology:

  • In a flask, combine 2,4-dimethylbenzoic acid (1.0 eq.), iodine (I₂, 0.8 eq.), and periodic acid dihydrate (H₅IO₆, 0.4 eq.) in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid in water to the mixture.

  • Heat the purple solution with stirring to 65-70 °C for 1-3 hours, or until the characteristic color of iodine disappears.

  • Cool the reaction mixture to room temperature and pour it into a beaker of water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove acid residues.

  • Further wash the crude solid with a cold, dilute solution of sodium thiosulfate if any iodine color persists.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone) to afford pure this compound.

Data Summary and Yield Comparison

The following table summarizes the key parameters and expected outcomes for the described protocols. Yields are estimates based on reactions with similar substrates and are highly dependent on precise execution and purification.

ParameterProtocol 1: NIS/TFAProtocol 2: I₂/Periodic Acid
Iodine Source N-Iodosuccinimide (NIS)Iodine (I₂)
Activator/Oxidant Trifluoroacetic Acid (TFA)Periodic Acid (H₅IO₆) / H₂SO₄
Typical Solvent Acetonitrile (MeCN)Acetic Acid (AcOH)
Temperature 0 °C to Room Temperature65–70 °C
Reaction Time 2–16 hours1–3 hours
Work-up Reductive quench, extractionPrecipitation, filtration
Reported Yield Range 75–95%80–90%
Key Advantage Milder conditions, easy handlingCost-effective, powerful reagent

Trustworthiness & Field-Proven Insights

Self-Validating Systems and Causality:

  • Why Stoichiometry Matters: In both protocols, using a slight excess of the iodinating agent (e.g., 1.1 eq. of NIS) helps drive the reaction to completion. However, a large excess should be avoided to minimize the risk of di-iodination, a potential side reaction given the activated nature of the substrate. The progress of the reaction should always be monitored (e.g., by TLC) to prevent over-reaction.

  • The Rationale for a Reductive Quench: The use of sodium thiosulfate in the work-up of NIS reactions is a critical self-validating step. It neutralizes any remaining electrophilic iodine and NIS, preventing unwanted side reactions during extraction and concentration. The disappearance of the yellow/brown iodine color provides a clear visual endpoint for the quench.

  • Temperature Control: For the NIS/TFA protocol, starting the reaction at 0 °C helps to control the initial exothermic addition of the acid catalyst and maintain selectivity. The I₂/Periodic Acid method requires heating to achieve a reasonable reaction rate, but exceeding the recommended temperature range can lead to decomposition or side-product formation.

  • Purity of Starting Materials: The purity of the 2,4-dimethylbenzoic acid is paramount. Impurities can interfere with the reaction or complicate purification. Similarly, the quality of the iodinating agent is crucial; for instance, NIS can degrade over time and should be stored under dry conditions.

Conclusion

The iodination of 2,4-dimethylbenzoic acid is a readily achievable transformation governed by the principles of electrophilic aromatic substitution. By understanding the interplay of the directing groups, the primary product can be confidently predicted as this compound. The choice between a modern reagent system like NIS/TFA and a classical I₂/oxidant method will depend on factors such as scale, cost, and available laboratory equipment. Both protocols, when executed with careful control over stoichiometry and reaction conditions, provide reliable and high-yielding pathways to this valuable synthetic intermediate, opening the door to a vast landscape of subsequent chemical modifications.

References

"CAS number 742081-03-4 properties and suppliers"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodo-2,4-dimethylbenzoic acid (CAS: 742081-03-4) for Research and Development

Introduction

This compound, identified by CAS number 742081-03-4, is a halogenated aromatic carboxylic acid. While not a household name, this compound serves as a crucial and versatile intermediate in the field of organic synthesis. For researchers and scientists in drug discovery and materials science, molecules like this are the foundational building blocks for constructing more complex, high-value chemical entities. Its utility stems from the specific arrangement of its functional groups: a carboxylic acid, two methyl groups, and a strategically placed iodine atom on a benzene ring. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of its properties, a plausible synthetic approach, safety protocols, and its significant applications in modern synthetic chemistry, particularly in the realm of cross-coupling reactions.

Section 1: Physicochemical Properties and Identification

Precise identification is the cornerstone of any chemical research. The structural and chemical identifiers for this compound are well-defined, ensuring researchers can unambiguously source and utilize the correct material.

Structural Information Chemical structure of this compound Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 742081-03-4 [1]
Systematic Name This compound [1]
Synonyms 5-iodanyl-2,4-dimethyl-benzoic acid [1][2]
Molecular Formula C₉H₉IO₂ [1][2]
Molecular Weight 276.07 g/mol [1][2]
InChI InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) [2]
InChI Key VBULVYTZMDVWSK-UHFFFAOYSA-N [2]

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)I)C |[1] |

Table 2: Physical and Chemical Properties

Property Value Source
Physical Form Solid, White powder [2]
Purity Commonly available at ≥98% [1][2]
Stability Stable under recommended storage conditions

| Storage | 4°C, protect from light |[1] |

Section 2: Synthesis and Reactivity Profile

Understanding the synthesis of a building block is critical for quality control and for appreciating its potential impurities. While specific manufacturing protocols are proprietary, a chemically sound and widely practiced method for this class of compound is electrophilic aromatic substitution.

Plausible Synthetic Route: Electrophilic Iodination

The most logical precursor for this molecule is 2,4-dimethylbenzoic acid. The synthesis involves the direct iodination of the aromatic ring. The directing effects of the substituents on the ring are key to the outcome. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director. The two methyl groups (-CH₃) are electron-donating and ortho, para-directors.

The positions ortho and para to the methyl groups are activated, making them more susceptible to electrophilic attack. The position meta to the carboxylic acid is the least deactivated. The C5 position is ortho to the C4-methyl group and meta to the carboxylic acid, making it a highly favored site for iodination.

A common method for iodinating activated or moderately deactivated arenes involves using molecular iodine (I₂) in the presence of a strong oxidizing agent and an acid. The oxidizing agent (e.g., iodic acid, nitric acid, or hydrogen peroxide) generates a more potent electrophilic iodine species (like I⁺) in situ.

Synthetic Workflow for this compound Start 2,4-Dimethylbenzoic Acid (Starting Material) Reaction Electrophilic Aromatic Substitution Reaction Start->Reaction Introduce Reagents Reagents: Iodine (I₂) Oxidizing Agent (e.g., HIO₃) Sulfuric Acid (H₂SO₄) Solvent (e.g., Acetic Acid) Reagents->Reaction Add Workup Reaction Quench & Workup (e.g., Na₂SO₃ solution) Reaction->Workup Process Purification Purification (Crystallization) Workup->Purification Isolate Crude Product This compound (Final Product) Purification->Product Isolate Pure Laboratory Safety Workflow cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_emergency Emergency First Aid PPE Wear PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Dispense Dispense solid carefully to avoid dust formation PPE->Dispense Ventilation Work in a certified Chemical Fume Hood Ventilation->Dispense Avoid Avoid inhalation and contact with skin/eyes Dispense->Avoid Inhalation Inhalation: Move to fresh air. Seek medical attention. Avoid->Inhalation If exposure occurs Skin Skin Contact: Wash with soap & water. Remove contaminated clothing. Avoid->Skin If exposure occurs Eye Eye Contact: - Locate eyewash station. - Rinse with water for 15 mins. - Seek immediate medical attention. Avoid->Eye If exposure occurs Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Avoid->Ingestion If exposure occurs Cross-Coupling Applications cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start 5-Iodo-2,4-dimethyl- benzoic acid Catalyst Pd Catalyst + Ligand + Base Start->Catalyst Suzuki Arylboronic Acid R-B(OH)₂ Suzuki_Prod Biaryl Product Suzuki->Suzuki_Prod Buchwald Amine R₂-NH Buchwald_Prod Arylamine Product Buchwald->Buchwald_Prod Sonogashira Alkyne R-C≡CH Sonogashira_Prod Arylalkyne Product Sonogashira->Sonogashira_Prod Catalyst->Suzuki_Prod + Catalyst->Buchwald_Prod + Catalyst->Sonogashira_Prod +

References

The Art of the Possible: A Technical Guide to Navigating the Reactivity of the Carbon-Iodine Bond in 5-Iodo-2,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl iodides, in particular, serve as premier synthons due to the high reactivity of the carbon-iodine (C-I) bond, which facilitates a diverse array of carbon-carbon and carbon-heteroatom bond formations. This guide provides an in-depth exploration of the reactivity of 5-iodo-2,4-dimethylbenzoic acid, a versatile building block whose synthetic potential is governed by a fascinating interplay of steric and electronic factors.

The presence of a carboxylic acid moiety, coupled with methyl groups ortho and para to the iodine atom, presents both opportunities and challenges. Understanding these nuances is paramount to designing efficient and high-yielding synthetic routes. This document will dissect the key cross-coupling reactions applicable to this substrate, offering not just protocols, but the underlying chemical logic that informs experimental design.

The Molecular Landscape: Steric and Electronic Considerations

The reactivity of the C-I bond in this compound is not dictated by the iodine atom alone. The substituents on the aromatic ring play a critical role in modulating its susceptibility to oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling reactions.

  • Steric Hindrance : The methyl group at the 2-position (ortho to the iodine) introduces significant steric bulk. While this can sometimes hinder the approach of a bulky catalyst, it can also promote the desired reaction. For instance, in some cases, steric strain can be released upon oxidative addition, thereby accelerating the reaction. Bulky, electron-rich monophosphine ligands are often essential to overcome the challenge of coupling sterically hindered aryl iodides.[1]

  • Electronic Effects : The carboxylic acid group at the 1-position is an electron-withdrawing group, which can influence the electron density of the aromatic ring. More critically, the acidic proton of the carboxylic acid necessitates the use of a sufficient excess of base to not only facilitate the catalytic cycle but also to deprotonate the substrate. Furthermore, the resulting carboxylate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2][3] This is a crucial consideration when selecting reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

The C-I bond is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides and chlorides, often allowing for milder reaction conditions.[4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures. For a substrate like this compound, careful selection of the catalyst, ligand, and base is critical for success.

Causality Behind Experimental Choices:

  • Catalyst and Ligand : The steric hindrance from the ortho-methyl group necessitates the use of bulky, electron-rich phosphine ligands. These ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), promote the oxidative addition of the sterically hindered aryl iodide and facilitate the reductive elimination step.[1] Using pre-ligated palladium precatalysts can also offer more consistent results.[1]

  • Base : The choice of base is paramount. A common issue with substrates containing carboxylic acids is catalyst deactivation by the carboxylate.[2][3] Therefore, a strong, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over weaker bases.[6] At least two equivalents of base are required: one to facilitate the catalytic cycle and one to neutralize the acidic proton of the benzoic acid.

  • Solvent : A mixture of an organic solvent like dioxane or toluene with water is a common choice, as water can sometimes facilitate the formation of the reactive boronate species.[6]

Data Presentation: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Common, effective palladium(II) and (0) precursors.
Ligand SPhos, XPhos, or other bulky monophosphine ligands (1.1-1.5 eq. to Pd)Overcomes steric hindrance and promotes key catalytic steps.[1]
Boronic Acid/Ester 1.2 - 1.5 equivalentsEnsures complete consumption of the aryl iodide.
Base K₃PO₄ or Cs₂CO₃ (≥ 2 equivalents)Strong, non-coordinating bases that minimize catalyst inhibition.[6]
Solvent Dioxane/Water or Toluene/Water (e.g., 4:1)Good solubility for reactants and facilitates the catalytic cycle.
Temperature 80 - 110 °CSufficient thermal energy to overcome activation barriers.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (0.022 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Acidify the aqueous layer with 1M HCl to protonate the product, then extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L2-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-R transmetalation->pd2_intermediate boronate R-B(OR)2 (from Boronic Acid + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Causality Behind Experimental Choices:

  • Catalyst System : The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step.[4][7]

  • Copper-Free Conditions : To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which is often promoted by the copper co-catalyst, copper-free Sonogashira protocols have been developed.[4][8] These often require specific ligands and conditions to achieve high efficiency.

  • Base : An amine base, such as triethylamine or diisopropylethylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[9]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas.

  • Add a degassed solvent such as THF or DMF (10 mL), followed by the terminal alkyne (1.2 mmol) and an amine base (e.g., triethylamine, 3.0 mmol).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Acidify the aqueous layer with 1M HCl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-I pd0->pd2_complex Oxidative Addition (Ar-I) pd2_intermediate Ar-Pd(II)L2-C≡CR pd2_complex->pd2_intermediate Transmetalation pd2_intermediate->pd0 Reductive Elimination product Ar-C≡C-R pd2_intermediate->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + CuI, Base cu_acetylide->pd2_complex To Transmetalation

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction provides a means to form a C-C bond between the aryl iodide and an alkene, leading to a substituted alkene product. The regioselectivity and stereoselectivity of the Heck reaction are important considerations.

Causality Behind Experimental Choices:

  • Catalyst : Palladium(II) acetate or palladium chloride are common precatalysts, often used in conjunction with phosphine ligands.[10] For sterically hindered substrates, the choice of ligand can be crucial in influencing the reaction rate and selectivity.[11]

  • Base : An organic or inorganic base is required to regenerate the active Pd(0) catalyst at the end of the cycle.[10][12] Triethylamine or potassium carbonate are frequently used.

  • Alkene Partner : Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[10]

Experimental Protocol: Heck Reaction

  • In a sealable reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand if necessary (e.g., PPh₃, 0.04 mmol), and a base (e.g., K₂CO₃, 2.5 mmol).

  • Add a polar aprotic solvent such as DMF or NMP (5-10 mL).

  • Seal the vessel and heat the mixture with stirring to 100-140 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with water and an organic solvent.

  • Acidify the aqueous phase and extract the product into the organic layer.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the residue by column chromatography.

Diagram: Heck Reaction Workflow

Heck_Workflow start Reactants: - this compound - Alkene - Pd Catalyst - Base reaction Reaction Setup: - Solvent (e.g., DMF) - Inert Atmosphere - Heating (100-140 °C) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilution - Acidification - Extraction monitoring->workup purification Purification: - Column Chromatography workup->purification product Arylated Alkene Product purification->product

Caption: A generalized workflow for performing a Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a powerful and versatile tool, offering significant advantages over classical methods like the Ullmann condensation in terms of scope and reaction conditions.[13]

Causality Behind Experimental Choices:

  • Ligand : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the C-N bond-forming reductive elimination steps, especially with sterically hindered aryl halides.[14]

  • Base : A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal alkoxides (e.g., NaOtBu) are commonly employed.[15] The choice of base can be critical and may need to be optimized for the specific amine coupling partner.

  • Amine Partner : A wide variety of primary and secondary amines can be used as coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous workup, including acidification to isolate the carboxylic acid product, followed by extraction.

  • Purify the product by chromatography.

Ullmann Condensation: A Classic C-N/C-O/C-S Bond Formation

The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed methods, modern ligand-assisted protocols have improved its scope and applicability.[16][17]

Causality Behind Experimental Choices:

  • Catalyst : Traditionally, stoichiometric amounts of copper powder or copper salts were used. Modern protocols often use catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand.[17]

  • Ligand : The use of ligands such as 1,10-phenanthroline or various amino acids can significantly accelerate the reaction and allow for lower reaction temperatures.

  • Base : A base like K₂CO₃ or K₃PO₄ is typically required.

  • Solvent : High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used.

Experimental Protocol: Ligand-Assisted Ullmann Amination

  • Combine this compound (1.0 mmol), the amine (2.0 mmol), CuI (0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel.

  • Add a high-boiling solvent such as DMSO (5 mL).

  • Heat the mixture with stirring to 110-130 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and acidify with HCl.

  • Filter the resulting precipitate or extract with an organic solvent.

  • Purify the product as needed.

Conclusion: A Versatile Synthon

This compound is a highly valuable and versatile building block. The C-I bond provides a reactive handle for a wide range of cross-coupling reactions, enabling the synthesis of complex molecular architectures. Successful application of this substrate hinges on a rational approach to experimental design, taking into account the steric hindrance imposed by the ortho-methyl group and the potential for catalyst inhibition by the carboxylic acid moiety. By carefully selecting the appropriate catalyst system, ligand, base, and solvent, researchers can effectively harness the reactivity of this compound to advance their synthetic and drug discovery programs. The protocols and mechanistic insights provided in this guide serve as a foundation for the strategic and efficient utilization of this compound in modern organic synthesis.

References

A Technical Guide to the Preliminary Biological Screening of 5-Iodo-2,4-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The substituted benzoic acid scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3][4] This guide provides a comprehensive framework for conducting the preliminary biological screening of a novel series of compounds: 5-Iodo-2,4-dimethylbenzoic acid derivatives. While direct biological data on this specific scaffold is not yet prevalent, the known activities of halogenated and alkyl-substituted benzoic acids provide a strong rationale for a targeted, multi-faceted screening approach.[5][6] This document outlines a logical, tiered screening cascade designed to efficiently identify and characterize potential therapeutic properties, beginning with foundational cytotoxicity assessments and branching into primary screens for antimicrobial, anti-inflammatory, and anticancer activities. We will detail field-proven experimental protocols, principles of assay selection, data interpretation, and the establishment of clear hit criteria. The methodologies described herein are designed to be robust and self-validating, providing researchers with a reliable pathway from a novel compound series to validated biological hits.

Introduction: The Rationale for Screening

The benzoic acid moiety is a privileged structure in drug discovery, present in numerous approved therapeutic agents. Its derivatives have been successfully developed as potent inhibitors of various enzymes and antagonists of receptors.[1][2][3][7] The introduction of specific substituents onto the phenyl ring is a classic medicinal chemistry strategy to modulate physiochemical properties and biological activity.

The proposed scaffold, this compound, incorporates three key features that justify a thorough investigation:

  • The Benzoic Acid Core: Provides a carboxylic acid group that can serve as a key interaction point (e.g., hydrogen bond donor/acceptor) with biological targets.

  • Iodine Substitution: Halogenation, particularly with iodine, can enhance lipophilicity, potentially improving membrane permeability. Furthermore, iodine can act as a heavy atom capable of forming halogen bonds, a specific and increasingly recognized non-covalent interaction that can contribute to binding affinity.

  • Dimethyl Substitution: The methyl groups at positions 2 and 4 provide steric bulk and increase lipophilicity, which can influence the molecule's conformation and interaction with target binding pockets.

Given that various substituted benzoic acids exhibit significant antimicrobial, anti-inflammatory, and anticancer activities, a logical first-pass screening campaign should evaluate these potential therapeutic areas.[4][5][8][9]

Designing the Screening Cascade: A Tiered Approach

A successful preliminary screen should maximize information while conserving resources (compound, time, and reagents). A tiered or cascaded approach is the most logical strategy. All new compounds must first be evaluated for baseline cytotoxicity to ensure that any observed activity in subsequent assays is not merely a consequence of cell death.

Screening_Cascade cluster_0 Tier 0: Foundational Assays cluster_1 Tier 1: Primary Biological Screening cluster_2 Tier 2: Hit Validation & Follow-up COMPOUND Test Compound (this compound derivative) CYTO Cytotoxicity Profiling (e.g., MTT Assay on HEK293 & HepG2) COMPOUND->CYTO Initial Concentration (e.g., 100 µM) ANTI_M Antimicrobial Screen (MIC vs. S. aureus, E. coli) CYTO->ANTI_M If Non-Toxic ANTI_I Anti-inflammatory Screen (LPS-induced TNF-α in THP-1) CYTO->ANTI_I If Non-Toxic ANTI_C Anticancer Screen (MTT vs. MCF-7, A549) CYTO->ANTI_C If Selectively Toxic DOSE Dose-Response Analysis (IC50 / EC50 / MIC Determination) ANTI_M->DOSE Hit Identified ANTI_I->DOSE Hit Identified ANTI_C->DOSE Hit Identified SAR Preliminary SAR Analysis DOSE->SAR

Caption: A tiered workflow for the preliminary biological screening of novel compounds.

Core Experimental Protocols

This section details the standard operating procedures for the recommended primary screening assays.

Foundational Protocol: In Vitro Cytotoxicity Assay (MTT Method)

Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells.[10] This assay is crucial for distinguishing true biological modulation from non-specific toxicity.[11][12][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for normal cells, HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Primary Screen 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][14]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a "sterility control" (broth only), a "growth control" (broth + inoculum), and a positive control with a known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Primary Screen 2: In Vitro Anti-inflammatory Assay (LPS-Stimulated TNF-α Release)

Principle: The human monocytic cell line, THP-1, can be differentiated into macrophage-like cells that produce pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), upon stimulation with lipopolysaccharide (LPS).[8][15] Anti-inflammatory compounds will inhibit this cytokine release.[16][17]

Step-by-Step Methodology:

  • Cell Differentiation: Culture THP-1 monocytes and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS (final concentration of 100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated vehicle control.

Data Analysis and Hit Criteria

Effective screening requires clear, pre-defined criteria for what constitutes a "hit."

Data Presentation

Quantitative results should be summarized in a clear tabular format to facilitate comparison across derivatives and assays.

Table 1: Example Data Summary for a Series of this compound Derivatives

Compound IDStructure ModificationCytotoxicity IC₅₀ (µM, HEK293)Antimicrobial MIC (µg/mL, S. aureus)Anti-inflammatory IC₅₀ (µM, TNF-α)
JGD-001R = -COOH> 10012845.2
JGD-002R = -COOCH₃85.16422.8
JGD-003R = -CONH₂> 1003215.7
JGD-004R = -CONH(CH₃)72.46418.9
ControlDexamethasoneN/AN/A0.01
ControlCiprofloxacinN/A0.5N/A
Establishing Hit Criteria

A "hit" is a compound that meets a defined threshold of activity and selectivity. The following diagram illustrates a decision-making process for hit classification.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Iodo-2,4-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of a challenging substrate: 5-Iodo-2,4-dimethylbenzoic acid. The steric hindrance imposed by the two methyl groups flanking the iodine atom, coupled with the electronic nature of the carboxylic acid, presents unique challenges to the standard Suzuki protocol. Overcoming these hurdles requires a nuanced understanding of the reaction mechanism and a judicious selection of catalysts, ligands, and reaction conditions. Herein, we delve into the mechanistic intricacies of this transformation and provide a field-proven, step-by-step protocol designed for robustness and high yield.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three primary steps centered around a palladium catalyst.[1] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for sterically hindered substrates.

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(I)L2 Ar-Pd(II)-I Intermediate Pd(0)L2->ArPd(II)(I)L2 Ar-I Oxidative_Addition Oxidative Addition ArPd(II)Ar'L2 Diaryl-Pd(II) Complex ArPd(II)(I)L2->ArPd(II)Ar'L2 [Ar'B(OH)3]- Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Product Ar-Ar' (Product) Ar-I 5-Iodo-2,4-dimethyl- benzoic acid Ar'-B(OH)2 Arylboronic Acid Boronate [Ar'B(OH)3]- Ar'-B(OH)2->Boronate Base Base Base (e.g., K3PO4)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is often the rate-limiting step, particularly with sterically hindered substrates. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this step by promoting the formation of a coordinatively unsaturated palladium species.[2][3]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species.[1] For sterically demanding couplings, a strong, non-coordinating base is often preferred.

  • Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplierNotes
This compound≥98%e.g., Sigma-Aldrich, Alfa Aesar
Arylboronic Acid≥97%Various
Pd(OAc)₂ (Palladium(II) acetate)≥99.9% trace metals basise.g., Strem, Sigma-AldrichPre-catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)≥98%e.g., Strem, Sigma-AldrichBuchwald Ligand[4]
K₃PO₄ (Potassium phosphate, tribasic)Anhydrous, ≥98%e.g., Sigma-Aldrich, Acros
1,4-DioxaneAnhydrous, ≥99.8%e.g., Sigma-Aldrich, Acros
Deionized WaterDegassed
Ethyl AcetateACS GradeFor workup
1 M Hydrochloric AcidFor workup
Brine (Saturated NaCl solution)For workup
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Argon or Nitrogen GasHigh Purity

Reaction Setup Workflow

reaction_workflow start Start reagents Add solid reagents to a dry Schlenk flask start->reagents inert Evacuate and backfill with Ar/N2 (3x) reagents->inert solvents Add degassed solvents via syringe inert->solvents heating Heat to 80-100 °C with vigorous stirring solvents->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring workup Aqueous workup and extraction monitoring->workup purification Purify by column chromatography or recrystallization workup->purification product Characterize final product purification->product

References

"Heck reaction conditions for 5-Iodo-2,4-dimethylbenzoic acid and alkenes"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Heck Reaction Conditions for 5-Iodo-2,4-dimethylbenzoic Acid and Alkenes For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This transformation is prized for its reliability, functional group tolerance, and frequent high stereoselectivity, making it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3]

This guide provides an in-depth analysis and detailed protocols for the Heck coupling of a specific, sterically demanding substrate: This compound . This substrate presents a unique set of challenges and opportunities due to its electronic and steric profile:

  • High Reactivity: The aryl iodide bond is the most reactive of the aryl halides (I > Br > Cl >> F) for oxidative addition to the palladium catalyst, facilitating the reaction under milder conditions.[4]

  • Steric Hindrance: The presence of a methyl group ortho to the iodide can influence the kinetics of the catalytic cycle, demanding careful selection of ligands.

  • Electronic Bias: The aryl ring is substituted with both electron-donating (dimethyl) and electron-withdrawing (benzoic acid) groups, which can affect the electron density at the reaction center.

  • Acidic Functionality: The carboxylic acid moiety requires consideration in the choice and stoichiometry of the base.

This document will dissect the key parameters of the reaction, explain the causality behind experimental choices, and provide a robust, validated protocol for researchers to adapt and implement.

The Catalytic Cycle: A Mechanistic Overview

The Mizoroki-Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] Understanding this mechanism is critical for rational troubleshooting and optimization. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide, forming a square planar Aryl-Pd(II)-I complex.

  • Alkene Coordination & Insertion: The alkene coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and an alkyl-palladium intermediate.

  • β-Hydride Elimination: For the reaction to proceed productively, a hydrogen atom on the carbon beta to the palladium must be accessible and oriented for syn-elimination. This step forms the final substituted alkene product and a hydrido-palladium(II) complex.

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated acid (HI) and facilitate the reductive elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[6]

Heck_Reaction_Cycle cluster_main Mizoroki-Heck Catalytic Cycle A Active Catalyst L₂Pd(0) B Oxidative Addition Intermediate L₂(Ar)Pd(II)-I A->B Ar-I (this compound) C Alkene Coordination Complex B->C + Alkene D Alkyl-Pd(II) Intermediate C->D Migratory Insertion E Product & Hydrido-Pd(II) Complex L₂(H)Pd(II)-I D->E syn β-Hydride Elimination E->A + Base - Base-HI prod_out Substituted Alkene Product E->prod_out Product Release

Caption: The Mizoroki-Heck Pd(0)/Pd(II) catalytic cycle.

Optimizing Reaction Conditions: A Parameter Deep Dive

Success in the Heck reaction hinges on the careful selection of five key components: the catalyst, ligand, base, solvent, and temperature.

The Palladium Catalyst Precursor

The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.

  • Palladium(II) Acetate (Pd(OAc)₂): This is the most common and often preferred precatalyst. It is stable, relatively inexpensive, and readily reduced to Pd(0) under the reaction conditions, especially in the presence of phosphine ligands or amine bases.[6][7]

  • Palladium(II) Chloride (PdCl₂): Another viable option, though sometimes less soluble in common organic solvents.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a Pd(0) complex and can be used directly. However, it can be less efficient than in situ generated catalysts because the stable 18-electron complex must first dissociate ligands to enter the catalytic cycle.[6][8]

For this compound, Pd(OAc)₂ is an excellent starting point due to its high reactivity and compatibility with a wide range of ligands and bases.

Ligand Selection: Steric and Electronic Control

While some Heck reactions with highly reactive aryl iodides can proceed without a ligand, the use of a supporting ligand is crucial for stability, reactivity, and selectivity, especially with challenging substrates.[8]

  • Monodentate Phosphines (e.g., Triphenylphosphine, PPh₃): PPh₃ is a standard, workhorse ligand. It stabilizes the palladium center and facilitates the reaction. However, for the sterically hindered 2-methyl substituted aryl iodide, a bulkier ligand may be required to promote the final reductive elimination step and prevent catalyst decomposition at higher temperatures.[4][9]

  • Bulky, Electron-Rich Phosphines (e.g., Tri(o-tolyl)phosphine, P(o-tolyl)₃; Tricyclohexylphosphine, PCy₃): These ligands increase the electron density on the palladium center, which can accelerate the rate of oxidative addition. Their steric bulk can also favor the formation of the desired product.[4]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, creating highly stable and active catalysts that are often resistant to decomposition at high temperatures. They are an excellent choice for less reactive coupling partners or when high catalyst turnover is required.[10]

Recommendation: Start with PPh₃. If yields are low or catalyst decomposition is observed, switch to a bulkier ligand like P(o-tolyl)₃ or an NHC-based system.

The Role of the Base

The base is a non-negotiable component of the reaction. It serves two primary functions:

  • Regenerates the Pd(0) catalyst at the end of the cycle.[6]

  • Neutralizes the hydroiodic acid (HI) formed during the reaction.

The presence of the acidic carboxylic acid on the substrate means at least one equivalent of base will be consumed in an initial acid-base reaction. Therefore, more than two equivalents of base are required .

BaseTypeCommon SolventsKey Considerations
Triethylamine (Et₃N) OrganicDMF, AcetonitrileA common, effective liquid base. Can also act as a solvent. Its hydrochloride salt can sometimes be problematic.
Potassium Carbonate (K₂CO₃) InorganicDMF, DMA, NMPA strong, inexpensive base. Heterogeneous in many solvents, requiring good stirring. Often gives excellent results.[11]
Sodium Acetate (NaOAc) InorganicDMF, DMAA milder base, classic for Heck reactions. May be less effective if stronger basicity is needed.[1]
Cesium Carbonate (Cs₂CO₃) InorganicDMF, DioxaneA very strong base that can significantly enhance reaction rates, particularly for difficult couplings.[12]

Recommendation: Potassium carbonate (K₂CO₃) is a robust and cost-effective choice. Use 2.5 to 3.0 equivalents to account for the substrate's acidic proton.

Solvent and Temperature

The solvent must be able to dissolve the reactants and catalyst system and be stable at the required reaction temperature.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), and 1-Methyl-2-pyrrolidinone (NMP) are the most common and effective solvents for the Heck reaction.[13][14] They have high boiling points and excellent solvating properties for the polar intermediates.

  • Temperature: Heck reactions are typically run at elevated temperatures, often between 80 °C and 140 °C.[9][13] For a reactive aryl iodide, starting at 100 °C is reasonable. The optimal temperature is a balance: high enough to ensure a good reaction rate but not so high as to cause catalyst or substrate decomposition.[15]

Detailed Experimental Protocol

This protocol describes the Heck reaction between this compound and n-butyl acrylate.

Safety: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are irritants and palladium compounds are toxic.

Reagents & Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk flask) with condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 292 mg, 1.0 mmol), potassium carbonate (345 mg, 2.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Solvent and Alkene Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (e.g., 170 µL, 1.2 mmol).

  • Reaction: Lower the flask into an oil bath preheated to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting aryl iodide is the primary indicator of completion.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 1 M HCl (20 mL). This will neutralize the excess base and protonate the carboxylic acid product. Stir for 10 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-3-(5-carboxy-2,4-dimethylphenyl)acrylic acid butyl ester.

Caption: Experimental workflow for the Heck reaction protocol.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst (moisture/oxygen contamination).2. Insufficient temperature.3. Insufficient base.1. Ensure anhydrous solvents and rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments (e.g., to 110-120 °C).3. Increase base stoichiometry to 3.0 equivalents.
Low Yield 1. Incomplete reaction.2. Catalyst decomposition.3. Formation of homocoupled (Ar-Ar) side product.1. Increase reaction time.2. Switch to a bulkier, more robust ligand (e.g., P(o-tolyl)₃) or an NHC ligand system.3. Ensure an oxygen-free environment; lower catalyst loading if possible.
Reductive Dehalogenation Presence of a hydride source and inefficient coupling.This is a known side reaction.[16] Ensure the alkene is present in a slight excess. A more efficient ligand system can often outcompete this pathway.
Poor Regioselectivity Steric or electronic effects of the alkene.For most acrylates and styrenes, coupling occurs at the terminal carbon. If using internal alkenes, a mixture of isomers is common and may require ligand tuning to control.[17]

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-2,4-dimethylbenzoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 5-Iodo-2,4-dimethylbenzoic acid with various terminal alkynes. The resulting 5-alkynyl-2,4-dimethylbenzoic acid derivatives are valuable intermediates in medicinal chemistry, offering a rigid scaffold for the spatial orientation of pharmacophores.

This compound is a particularly interesting substrate due to the presence of both a carboxylic acid moiety and steric hindrance from the two methyl groups flanking the iodine atom. While the carboxylic acid group can potentially complicate the reaction due to its acidic proton, this guide will present protocols that circumvent the need for protecting groups, thereby streamlining the synthetic process. The high reactivity of the carbon-iodine bond generally allows for facile coupling under relatively mild conditions.[1]

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving palladium and copper catalysts.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Palladium Cycle

The catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[2]

  • Transmetalation: A copper acetylide, formed in the concurrent copper cycle, transfers the alkyne moiety to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The Copper Cycle

Simultaneously, the copper co-catalyst activates the terminal alkyne:

  • π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4] In this case, the palladium catalyst facilitates both the activation of the aryl halide and the alkyne.

Experimental Protocols

Two primary protocols are presented here: a classical copper-co-catalyzed method and a copper-free alternative. The choice of protocol may depend on the specific alkyne used and the desired purity of the final product.

Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust and generally applicable method for the coupling of this compound with a variety of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

  • Solvents and reagents for workup and purification (e.g., ethyl acetate, hydrochloric acid, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and copper(I) iodide (0.05 - 0.10 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) via syringe. Stir the mixture to dissolve the solids.

  • Sequentially add the amine base (2.0 - 3.0 equiv.) and the terminal alkyne (1.1 - 1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by 1M hydrochloric acid (to protonate the product and any remaining amine base), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 5-alkynyl-2,4-dimethylbenzoic acid.

Protocol 2: Copper-Free Sonogashira Coupling in Aqueous Media

This protocol offers a more environmentally friendly approach and can be advantageous in minimizing alkyne homocoupling. The presence of a carboxylic acid on the substrate makes it amenable to aqueous conditions.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Water-soluble phosphine ligand (e.g., TPPTS - triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt)

  • Base (e.g., K₂CO₃, Et₃N)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)), if necessary

  • Degassed deionized water

  • Standard reaction glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the base (2.0 - 3.0 equiv.) in degassed deionized water.

  • Catalyst Addition: To this solution, add the palladium catalyst (0.01 - 0.03 equiv.) and, if used, the water-soluble ligand. A phase-transfer catalyst can also be added at this stage.

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Reagent Addition: Add the terminal alkyne (1.2 - 1.5 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and acidify with 1M HCl to a pH of 2-3.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with representative terminal alkynes. These are generalized conditions and may require optimization for specific substrates and scales.

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT685-95
21-HexynePd(PPh₃)₄ / CuIDIPADMF50880-90
3TrimethylsilylacetylenePd(OAc)₂ / TPPTSK₂CO₃H₂O801275-85
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF601070-80

Visualization of the Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep_flask 1. Prepare Dry Schlenk Flask add_solids 2. Add Aryl Iodide, Pd Catalyst, [CuI] prep_flask->add_solids inert_atm 3. Establish Inert Atmosphere (Ar/N₂) add_solids->inert_atm add_liquids 4. Add Anhydrous Solvent, Base, and Alkyne inert_atm->add_liquids react 5. Stir at RT or Heat add_liquids->react monitor 6. Monitor by TLC/LC-MS react->monitor quench 7. Quench and Aqueous Workup monitor->quench extract 8. Extract with Organic Solvent quench->extract purify 9. Dry, Concentrate, and Purify extract->purify end end purify->end Final Product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-2,4-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] For researchers and professionals in drug development, the ability to efficiently forge C-N bonds with a high degree of functional group tolerance is paramount. This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 5-iodo-2,4-dimethylbenzoic acid and its derivatives, a class of substrates with significant potential in medicinal chemistry.

The presence of both a sterically hindered aryl iodide and a carboxylic acid functionality on the substrate presents unique challenges that necessitate careful optimization of reaction parameters. This document will dissect the causality behind experimental choices, from the selection of the catalyst system to the crucial role of the base, to provide a self-validating and robust protocol for successful amination.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-I) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination (R2NH) Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Deprotonation (Base) Product Product Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound derivative.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.[1]

Key Considerations for the Amination of this compound Derivatives

The successful amination of this substrate class hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.

The Challenge of Steric Hindrance

The presence of two methyl groups ortho and meta to the iodine atom in this compound introduces significant steric hindrance around the reaction center. This can impede the oxidative addition step and the subsequent approach of the amine. To overcome this, the use of bulky, electron-rich phosphine ligands is essential.

Ligand Selection: Ligands from the Buchwald group, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) , are particularly well-suited for this transformation. The steric bulk of these ligands promotes the formation of a monoligated, highly reactive Pd(0) species, which facilitates oxidative addition with hindered aryl halides.[3][4]

The Role of the Carboxylic Acid and Base Selection

The free carboxylic acid group in the substrate is a critical consideration. It will readily react with the base present in the reaction mixture. Therefore, the choice and stoichiometry of the base are paramount to ensure both deprotonation of the amine for the catalytic cycle and neutralization of the acidic substrate without compromising the reaction's efficacy.

Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations, they can be problematic with substrates bearing sensitive functional groups.[5] For this compound, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred. These bases are strong enough to facilitate the deprotonation of the coordinated amine but are less likely to cause undesirable side reactions.[6]

An additional equivalent of the base must be used to neutralize the carboxylic acid proton.

Palladium Precursor

A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). However, for improved reactivity, stability, and ease of use, third-generation Buchwald precatalysts such as XPhos Pd G3 are highly recommended. These precatalysts are air- and moisture-stable, ensuring reproducible results and simplifying the reaction setup.

Recommended Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials
  • This compound

  • Amine (primary or secondary)

  • XPhos Pd G3 precatalyst

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Add Solids Add this compound, Cs₂CO₃, and XPhos Pd G3 to Schlenk tube. Inert Atmosphere Evacuate and backfill with Argon (3x). Add Solids->Inert Atmosphere Add Liquids Add degassed solvent and amine via syringe. Inert Atmosphere->Add Liquids Heating Heat reaction mixture to 100-110 °C with stirring. Add Liquids->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooldown and Quench Cool to room temperature and quench with water. Monitoring->Cooldown and Quench Acidify and Extract Acidify with 1M HCl and extract with ethyl acetate. Cooldown and Quench->Acidify and Extract Purification Dry organic layer and purify by column chromatography. Acidify and Extract->Purification

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv), cesium carbonate (3.0 equiv), and XPhos Pd G3 (1-2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution with respect to the aryl iodide). Add the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to pH ~3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,4-dimethylbenzoic acid derivative.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines.

AminePalladium PrecatalystLigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃XPhosK₃PO₄ (3.0)Toluene1101285-95
n-ButylamineXPhos Pd G3-Cs₂CO₃ (3.0)1,4-Dioxane1001680-90
MorpholinePd(OAc)₂XPhosCs₂CO₃ (3.0)1,4-Dioxane1002475-85
BenzylamineXPhos Pd G3-K₃PO₄ (3.0)Toluene1101888-98

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The Buchwald-Hartwig amination of this compound derivatives is a highly effective method for the synthesis of novel N-aryl benzoic acid compounds. The key to a successful transformation lies in the selection of a sterically hindered and electron-rich phosphine ligand, such as XPhos, to overcome the steric hindrance of the substrate. The use of a mild inorganic base, like cesium carbonate or potassium phosphate, in a stoichiometric excess is crucial to neutralize the acidic proton of the carboxylic acid and facilitate the catalytic cycle. The application of advanced, air-stable palladium precatalysts, such as XPhos Pd G3, further enhances the reliability and practicality of this protocol. By following the detailed procedures and considering the key scientific principles outlined in these notes, researchers in drug discovery and development can confidently employ this powerful C-N bond-forming reaction to access a diverse range of potentially bioactive molecules.

References

Application Note & Protocol: The Strategic Use of 5-Iodo-2-methylbenzoic Acid in the Synthesis of Canagliflozin, a C-Glycoside SGLT2 Inhibitor for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Aryl Iodides in Modern Anti-Diabetic Drug Synthesis

The landscape of type 2 diabetes mellitus (T2DM) treatment has been significantly reshaped by the advent of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[1][2][3] These agents offer a unique insulin-independent mechanism of action, promoting urinary glucose excretion to lower blood glucose levels.[2][3][4] Among the leading SGLT2 inhibitors is Canagliflozin, a C-glycoside that has demonstrated robust glycemic control and additional cardiovascular and renal benefits.[5][6][7] The synthesis of such complex molecules is a testament to advancements in medicinal chemistry, where the selection of starting materials is critical to the efficiency and success of the overall synthetic route.

This application note details the pivotal role of 5-Iodo-2-methylbenzoic acid , a key starting material in the synthesis of Canagliflozin.[8][9] While the topic of interest specifies 5-Iodo-2,4-dimethylbenzoic acid, a thorough review of the scientific and patent literature indicates that the mono-methylated analog, 5-Iodo-2-methylbenzoic acid (or its bromo-counterpart, 5-bromo-2-methylbenzoic acid), is the well-established precursor for the synthesis of Canagliflozin and related SGLT2 inhibitors.[2][10] The presence of the iodine atom on the benzoic acid ring is a strategic choice, providing a reactive handle for subsequent coupling reactions, while the methyl group influences the electronic and steric properties of the molecule, guiding the synthetic transformations.

This guide will provide an in-depth exploration of the mechanism of action of SGLT2 inhibitors, followed by detailed, step-by-step protocols for the synthesis of Canagliflozin, commencing from 5-Iodo-2-methylbenzoic acid. We will elucidate the causality behind the experimental choices, ensuring a trustworthy and authoritative resource for researchers in the field.

Mechanism of Action: SGLT2 Inhibition in Glycemic Control

SGLT2 is a high-capacity, low-affinity glucose transporter located almost exclusively in the S1 segment of the proximal convoluted tubules of the kidneys.[3] It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[4][6] In patients with T2DM, the expression of SGLT2 is often upregulated, contributing to the maintenance of hyperglycemia.

Canagliflozin and other "gliflozins" act as potent and selective inhibitors of SGLT2.[3][11] By blocking this co-transporter, they prevent the reabsorption of glucose from the renal filtrate back into the bloodstream.[2] This leads to increased urinary glucose excretion (glucosuria), thereby lowering plasma glucose concentrations in an insulin-independent manner.[6][12] This mechanism not only improves glycemic control but also contributes to modest weight loss and a reduction in blood pressure due to osmotic diuresis.[1][5]

SGLT2_Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Filtrate Glomerular Filtrate (Glucose + Na+) SGLT2 SGLT2 Transporter Filtrate->SGLT2 Glucose & Na+ Reabsorption Urine Urine Filtrate->Urine Glucose Excretion (Glucosuria) GLUT2 GLUT2 Transporter SGLT2->GLUT2 Glucose Transport Blood Bloodstream GLUT2->Blood Glucose to Blood Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibition

Figure 1: Mechanism of SGLT2 Inhibition by Canagliflozin.

Synthetic Workflow for Canagliflozin from 5-Iodo-2-methylbenzoic Acid

The synthesis of Canagliflozin is a multi-step process that can be broadly divided into four key stages:

  • Formation of the Diaryl Ketone: A Friedel-Crafts acylation reaction to couple 5-Iodo-2-methylbenzoic acid with 2-(4-fluorophenyl)thiophene.

  • Reduction to the Diarylmethane: Reduction of the ketone intermediate to form the central diarylmethane scaffold.

  • C-Glycosylation: Attachment of the glucose moiety to the diarylmethane core.

  • Deprotection: Removal of the protecting groups from the glucose moiety to yield the final active pharmaceutical ingredient (API).

Synthesis_Workflow A 5-Iodo-2-methylbenzoic Acid C Acid Chloride Formation A->C B 2-(4-fluorophenyl)thiophene D Friedel-Crafts Acylation B->D C->D E Diaryl Ketone Intermediate D->E F Reduction E->F G Diarylmethane Intermediate F->G I C-Glycosylation G->I H Protected Gluconolactone H->I J Protected Canagliflozin I->J K Deprotection J->K L Canagliflozin (API) K->L

Figure 2: Overall Synthetic Workflow for Canagliflozin.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone (Diaryl Ketone Intermediate)

This step involves the conversion of 5-Iodo-2-methylbenzoic acid to its more reactive acid chloride, followed by a Lewis acid-catalyzed Friedel-Crafts acylation with 2-(4-fluorophenyl)thiophene.[13]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)
5-Iodo-2-methylbenzoic acid54811-38-0262.0320.0 g76.3
Oxalyl chloride79-37-8126.9312.6 g (8.8 mL)99.2
N,N-Dimethylformamide (DMF)68-12-273.090.2 mL-
Aluminum chloride (AlCl₃)7446-70-0133.3411.2 g84.0
2-(4-Fluorophenyl)thiophene58861-48-6178.2213.6 g76.3
Dichloromethane (DCM)75-09-284.93~400 mL-
Hydrochloric acid (1M aq.)7647-01-036.46As needed-
Saturated sodium bicarbonate (aq.)144-55-884.01As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Protocol:

  • Acid Chloride Formation:

    • To a stirred suspension of 5-Iodo-2-methylbenzoic acid (20.0 g, 76.3 mmol) in dichloromethane (DCM, 150 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.2 mL).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (12.6 g, 99.2 mmol) dropwise over 20-30 minutes. Gas evolution (CO₂, CO, HCl) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-iodo-2-methylbenzoyl chloride as an oil or low-melting solid. This intermediate is typically used immediately in the next step without further purification.[2]

  • Friedel-Crafts Acylation:

    • In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (11.2 g, 84.0 mmol) in DCM (150 mL) and cool to 0 °C.

    • Dissolve the crude 5-iodo-2-methylbenzoyl chloride from the previous step in DCM (50 mL) and add it dropwise to the AlCl₃ suspension, maintaining the temperature at 0-5 °C.

    • To this mixture, add a solution of 2-(4-fluorophenyl)thiophene (13.6 g, 76.3 mmol) in DCM (50 mL) dropwise over 30-45 minutes.

    • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid (~50 mL).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) or silica gel column chromatography to afford (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone.[10]

Part 2: Reduction of the Diaryl Ketone to Diarylmethane

The ketone is reduced to a methylene group. A common method involves using a silane reducing agent with a Lewis acid.[3]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)
Diaryl Ketone Intermediate (from Part 1)1071929-08-2422.2610.0 g23.7
Triethylsilane (Et₃SiH)617-86-7116.285.5 g (7.5 mL)47.4
Boron trifluoride diethyl etherate (BF₃·OEt₂)109-63-7141.936.7 g (6.0 mL)47.4
Dichloromethane (DCM)75-09-284.93~100 mL-
Acetonitrile (ACN)75-05-841.05~100 mL-

Protocol:

  • Dissolve the diaryl ketone (10.0 g, 23.7 mmol) in a mixture of DCM (50 mL) and acetonitrile (50 mL).

  • Cool the solution to -15 to -20 °C using a dry ice/acetone bath.

  • Add triethylsilane (5.5 g, 47.4 mmol) to the cooled solution.

  • Slowly add boron trifluoride diethyl etherate (6.7 g, 47.4 mmol) dropwise, ensuring the internal temperature does not rise above -10 °C.

  • Stir the reaction at -15 to -5 °C for 2-3 hours. Monitor for completion by TLC or HPLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, can be purified by column chromatography or used directly in the next step if purity is sufficient.[14][15]

Part 3 & 4: C-Glycosylation and Deprotection (Simplified Overview)

The C-glycosylation step is a crucial and complex part of the synthesis, often involving organometallic intermediates and a protected glucose derivative, followed by deprotection to yield Canagliflozin. This process requires stringent anhydrous conditions and careful control of temperature.

  • Glycosylation: The diarylmethane intermediate is typically lithiated using an organolithium reagent (e.g., n-butyllithium) at low temperatures (-78 °C). This lithiated species then acts as a nucleophile, attacking a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone).[16] This forms a hemiketal intermediate.

  • Reductive Deprotection: The hemiketal is then treated with a reducing agent (like triethylsilane) in the presence of a Lewis acid (such as BF₃·OEt₂) to reduce the anomeric hydroxyl group and form the C-glycosidic bond. Simultaneously or in a subsequent step, the silyl protecting groups are removed under acidic conditions (e.g., methanolic HCl or methanesulfonic acid) to yield Canagliflozin.[5]

Due to the complexity and sensitivity of these final steps, specific conditions can vary significantly and are often proprietary. Researchers should consult detailed patent literature for precise protocols.[5][8][9]

Conclusion

5-Iodo-2-methylbenzoic acid serves as an indispensable building block in the synthesis of the anti-diabetic drug Canagliflozin. Its structure is expertly designed to facilitate a robust and scalable synthetic route, beginning with a high-yield Friedel-Crafts acylation. The protocols outlined in this application note provide a foundational understanding of the key transformations involved in constructing the Canagliflozin molecule. By understanding the rationale behind each synthetic step and the mechanism of action of the final product, researchers can better navigate the challenges of developing novel anti-diabetic compounds.

References

Application Notes and Protocols: Protecting Group Strategies for 5-Iodo-2,4-dimethylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Sterically Hindered Aryl Iodide

5-Iodo-2,4-dimethylbenzoic acid is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the introduction of molecular complexity. Its structure presents a unique set of challenges and opportunities for the synthetic chemist. The aryl iodide moiety is a prime handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. However, the presence of the carboxylic acid group, with its acidic proton and nucleophilic character, can interfere with these transformations. The acidic proton is incompatible with the basic conditions often employed in cross-coupling reactions, and the carboxylate can potentially coordinate to the metal catalyst, leading to deactivation.[1][2]

Furthermore, the steric hindrance imposed by the two methyl groups ortho and para to the carboxylic acid function makes both its protection and subsequent deprotection non-trivial. Standard esterification and hydrolysis conditions often prove sluggish or ineffective.[3][4] This application note provides a comprehensive guide to effective protecting group strategies for this compound, enabling its successful utilization in complex synthetic sequences. We will delve into the rationale behind the choice of protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic route.

Comparative Analysis of Protecting Group Strategies

The choice of a protecting group for the carboxylic acid in this compound is dictated by the planned downstream reaction conditions and the overall synthetic strategy. The ideal protecting group should be easy to install in high yield, stable to the conditions of the subsequent reaction(s), and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] Given the sterically hindered nature of this compound, simple alkyl esters, particularly the methyl ester, are the most pragmatic choice.

Protecting GroupIntroduction Method(s)Stability ProfileDeprotection Method(s)Key Considerations
Methyl Ester Diazomethane, Trimethylsilyldiazomethane, SOCl₂/MethanolStable to a wide range of cross-coupling conditions (Suzuki, Sonogashira).[1][5]Challenging due to steric hindrance. Requires forcing basic conditions (e.g., NaOH in MeOH/H₂O at reflux) or specialized non-aqueous basic hydrolysis.[6][7]Diazomethane is toxic and explosive, requiring specialized handling.[8] The steric hindrance makes standard saponification difficult.
Ethyl Ester Fischer Esterification (H⁺, EtOH), SOCl₂/EthanolSimilar to methyl ester.Also requires forcing or specialized basic hydrolysis conditions.Fischer esterification can be low-yielding for hindered acids.[4]
Benzyl Ester Benzyl alcohol with coupling agents (DCC, EDC), Benzyl bromide/baseStable to many conditions.Removable by hydrogenolysis (H₂, Pd/C), which can also reduce other functional groups.Hydrogenolysis may not be compatible with other sensitive groups in the molecule.
tert-Butyl Ester Isobutylene/H⁺, Steglich esterification (DCC, DMAP, t-BuOH)Stable to basic and nucleophilic conditions.Cleaved under acidic conditions (e.g., TFA, HCl).Acid-labile, offering orthogonality to base-labile groups. However, the acidic deprotection might not be suitable for all substrates.
Silyl Ester Silyl chlorides (e.g., TBDMSCl) with a baseGenerally labile to both acidic and basic conditions, as well as fluoride ions.Mild acid, base, or fluoride source (e.g., TBAF).Typically not robust enough for multi-step sequences involving various reagents.

For most applications involving cross-coupling reactions of this compound, the methyl ester emerges as the most practical protecting group due to its high stability under the reaction conditions and the availability of reliable, albeit specialized, methods for its introduction and removal.

Experimental Protocols

Protocol 1: Protection of this compound as a Methyl Ester

Due to the steric hindrance of this compound, traditional Fischer esterification often results in low yields.[4] A more effective method for the synthesis of the methyl ester is the use of diazomethane or its safer alternative, trimethylsilyldiazomethane.

Method A: Esterification using Trimethylsilyldiazomethane (TMS-Diazomethane)

  • Rationale: TMS-diazomethane reacts rapidly with carboxylic acids to form methyl esters under mild, neutral conditions, making it ideal for sterically hindered substrates.[9]

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of anhydrous methanol (MeOH) and toluene (e.g., 1:4 v/v) in a well-ventilated fume hood.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1 - 1.2 eq) dropwise to the stirred solution. Effervescence (evolution of N₂) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude methyl 5-iodo-2,4-dimethylbenzoate.

    • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Palladium-Catalyzed Cross-Coupling of Methyl 5-Iodo-2,4-dimethylbenzoate

With the carboxylic acid protected as a methyl ester, the aryl iodide can now undergo various cross-coupling reactions. Below is a general protocol for a Suzuki-Miyaura coupling.

  • Rationale: The methyl ester is stable under the basic conditions typically required for Suzuki-Miyaura reactions.[1]

  • Procedure:

    • To a dry Schlenk flask, add methyl 5-iodo-2,4-dimethylbenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Deprotection of the Methyl Ester to Regenerate the Carboxylic Acid

The hydrolysis of the sterically hindered methyl ester of this compound is challenging under standard aqueous conditions.[10] A non-aqueous basic hydrolysis method is often more effective.[6][11]

  • Rationale: The use of a non-aqueous solvent system with a strong base enhances the nucleophilicity of the hydroxide ion, facilitating the attack on the sterically hindered carbonyl carbon.[11]

  • Procedure:

    • Dissolve the methyl 5-iodo-2,4-dimethylbenzoate derivative (1.0 eq) in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (e.g., 1:9 v/v).

    • Add an aqueous solution of sodium hydroxide (e.g., 3 N NaOH, 3.0 eq) to the stirred solution at room temperature.

    • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

    • Upon completion, dilute the reaction mixture with water.

    • Acidify the aqueous layer to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl). A precipitate of the carboxylic acid should form.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound derivative.

    • The product can be further purified by recrystallization if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the protection, functionalization, and deprotection of this compound.

G cluster_protection PART 1: Protection cluster_reaction PART 2: C-C Coupling cluster_deprotection PART 3: Deprotection start This compound prot_ester Methyl 5-Iodo-2,4-dimethylbenzoate start->prot_ester TMS-Diazomethane,   MeOH/Toluene reaction Cross-Coupling Reaction (e.g., Suzuki) prot_ester->reaction Arylboronic Acid,   Pd Catalyst, Base coupled_prod Coupled Ester Product reaction->coupled_prod deprot_acid Final Product (Carboxylic Acid) coupled_prod->deprot_acid NaOH, MeOH/CH₂Cl₂   then H₃O⁺

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-2,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Iodo-2,4-dimethylbenzoic Acid

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound is a highly valuable substrate, distinguished by a unique combination of structural features. The aryl iodide provides a reactive center for palladium-catalyzed cross-coupling, one of the most powerful bond-forming methodologies in contemporary organic synthesis.[1][2] The carboxylic acid moiety offers a site for further derivatization and can influence the molecule's solubility and electronic properties. Concurrently, the two methyl groups introduce steric and electronic perturbations that must be carefully managed during reaction design. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this versatile substrate, offering both mechanistic insights and field-tested laboratory protocols for researchers and drug development professionals.

Core Mechanistic Principles and Substrate-Specific Considerations

At its heart, palladium-catalyzed cross-coupling follows a well-established catalytic cycle.[3] Understanding this cycle is critical for rational troubleshooting and optimization.

A generalized catalytic cycle involves three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from a second coupling partner (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the iodide.[1][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst.[2]

General_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Coupled Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Coupled Transmetalation (R-M) PdII_Coupled->Pd0 Reductive Elimination Ar-R Product Coupled Product (Ar-R) PdII_Coupled->Product ArI 5-Iodo-2,4-dimethyl- benzoic acid (Ar-I) ArI->Pd0 RM Coupling Partner (R-M) RM->PdII_Aryl

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Key Considerations for this compound:

  • The Carboxylic Acid Moiety : The acidic proton of the carboxyl group will be deprotonated by the basic conditions typical of these reactions. This necessitates the use of at least one extra equivalent of base.[5] The resulting carboxylate can potentially coordinate to the palladium center, which may either stabilize or deactivate the catalyst depending on the specific conditions.[6] In some cases, protecting the carboxylic acid as an ester may be beneficial to avoid solubility issues or catalyst inhibition.[5][7]

  • Steric Hindrance : The methyl group at the C2 position (ortho to the iodide) introduces significant steric bulk. This can hinder the initial oxidative addition step. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often essential as they can accelerate both oxidative addition and the final reductive elimination step.[7][8]

  • Reactivity of the Aryl Iodide : Aryl iodides are highly reactive electrophiles in palladium catalysis, generally requiring milder conditions than the corresponding bromides or chlorides.[8] However, this high reactivity can also lead to a higher propensity for side reactions, such as deiodination, if the catalytic cycle is not efficient.[6]

Application 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-based byproducts.[9][3] It is an excellent choice for creating biaryl structures from this compound.

Causality Behind Component Selection:

  • Catalyst : A pre-formed Pd(0) source like Pd(PPh₃)₄ can be used, but more often a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) is employed, which is reduced in situ to the active Pd(0) species.

  • Ligand : Due to the steric hindrance of the substrate, simple ligands like PPh₃ may give low yields. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are highly recommended to promote the challenging oxidative addition and reductive elimination steps.[7]

  • Base : The base is critical for activating the boronic acid to facilitate transmetalation.[10] An inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium carbonate for sterically hindered or electron-deficient substrates.[7][10]

  • Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is common. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the reactive boronate species.[7]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs/Outputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Coupled Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Coupled Transmetalation Boronate [R-B(OH)₃]⁻ Boronate->PdII_Aryl PdII_Coupled->Pd0 Reductive Elimination Ar-R Product Ar-R PdII_Coupled->Product ArI Ar-I ArI->Pd0 BoronicAcid R-B(OH)₂ BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Base->BoronicAcid

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv.
Boronic Acid Phenylboronic acid1.2 - 1.5 equiv.
Pd Source Pd(OAc)₂2-5 mol%
Ligand SPhos4-10 mol%
Base K₃PO₄3.0 equiv.
Solvent 1,4-Dioxane / H₂O4:1 v/v, 0.1 M
Temperature 80 - 100 °CTo overcome activation barriers
Atmosphere Nitrogen or ArgonPrevents oxidation of Pd(0) catalyst

Step-by-Step Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[7]

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (Pd(OAc)₂, 3 mol%) and the phosphine ligand (SPhos, 6 mol%).

  • Solvent Addition : Add the degassed solvent mixture (4:1 dioxane/water) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl iodide.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.

  • Extraction & Purification : Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Application 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[11][12] The reaction couples aryl halides with primary or secondary amines.

Causality Behind Component Selection:

  • Catalyst/Ligand System : This reaction is highly dependent on the ligand. For coupling with this compound, sterically hindered, electron-rich phosphine ligands (e.g., Josiphos or Buchwald-type ligands) are essential to facilitate the reductive elimination step, which is often challenging for C-N bond formation.[11] Pre-formed palladium precatalysts complexed with these ligands are commercially available and offer excellent reliability.

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base deprotonates the amine, making it a better nucleophile, and facilitates the final reductive elimination step.[13]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle cluster_reactants Inputs/Outputs Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) Amine_Complex [Ar-Pd(II)L(NR₂)] PdII_Aryl->Amine_Complex Amine Coordination & Deprotonation (HNR₂, Base) Amine_Complex->Pd0 Reductive Elimination Ar-NR₂ Product Ar-NR₂ Amine_Complex->Product ArI Ar-I ArI->Pd0 Amine HNR₂ Amine->PdII_Aryl Base Base (e.g., NaOtBu) Base->PdII_Aryl

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine
ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv.
Amine Morpholine1.2 equiv.
Pd Precatalyst G3-XPhos Palladacycle2 mol%
Base NaOtBu2.2 equiv. (1 for amine, 1 for acid)
Solvent Toluene or DioxaneAnhydrous, 0.2 M
Temperature 100 °CStandard for C-N coupling
Atmosphere Nitrogen or ArgonCritical for catalyst stability

Step-by-Step Procedure:

  • Glovebox Setup : Due to the air- and moisture-sensitivity of the reagents, this reaction is best set up in a glovebox.

  • Reactant Loading : In the glovebox, add NaOtBu (2.2 equiv) to a reaction vial equipped with a stir bar. Add this compound (1.0 equiv) and the palladacycle precatalyst (2 mol%).

  • Solvent and Reagent Addition : Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.

  • Reaction : Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring.

  • Monitoring and Work-up : Monitor by LC-MS. Upon completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction & Purification : Dilute with ethyl acetate and water. Acidify with 1M HCl to protonate the product. Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

Troubleshooting & Optimization Workflow

Low yields or failed reactions are common when developing new cross-coupling methods. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low Yield / No Reaction check_inert Verify Inert Atmosphere (Degassing, Glovebox Technique) start->check_inert check_reagents Check Reagent Purity (Substrates, Solvent, Base) start->check_reagents check_catalyst Is Catalyst Active? (Use new bottle, screen precatalysts) start->check_catalyst optimize Systematic Optimization check_catalyst->optimize screen_ligand Screen Ligands (Bulky, electron-rich variants) optimize->screen_ligand screen_base Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) screen_ligand->screen_base screen_solvent Screen Solvents (Toluene, Dioxane, DME, 2-MeTHF) screen_base->screen_solvent screen_temp Vary Temperature (RT to 120 °C) screen_solvent->screen_temp success High Yielding Reaction screen_temp->success

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 5-Iodo-2,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Carboxylic Acids

Biaryl scaffolds are privileged structures in medicinal chemistry, natural products, and materials science, frequently conferring potent biological activity and unique material properties.[1][2] The synthesis of these compounds, particularly those bearing carboxylic acid moieties, is of paramount importance for drug discovery, as the carboxyl group can serve as a key pharmacophore or a handle for further derivatization.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds between sp²-hybridized centers, making it an ideal choice for the synthesis of biaryl compounds.[4][5] This Nobel Prize-winning reaction offers mild reaction conditions, broad functional group tolerance, and generally high yields.[4]

This application note provides a detailed experimental procedure for the synthesis of a representative biaryl compound, 4',-methoxy-2,4-dimethyl-[1,1'-biphenyl]-5-carboxylic acid, via a Suzuki-Miyaura cross-coupling reaction between 5-Iodo-2,4-dimethylbenzoic acid and (4-methoxyphenyl)boronic acid. The protocol is designed to address the potential challenges associated with sterically hindered substrates and the presence of a carboxylic acid functionality.

Reaction Scheme

G cluster_0 This compound cluster_1 (4-methoxyphenyl)boronic acid cluster_2 4'-methoxy-2,4-dimethyl-[1,1'-biphenyl]-5-carboxylic acid I-C6H2(CH3)2-COOH plus + I-C6H2(CH3)2-COOH->plus MeO-C6H4-B(OH)2 arrow Pd Catalyst, Base Solvent, Heat MeO-C6H4-B(OH)2->arrow Biaryl-COOH plus->MeO-C6H4-B(OH)2 arrow->Biaryl-COOH

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety (the 4-methoxyphenyl group) to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylI Ar-I (this compound) ArylI->OxAdd PdII_intermediate Ar-Pd(II)-I(Ln) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation BoronicAcid Ar'-B(OH)2 ((4-methoxyphenyl)boronic acid) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Diaryl_Pd Ar-Pd(II)-Ar'(Ln) Transmetalation->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
(4-methoxyphenyl)boronic acid≥98%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradeCommercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available
Sodium Sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
Instrumentation
  • Magnetic stirrer with heating plate

  • Schlenk flask or sealed reaction vial

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 292 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (3.0 eq, 414 mg, 3.0 mmol).

    • Expert Insight: The use of excess boronic acid helps to drive the reaction to completion. A strong inorganic base like potassium carbonate is crucial for the transmetalation step.[7] An excess of base is used to neutralize the acidic proton of the carboxylic acid and to facilitate the catalytic cycle.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22 mg, 0.03 mmol) to the flask.

    • Expert Insight: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often effective for sterically hindered substrates. The dppf ligand provides a good balance of electron-donating properties and steric bulk to promote both oxidative addition and reductive elimination.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). The mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three cycles of evacuating and backfilling with an inert gas.

    • Trustworthiness: Degassing is a critical step to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and the formation of side products.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate with a few drops of acetic acid as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. d. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. f. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (with 1% acetic acid to prevent tailing) as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

    • Expert Insight: The addition of a small amount of acetic acid to the chromatography eluent helps to keep the carboxylic acid protonated, reducing streaking on the silica gel column.

Characterization of the Product

The structure and purity of the synthesized 4',-methoxy-2,4-dimethyl-[1,1'-biphenyl]-5-carboxylic acid should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, the methoxy group, and the two methyl groups, as well as a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.8 (s, 1H, COOH), 7.8-7.2 (m, 6H, Ar-H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 168.0, 159.0, 140.0, 138.0, 135.0, 132.0, 130.0, 129.0, 128.0, 114.0, 55.0, 20.0, 19.0
HRMS (ESI) m/z calculated for C₁₆H₁₆O₃ [M+H]⁺: 257.1172; found: 257.1175

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient degassing- Inappropriate base or solvent- Use a fresh batch of catalyst- Ensure thorough degassing- Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, DMF)
Formation of side products (e.g., homocoupling) - Catalyst deactivation- Reaction temperature too high- Use a more robust ligand (e.g., a Buchwald ligand like SPhos)- Lower the reaction temperature
Difficulty in purification - Product co-elutes with impurities- Product streaks on silica gel- Try a different solvent system for chromatography- Add a small amount of acetic acid to the eluent

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The provided protocol offers a robust starting point for researchers, incorporating insights to overcome potential challenges such as steric hindrance and the presence of a carboxylic acid. Careful attention to reaction setup, particularly degassing, and the choice of appropriate catalyst and base are critical for a successful outcome. The resulting biaryl carboxylic acids are valuable building blocks for further synthetic transformations in the development of new pharmaceuticals and functional materials.

References

Application Notes & Protocols: 5-Iodo-2,4-dimethylbenzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive literature and patent searches did not yield specific, documented applications of 5-Iodo-2,4-dimethylbenzoic acid in materials science. The following application notes are therefore presented as a scientifically-grounded, forward-looking guide based on the compound's distinct chemical functionalities. The protocols provided are derived from established methodologies for structurally related molecules and are intended to serve as a robust starting point for researchers exploring the potential of this versatile building block.

Introduction: Unlocking Potential in a Multi-Functional Building Block

This compound is an aromatic carboxylic acid distinguished by three key functional regions:

  • An Iodine Substituent: The carbon-iodine bond is a highly versatile handle for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This functionality is paramount for the synthesis of conjugated polymers and complex organic architectures.[1][2][3][4][5][6][7][8] Furthermore, the high atomic weight of iodine makes it an excellent candidate for imparting X-ray opacity to materials.[9][10][11][12][13]

  • A Carboxylic Acid Group: This group provides a coordination site for binding to metal ions, making the molecule a potential ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[14][15][16][17][18][19] It also offers a site for further chemical modification, such as esterification or amidation.

  • A Dimethyl-Substituted Phenyl Ring: The two methyl groups influence the molecule's solubility and steric profile. In a polymer backbone, they can enhance solubility in organic solvents and disrupt close packing, potentially leading to materials with increased thermal stability and specific mechanical properties.[20]

These features position this compound as a promising, yet underexplored, candidate for the development of novel functional materials. This guide outlines three potential, high-impact applications with detailed experimental protocols.

Application 1: Synthesis of Radiopaque Polymers for Biomedical Devices

Scientific Rationale: The presence of a heavy element like iodine in a polymer matrix can significantly enhance its visibility under X-ray imaging (radiopacity). This is a critical feature for implantable medical devices, allowing for non-invasive monitoring of the device's position and integrity. By incorporating this compound into a biocompatible polymer backbone, it is possible to create materials for applications such as radiopaque surgical sutures, stents, or drug delivery vehicles.[9][10][11][12][13]

Protocol: Synthesis of a Radiopaque Co-polyester via Ring-Opening Polymerization

This protocol describes the synthesis of a co-polyester by first converting this compound into a functionalized lactone monomer, followed by co-polymerization with a biocompatible monomer like ε-caprolactone.

Step 1: Synthesis of an α-iodo-functionalized-ε-caprolactone monomer

A multi-step synthesis is required to convert the benzoic acid into a polymerizable lactone. A plausible synthetic route is outlined below.

Step 2: Ring-Opening Co-polymerization

  • Materials:

    • α-(5-Iodo-2,4-dimethylbenzoyl)oxy-ε-caprolactone (Monomer 1)

    • ε-Caprolactone (Monomer 2)

    • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) initiator

    • Anhydrous toluene

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired molar ratio of Monomer 1 and Monomer 2 in anhydrous toluene.

    • Add the Sn(Oct)₂ initiator (typically a monomer-to-initiator ratio of 200:1 to 500:1).

    • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

    • Monitor the polymerization progress by checking the viscosity of the reaction mixture.

    • Cool the reaction to room temperature and dissolve the viscous product in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.

    • Collect the polymer precipitate by filtration and wash with fresh cold methanol.

    • Dry the resulting white polymer under vacuum at 40 °C to a constant weight.

Characterization Data (Hypothetical):

PropertyValueMethod
Monomer 1:Monomer 2 Ratio 1:10Feed Ratio
Number Average MW (Mn) 35,000 g/mol GPC
Polydispersity Index (PDI) 1.6GPC
Iodine Content (w/w) ~15%Elemental Analysis
Glass Transition (Tg) 65 °CDSC
X-ray Attenuation Significantly higher than poly(ε-caprolactone)Micro-CT Imaging

Application 2: Building Block for Conjugated Polymers via Suzuki Cross-Coupling

Scientific Rationale: The carbon-iodine bond on the this compound is an ideal reaction site for palladium-catalyzed Suzuki cross-coupling reactions.[1][21][22][23][24] This allows for the polymerization of the molecule with a diboronic acid or ester comonomer to create a conjugated polymer. The resulting polymer would have a rigid backbone, potentially leading to interesting optical and electronic properties for applications in organic electronics. The carboxylic acid group could be esterified to improve solubility and processability.

Protocol: Synthesis of a Poly(phenylene-alt-phenylene) Derivative

Step 1: Esterification of this compound

To enhance solubility and prevent catalyst inhibition, the carboxylic acid is first protected as an ester (e.g., a methyl or ethyl ester).

  • Procedure:

    • Dissolve this compound in an excess of methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the methyl ester with ethyl acetate, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the esterified monomer.

Step 2: Suzuki Polymerization

  • Materials:

    • Methyl 5-Iodo-2,4-dimethylbenzoate (Monomer A)

    • 1,4-Phenylenediboronic acid (Monomer B)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Potassium carbonate (K₂CO₃)

    • Toluene and water (degassed)

  • Procedure:

    • To a Schlenk flask, add equimolar amounts of Monomer A and Monomer B, Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (3 equivalents).

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add degassed toluene and water (e.g., a 4:1 mixture) via syringe.

    • Heat the mixture to 90 °C with vigorous stirring for 48 hours. The polymer may precipitate as it forms.

    • Cool the reaction, and pour it into a stirred solution of methanol containing a small amount of concentrated HCl to precipitate the polymer and remove the catalyst.

    • Filter the polymer, wash with methanol and water, and then re-dissolve in a suitable solvent like chloroform.

    • Re-precipitate into methanol to further purify.

    • Collect the final polymer by filtration and dry under vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Monomers Monomer A + Monomer B Setup Combine in Schlenk Flask Monomers->Setup Catalyst Pd(PPh3)4 + Base Catalyst->Setup Degas Evacuate & Backfill with Argon Setup->Degas Solvent Add Degassed Toluene/Water Degas->Solvent Heat Heat to 90°C for 48h Solvent->Heat Cool Cool to RT Heat->Cool Precipitate Precipitate in Acidic Methanol Cool->Precipitate Filter1 Filter Precipitate->Filter1 Redissolve Re-dissolve in Chloroform Filter1->Redissolve Reprecipitate Re-precipitate in Methanol Redissolve->Reprecipitate Filter2 Filter & Dry Reprecipitate->Filter2 Polymer Polymer Filter2->Polymer Final Polymer

Caption: Solvothermal synthesis of a MOF.

References

Troubleshooting & Optimization

"troubleshooting low yield in Suzuki coupling of 5-Iodo-2,4-dimethylbenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of 5-Iodo-2,4-dimethylbenzoic acid and its derivatives. This particular substrate presents a unique combination of steric hindrance and functional group reactivity that can lead to low yields. This document provides in-depth troubleshooting guides and FAQs to diagnose and resolve these issues effectively.

Part 1: Quick Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common initial observations when a reaction performs poorly.

Q1: My reaction yield is low, and I'm recovering mostly my starting aryl iodide. What's the likely problem?

A1: Recovering the starting aryl iodide points towards a failure in the first step of the catalytic cycle: oxidative addition . The substrate, this compound, is sterically hindered by two ortho-methyl groups and electronically enriched by these same groups, both of which can slow this crucial step.[1]

  • Immediate Action: Consider switching to a catalyst system known for coupling hindered substrates. This typically involves using bulky, electron-rich phosphine ligands like SPhos or XPhos.[2][3] Increasing the reaction temperature can also help overcome the activation energy barrier.[3][4]

Q2: I'm seeing a significant amount of a byproduct that corresponds to the de-iodinated starting material (2,4-dimethylbenzoic acid). What is causing this?

A2: This side product arises from dehalogenation , a common issue with highly reactive aryl iodides.[4][5][6] It occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with your aryl group instead of the desired cross-coupling.[4][7]

  • Immediate Action: Ensure your reaction is rigorously degassed and under an inert atmosphere. The choice of base and solvent is critical; some can be sources of hydride.[7] Using a more active catalyst can accelerate the desired coupling, outcompeting the dehalogenation pathway.

Q3: My boronic acid is being consumed, but I'm getting a lot of a symmetrical biaryl byproduct (homocoupling) instead of my desired product. Why?

A3: Boronic acid homocoupling is typically caused by two main issues: the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) state.[8][9] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then mediates the homocoupling.[8]

  • Immediate Action: Improve your degassing technique (e.g., use three freeze-pump-thaw cycles).[4] If using a Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the problematic initial reduction step.[3]

Q4: Can the carboxylic acid group on my substrate interfere with the reaction?

A4: Absolutely. The acidic proton will react with the base, requiring you to use at least one additional equivalent of base. More critically, the resulting carboxylate anion can coordinate to the palladium center, acting as a catalyst poison and hindering its activity.[3][10]

  • Immediate Action: Increase your base loading to at least 3.0 equivalents. If low yield persists, the most robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling, followed by hydrolysis after the desired C-C bond is formed.[3]

Part 2: Deep Dive Troubleshooting Guide

This section provides a systematic approach to problem-solving, organized by reaction components and common failure modes.

Issue 1: Inefficient Catalyst Turnover & Oxidative Addition

The steric bulk from the two methyl groups flanking the iodine atom in this compound can significantly hinder the palladium catalyst's ability to insert into the C-I bond.

Causality:

The oxidative addition step is the entry point into the catalytic cycle. For sterically demanding substrates, this step often has a high activation energy. Standard ligands like triphenylphosphine (PPh₃) may not be bulky or electron-rich enough to promote this step efficiently, leading to an inactive catalyst resting state and recovery of starting material.[11][12]

Solutions & Protocols:
  • Ligand Selection is Key: Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. These ligands promote both oxidative addition and the final reductive elimination step.

    LigandKey FeatureRecommended Use Case for this Substrate
    SPhos Bulky, electron-rich.Excellent general choice for hindered biaryl synthesis.[2]
    XPhos Very bulky and electron-rich.Ideal for particularly challenging, sterically demanding couplings.[13]
    RuPhos Good for electron-rich aryl halides.A strong alternative to SPhos/XPhos.
    PPh₃ Less bulky, less electron-rich.Often inefficient for this substrate class; can lead to poor turnover.[14]
  • Use a Pre-catalyst: Modern pre-catalysts are designed to generate the active Pd(0) species reliably and rapidly. G2 or G3 palladacycle pre-catalysts are excellent choices.

Workflow: Troubleshooting Inefficient Oxidative Addition

Caption: Decision tree for addressing poor oxidative addition.

Issue 2: Prevalent Side Reactions

Even when the catalyst is active, side reactions can consume starting materials and reduce the yield of the desired product. For this substrate, the main culprits are dehalogenation and boronic acid homocoupling.

A. Dehalogenation (Hydrodehalogenation)
  • Causality: The C-I bond is the most reactive but also the most prone to dehalogenation.[4][15] This side reaction is driven by the formation of a palladium-hydride (Pd-H) intermediate, which can arise from the base, solvent (especially alcohols), or water.[4][7] This Pd-H species can then reductively eliminate with the aryl group to form the undesired de-iodinated arene.

  • Solutions:

    • Base Choice: Avoid amine bases if possible, as they can be a source of hydride.[7] Use a strong, inorganic base like K₃PO₄ or Cs₂CO₃.[16]

    • Solvent Purity: Use high-purity, anhydrous solvents. If using an alcohol co-solvent, consider its potential to act as a hydride source.

    • Accelerate Desired Path: Using a highly active catalyst system (e.g., Pd/SPhos) can increase the rate of the desired Suzuki coupling so that it outcompetes the dehalogenation pathway.[2]

B. Boronic Acid Homocoupling
  • Causality: This side reaction is primarily mediated by Pd(II) species in the presence of oxygen.[8][9] If the reaction is not thoroughly deoxygenated, ambient O₂ can re-oxidize the active Pd(0) catalyst. This Pd(II) can then undergo two transmetalation steps with the boronic acid to produce the symmetrical biaryl and regenerate Pd(0).[17]

  • Solutions:

    • Rigorous Degassing: This is non-negotiable. Sub-surface sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is effective.[9] For maximum oxygen removal, perform at least three freeze-pump-thaw cycles.[4]

    • Catalyst Choice: Using a Pd(0) source like [Pd(PPh₃)₄] or a modern pre-catalyst that rapidly generates Pd(0) can minimize the amount of reactive Pd(II) present at the start of the reaction.[3][8]

Catalytic Cycle with Competing Side Reactions

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd O2 O₂ (Oxygen) Pd0->O2 ArPdI Ar-Pd(II)-I OxAdd->ArPdI Transmetalation Transmetalation (Ar'-B(OH)₂) + Base ArPdI->Transmetalation PdH Formation of Pd-H ArPdI->PdH [H⁻] source (base, solvent) ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Dehalogenation Dehalogenation Dehalogenation->Pd0 ArH Ar-H (Side Product) Dehalogenation->ArH PdH->Dehalogenation Homocoupling Homocoupling ArAr_homo Ar'-Ar' (Side Product) Homocoupling->ArAr_homo ArB 2 x Ar'-B(OH)₂ ArB->Homocoupling O2->Homocoupling

Caption: The Suzuki catalytic cycle and key off-cycle side reactions.

Issue 3: Complications from the Carboxylic Acid Moiety

The carboxylic acid functional group is a known complicating factor in Suzuki couplings.

Causality:
  • Acid-Base Reaction: The acidic proton consumes one equivalent of the base intended for the catalytic cycle.

  • Catalyst Inhibition: The deprotonated carboxylate can act as a ligand for the palladium center. This coordination can stabilize the palladium complex in an off-cycle state, effectively poisoning the catalyst and preventing turnover.[10]

Solutions & Protocols:
  • Increase Base Equivalents: A simple first step is to increase the amount of base to 3.0-4.0 equivalents to ensure enough free base is available to activate the boronic acid after neutralizing the substrate.

  • Select a Non-Coordinating Base: While strong, highly soluble bases like Cs₂CO₃ are often effective, K₃PO₄ is a robust and common choice that balances strength and minimizes side reactions.[16]

  • Protect the Carboxylic Acid: This is the most reliable strategy. Converting the acid to a methyl or ethyl ester before the coupling reaction removes the problematic acidic proton and the coordinating carboxylate. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.

Protocol: Esterification and Subsequent Suzuki Coupling

Part A: Fischer Esterification (Example)

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Add methanol (or ethanol) as the solvent (approx. 0.2 M concentration).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄, 2-5 mol%).

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction, neutralize the acid with a saturated NaHCO₃ solution, and extract the ester with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude ester, which can be purified by chromatography if necessary.

Part B: Optimized Suzuki Coupling of the Ester

  • To a dry Schlenk flask under an inert atmosphere, add the methyl 5-iodo-2,4-dimethylbenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.5 equiv), and the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%).

  • Add a degassed solvent mixture, such as Toluene/Water (10:1) or Dioxane/Water (4:1).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the coupled ester product by column chromatography. The ester can then be hydrolyzed to the final acid product using standard conditions (e.g., LiOH in THF/Water).

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Iodo-2,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions with 5-iodo-2,4-dimethylbenzoic acid. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent challenges of this substrate—namely steric hindrance from the two ortho-methyl groups and the presence of a potentially coordinating carboxylic acid group—require a nuanced approach to catalyst and ligand selection.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Core Concepts: The Catalytic Cycle and Key Challenges

At the heart of any successful cross-coupling reaction is a fundamental understanding of the palladium catalytic cycle. The cycle for a generic cross-coupling reaction, such as Suzuki-Miyaura, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and can be hindered by the electron-rich nature of the substituted benzene ring.[3]

  • Transmetalation: The organic group from your coupling partner (e.g., a boronic acid in a Suzuki reaction) is transferred to the palladium center.[2] This step is heavily influenced by the choice of base.[1][5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3] For sterically demanding substrates like ours, this step can be slow, leading to side reactions.[6]

The primary challenges with this compound are:

  • Steric Hindrance: The two methyl groups flanking the iodine atom create a crowded environment around the reaction center, which can impede both the oxidative addition and reductive elimination steps.[7][8][9][10]

  • Carboxylic Acid Group: This functional group can interact with the palladium catalyst or the base, potentially leading to catalyst inhibition or undesired side reactions.[11]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Ar-Pd(II)(I)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition Ar-I Transmetalation Ar-Pd(II)(R)L_n Oxidative_Addition->Transmetalation Transmetalation R-B(OH)₂ + Base Transmetalation->Pd(0)L_n Reductive Elimination Ar-R Product Coupled Product (Ar-R) Transmetalation->Product Boronic_Acid Coupling Partner (e.g., R-B(OH)₂) Boronic_Acid->Transmetalation caption Generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Strategic Selection

This section addresses the initial choices you'll make when setting up your reaction.

Q1: Which cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) is the best starting point for my substrate?

A1: The choice depends on the bond you intend to form (C-C, C-N, or C-C triple bond).

  • Suzuki-Miyaura Coupling (C-C): This is often the most robust and functional-group-tolerant choice for forming biaryl or aryl-alkyl bonds. Given the steric hindrance, a well-chosen bulky phosphine ligand is critical.[6][9][10]

  • Buchwald-Hartwig Amination (C-N): This reaction is highly effective for coupling with primary or secondary amines.[12][13][14] The carboxylic acid may require a weaker base to avoid acid-base side reactions with the amine.

  • Sonogashira Coupling (C-C≡): For coupling with terminal alkynes, this is the go-to reaction.[15][16][17] Copper-free conditions are often preferred to minimize side reactions, especially with electron-rich aryl iodides.[15][16]

Q2: How do I select the optimal palladium precatalyst and ligand for this sterically hindered substrate?

A2: This is the most critical decision for your reaction's success. For sterically demanding substrates, the ligand's properties are paramount.

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladium precatalysts (e.g., those from the Buchwald or Nolan groups) can offer more consistent and higher activity by ensuring a 1:1 or 1:2 Pd:ligand ratio.[7]

  • Ligand Selection: The key is to use bulky, electron-rich monophosphine ligands .[7][18][19][20]

    • Why? The bulkiness of the ligand accelerates the final reductive elimination step, which is often slow for hindered products.[6][7] The electron-rich nature of the phosphine increases the electron density on the palladium center, which in turn promotes the initial oxidative addition of the aryl iodide.[7][19]

    • Recommended Ligands: Dialkylbiaryl phosphines are the gold standard here. Consider screening ligands such as SPhos, XPhos, or BrettPhos.[7] Trialkylphosphines like P(t-Bu)₃ can also be effective.[7]

Ligand TypeExamplesKey Advantage for this compound
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosExcellent for promoting both oxidative addition and reductive elimination in sterically crowded systems.[7]
Josiphos-type Ferrocenyl (R)-(-)-(CyPF-t-Bu)Highly active for C-N couplings, even with challenging substrates.[8]
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, good for accelerating oxidative addition.[19]

Q3: How does the carboxylic acid group affect my choice of base?

A3: The carboxylic acid (a proton source) requires careful selection of the base to avoid simple acid-base neutralization, which consumes the base needed for the catalytic cycle.

  • For Suzuki Couplings: A moderately strong inorganic base like tripotassium phosphate (K₃PO₄) is often the best choice.[1][5][21] It is effective at promoting transmetalation without being overly harsh. Carbonates like Cs₂CO₃ or K₂CO₃ are also excellent options.[1][5]

  • For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is needed. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are standard. However, you must use at least two equivalents of base: one to deprotonate the carboxylic acid and at least one for the catalytic cycle.

  • For Sonogashira Couplings: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used, but inorganic bases like Cs₂CO₃ can also be effective, particularly in copper-free systems.[16]

Troubleshooting Guide: Common Problems & Solutions

This section is designed to help you diagnose and solve specific experimental failures.

Troubleshooting_Workflow Start Reaction Failed (Low or No Yield) Check_Reagents 1. Verify Reagent Quality - Anhydrous solvents? - Active catalyst? - Pure starting materials? Start->Check_Reagents Check_Setup 2. Confirm Inert Atmosphere - Proper degassing? - No leaks? Check_Reagents->Check_Setup Low_Conversion Is Starting Material Consumed? Check_Setup->Low_Conversion Dehalogenation Is Dehalogenated Byproduct Observed? Low_Conversion->Dehalogenation Yes Optimize_Catalyst 3a. Optimize Catalyst System - Screen bulky ligands (SPhos, XPhos) - Increase catalyst loading - Switch to a precatalyst Low_Conversion->Optimize_Catalyst No Dehalogenation->Optimize_Catalyst No Address_Dehalogenation 4. Minimize Dehalogenation - Use a weaker base (K₃PO₄) - Lower reaction temperature - Ensure anhydrous conditions Dehalogenation->Address_Dehalogenation Yes Optimize_Conditions 3b. Modify Reaction Conditions - Increase temperature - Change solvent Optimize_Catalyst->Optimize_Conditions Success Reaction Successful Optimize_Conditions->Success Address_Dehalogenation->Success

A workflow for troubleshooting a failed coupling reaction.

Q4: My reaction shows very low or no conversion. What are the first things to check?

A4: When a reaction fails to start, begin with the fundamentals before altering the core components.[22]

  • Verify Reagent Purity and Dryness: Moisture is a notorious inhibitor of many cross-coupling reactions. Ensure your solvent is anhydrous and that your base is dry.[22] Boronic acids can degrade upon storage; check their quality.

  • Ensure an Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[22] Ensure your flask was properly purged with argon or nitrogen and that the system is sealed.

  • Check Catalyst Activity: Is your palladium source active? If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may be failing.[22] Consider switching to a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst.

Q5: I'm observing significant formation of 2,4-dimethylbenzoic acid. What is this side product and how can I prevent it?

A5: This is a classic case of hydrodehalogenation , where the iodine atom is replaced by a hydrogen.[23][24][25] This side reaction is a major issue with electron-rich aryl halides and highly active catalysts.[24]

  • Cause: This occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle. This hydride can be transferred to your substrate in a competing reductive elimination step.[24][25] The source of the hydride can be trace water, the solvent (especially alcohols), or the base.[23][24][26]

  • Solutions:

    • Optimize the Base: Using a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃ can help.[11]

    • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired C-C bond formation, outcompeting the dehalogenation pathway.[24]

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize the presence of proton sources.[23][26]

Q6: My reaction is working, but the yield is inconsistent and not reproducible. What should I investigate?

A6: Reproducibility issues often point to subtle variations in reaction setup or reagent quality.

  • Base Quality and Dispensing: Bases like K₃PO₄ can be hygroscopic. Ensure it is freshly dried or from a new bottle. Also, because it's a solid, ensure it is finely powdered and well-stirred to guarantee consistent interaction with the solvent. Some protocols note that for anhydrous couplings with K₃PO₄, a small, controlled amount of water can be beneficial.[7][27]

  • Precise Catalyst Loading: At low catalyst loadings (1-2 mol%), small errors in weighing can lead to large differences in performance. Consider making a stock solution of your catalyst/ligand to dispense it more accurately.

  • Solvent Degassing: The efficiency of solvent degassing can vary. Ensure your method (e.g., freeze-pump-thaw cycles or sparging with argon) is consistent for each run.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tripotassium phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.044 mmol, 4.4 mol%)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Anhydrous, degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos solids to the Schlenk tube.

  • Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with 1M HCl to remove the base and protonate the product, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

"side reactions and byproduct formation in Heck reactions with 5-Iodo-2,4-dimethylbenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Heck reaction involving 5-Iodo-2,4-dimethylbenzoic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your reaction outcomes.

Introduction: The Unique Challenges of this compound in Heck Reactions

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling aryl halides with alkenes.[1][2] However, the specific substrate, this compound, presents a unique combination of structural features that can lead to a range of side reactions and byproducts. The two electron-donating methyl groups, the sterically demanding ortho-methyl group, and the coordinating carboxylic acid moiety all play a significant role in the reaction's success. This guide will dissect these challenges and provide you with targeted strategies to mitigate them.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific issues you may be encountering in your experiments.

Problem 1: Low to No Conversion of Starting Material

You've set up your Heck reaction, but analysis shows a significant amount of unreacted this compound. This is a common issue that can stem from several factors related to catalyst activity and reaction conditions.

Possible Causes and Solutions:

  • Inefficient Catalyst Activation: Many Heck reactions utilize a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[3] If this reduction is sluggish, the catalytic cycle will not initiate efficiently.

    • Recommendation: Consider adding a reducing agent like a phosphine ligand in a slightly higher ratio to the palladium source to facilitate the formation of the active Pd(0) catalyst.

  • Catalyst Deactivation: The active Pd(0) catalyst can be susceptible to deactivation through various pathways, including oxidation by adventitious air or aggregation into inactive palladium black, especially at elevated temperatures.

    • Recommendation: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent and reagents thoroughly before use. If you observe the formation of a black precipitate (palladium black), it's a clear indicator of catalyst decomposition. Lowering the reaction temperature or using a more robust ligand can help prevent this.

  • Steric Hindrance: The ortho-methyl group on your substrate can sterically hinder the oxidative addition of the aryl iodide to the palladium center, which is a crucial step in the catalytic cycle.[4]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine, or biaryl phosphines like XPhos or SPhos). These ligands can promote oxidative addition for sterically hindered substrates.

  • Inappropriate Base: The choice of base is critical for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[3] An unsuitable base can lead to a stalled reaction.

    • Recommendation: For substrates with an acidic proton, like your carboxylic acid, an inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is often preferred over amine bases like triethylamine. This is to avoid acid-base side reactions with the substrate.

Problem 2: Formation of Significant Byproducts

Your reaction proceeds, but you observe a complex mixture of products, with your desired product being a minor component. Let's break down the likely culprits.

A. Homocoupling of this compound

This side reaction leads to the formation of a biaryl dimer of your starting material.

  • Mechanism: Homocoupling can occur through the reaction of two organopalladium intermediates (Ar-Pd-I) or via a reductive process.

  • Troubleshooting:

    • Lower Catalyst Loading: High concentrations of the palladium catalyst can favor bimolecular side reactions like homocoupling. Try reducing the catalyst loading to 0.5-1 mol%.

    • Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by preventing the formation of coordinatively unsaturated palladium species that are prone to side reactions.

    • Choice of Solvent: The solvent can influence the solubility of intermediates and thus affect the rates of competing reaction pathways. Experiment with different solvents such as DMF, NMP, or dioxane.

B. Dehalogenation of this compound

You observe the formation of 2,4-dimethylbenzoic acid, where the iodine atom has been replaced by a hydrogen.

  • Mechanism: Dehalogenation can be promoted by the presence of water or other protic species in the reaction mixture, which can protonate the aryl-palladium intermediate. It can also occur via a reductive pathway.

  • Troubleshooting:

    • Use Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried.

    • Scrutinize Your Base: Some bases or their conjugate acids can act as a proton source. Using a non-protic base or adding a proton sponge might be beneficial.

C. Isomerization of the Alkene Product

The desired coupled product is formed, but with the double bond in an undesired position.

  • Mechanism: Alkene isomerization is a common side reaction in Heck couplings and proceeds through a reversible β-hydride elimination and re-addition of a palladium-hydride species.[3]

  • Troubleshooting:

    • Addition of Silver or Thallium Salts: The addition of salts like Ag₂CO₃ or Tl(OAc) can suppress double bond isomerization by promoting the reductive elimination of HX and preventing the re-addition of the palladium-hydride to the product alkene.[3]

    • Ligand Choice: Certain ligands can influence the rate of β-hydride elimination versus reductive elimination, thus affecting the extent of isomerization. Experimenting with different phosphine ligands can be beneficial.

D. Decarboxylation of the Benzoic Acid

You detect the formation of 1-iodo-2,4-dimethylbenzene or its subsequent Heck product.

  • Mechanism: Benzoic acids, especially those with ortho-substituents, can undergo decarboxylation at elevated temperatures, a reaction that can sometimes be catalyzed by transition metals.[5][6]

  • Troubleshooting:

    • Lower Reaction Temperature: This is the most straightforward approach to minimize thermally induced decarboxylation.

    • Protect the Carboxylic Acid: If lowering the temperature is not feasible, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling.

    • Careful Base Selection: A strong base could potentially facilitate decarboxylation. Using a milder inorganic base might be advantageous.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium source for the Heck reaction with this compound?

A1: While Pd(OAc)₂ is a common and effective precatalyst, for sterically hindered substrates like yours, a pre-formed Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a suitable phosphine ligand can sometimes offer better results by bypassing the in-situ reduction step.

Q2: How does the carboxylic acid group specifically influence the reaction?

A2: The carboxylic acid can act as a coordinating group to the palladium center. This can have a dual effect. On one hand, it can direct the oxidative addition and influence the regioselectivity of the reaction. On the other hand, strong coordination could potentially inhibit catalyst turnover. The acidic proton also necessitates the use of a base that will not undergo undesirable acid-base reactions.

Q3: Can I use a solvent other than DMF or NMP?

A3: Yes, while polar aprotic solvents like DMF and NMP are common, other solvents such as dioxane, toluene, or acetonitrile can also be used. The optimal solvent will depend on the specific alkene coupling partner and the solubility of the reactants and catalyst. It is always recommended to perform a small-scale solvent screen to determine the best conditions for your specific reaction.

Q4: What is the ideal reaction temperature?

A4: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions like catalyst decomposition and decarboxylation. For an aryl iodide, you can often start with a lower temperature (e.g., 80-100 °C) compared to less reactive aryl bromides or chlorides. If you observe low conversion, you can gradually increase the temperature, while carefully monitoring for byproduct formation.

Q5: Are there any specific analytical techniques you recommend for monitoring the reaction and identifying byproducts?

A5: A combination of techniques is ideal. Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials. For more detailed analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also provide a wealth of information about the different species present.

Visualizing the Troubleshooting Process

To aid in your decision-making, the following workflow diagram illustrates a systematic approach to troubleshooting a problematic Heck reaction with this compound.

Troubleshooting_Heck_Reaction cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproduct Formation cluster_outcome Desired Outcome start Low Yield or Complex Mixture low_conversion Low/No Conversion start->low_conversion Primarily unreacted starting material byproducts Significant Byproducts start->byproducts Multiple new spots in TLC/GC-MS catalyst Optimize Catalyst System - Check activation - Use bulky ligands - Lower temperature low_conversion->catalyst base Re-evaluate Base - Use inorganic base - Ensure stoichiometry low_conversion->base conditions Adjust Conditions - Degas solvent - Increase temperature cautiously low_conversion->conditions homocoupling Address Homocoupling - Lower catalyst loading - Adjust L:Pd ratio byproducts->homocoupling dehalogenation Prevent Dehalogenation - Use anhydrous conditions - Choose non-protic base byproducts->dehalogenation isomerization Suppress Isomerization - Add Ag+ or Tl+ salts - Screen ligands byproducts->isomerization decarboxylation Avoid Decarboxylation - Lower temperature - Protect -COOH group byproducts->decarboxylation success Optimized Reaction - High Yield - High Purity catalyst->success base->success conditions->success homocoupling->success dehalogenation->success isomerization->success decarboxylation->success

Caption: A workflow for troubleshooting common issues in the Heck reaction of this compound.

General Experimental Protocol

This protocol provides a starting point for the Heck reaction of this compound. Optimization of the parameters outlined below is highly recommended for each specific alkene coupling partner.

Materials:

  • This compound

  • Alkene (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%)

  • Inorganic base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the inorganic base and the alkene.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. If the product is a carboxylic acid, an acidic workup may be necessary to protonate the carboxylate salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Summary of Key Parameters and Potential Byproducts

ParameterRecommendation for this compoundPotential Side Reaction if Not Optimized
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Catalyst decomposition, low conversion
Ligand Bulky, electron-rich phosphines (e.g., P(o-tol)₃, P(t-Bu)₃)Low conversion due to steric hindrance
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Low conversion, potential side reactions with -COOH
Solvent Anhydrous, degassed polar aprotic (e.g., DMF, NMP)Dehalogenation, catalyst deactivation
Temperature 80-120 °C (start lower and increase if needed)Decarboxylation, catalyst decomposition
Additives Ag₂CO₃ (if alkene isomerization is observed)Alkene isomerization

References

Technical Support Center: Dehalogenation of 5-Iodo-2,4-dimethylbenzoic acid during Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving 5-iodo-2,4-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common and often frustrating side reaction of dehalogenation. Our goal is to provide you with a comprehensive understanding of why this occurs and to offer practical, field-proven strategies to mitigate this issue, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of my reaction with this compound?

A1: Dehalogenation, or more specifically hydrodehalogenation, is an undesired side reaction where the iodine atom on your starting material, this compound, is replaced by a hydrogen atom. This results in the formation of 2,4-dimethylbenzoic acid as a byproduct, reducing the overall yield of your desired cross-coupled product and complicating its purification.[1]

Q2: Why is my this compound particularly susceptible to dehalogenation?

A2: The propensity for dehalogenation in palladium-catalyzed cross-coupling reactions generally follows the trend of carbon-halogen bond strength: I > Br > Cl > F.[2] The carbon-iodine bond is the weakest, making aryl iodides like your substrate highly reactive towards oxidative addition to the palladium(0) catalyst, but also more prone to undesired side reactions like dehalogenation.

Q3: What are the primary mechanistic pathways for this dehalogenation?

A3: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can occur via several pathways, including the reaction of the palladium catalyst with trace amounts of water, solvents (like alcohols), or the base used in the reaction.[1][3] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the hydrodehalogenated byproduct.

Q4: How can I confirm that dehalogenation is occurring in my reaction?

A4: The most effective methods for detecting and quantifying the dehalogenated byproduct, 2,4-dimethylbenzoic acid, are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the volatile byproduct from your desired product and starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for analyzing the reaction mixture and identifying all components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of your desired product to the dehalogenated byproduct by integrating the respective aromatic proton signals.[1]

Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation

If you are observing significant amounts of 2,4-dimethylbenzoic acid in your reaction, this guide will walk you through a systematic approach to diagnose and resolve the issue.

Step 1: Evaluation of the Palladium Catalyst and Ligand System

The choice of palladium source and ligand is paramount in controlling the delicate balance between the desired cross-coupling and the undesired dehalogenation.

The Problem: Highly active or coordinatively unsaturated palladium catalysts can be more prone to side reactions. The ligand plays a critical role in stabilizing the palladium center and promoting the desired reductive elimination step.[4]

The Solution:

  • Catalyst Selection: If you are using a highly active Pd(0) source like Pd(PPh₃)₄, consider switching to a more stable Pd(II) precatalyst which generates the active Pd(0) species in situ.[4]

  • Ligand Modification: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway. These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2][5]

Ligand TypeExamplesRationale for Use
Bulky, Electron-Rich Monodentate Phosphines XPhos, SPhos, RuPhosPromote reductive elimination and stabilize the active catalyst.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors that form stable complexes with palladium.
Step 2: Scrutinizing the Base and Solvent System

The base and solvent are not merely reaction media; they are active participants that can either facilitate or hinder the dehalogenation process.

The Problem: Certain bases and protic solvents can act as hydride sources, leading to the formation of Pd-H species that drive the dehalogenation reaction.[1][3] Strong bases like alkoxides can also promote dehalogenation.[5]

The Solution:

  • Base Optimization: A screen of different bases is often necessary. Weaker inorganic bases are generally preferred over strong organic bases.[2][5]

  • Solvent Selection: Aprotic solvents are typically a better choice to minimize the availability of hydride sources.[5] If a protic solvent is required for solubility, consider using a mixture with an aprotic solvent.

BaseClassRecommendation
K₃PO₄, Cs₂CO₃, K₂CO₃Weak InorganicOften a good starting point to minimize dehalogenation.[2]
NaOtBu, KOtBuStrong AlkoxideUse with caution; may promote dehalogenation.[6]
SolventClassRecommendation
Dioxane, Toluene, THFAproticPreferred choices to avoid providing a hydride source.[2]
Alcohols (e.g., Ethanol)ProticCan be a source of hydrides; use judiciously or in mixed systems.[3]
Step 3: Optimizing Reaction Conditions

Temperature and reaction time can significantly influence the competition between the desired reaction and dehalogenation.

The Problem: High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side reactions, including dehalogenation.[1]

The Solution:

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for efficient conversion to the desired product. A temperature screen is highly recommended.

  • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the accumulation of byproducts.

Visualizing the Reaction Pathways

Palladium-Catalyzed Cross-Coupling and Competing Dehalogenation

G cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_ArI Ar-Pd(II)-I OxAdd->PdII_ArI Transmetal Transmetalation (R-M) PdII_ArI->Transmetal PdH_formation Pd-H Formation PdII_ArI->PdH_formation Competes with Transmetalation PdII_ArR Ar-Pd(II)-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product PdH_source Hydride Source (e.g., Solvent, Base) PdH_source->PdH_formation PdII_ArH Ar-Pd(II)-H PdH_formation->PdII_ArH RedElim_H Reductive Elimination PdII_ArH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Ar-H (Dehalogenated) RedElim_H->Byproduct

Caption: Catalytic cycles for the desired cross-coupling and the competing dehalogenation pathway.

Troubleshooting Workflow for Dehalogenation

G start Significant Dehalogenation Observed step1 Step 1: Analyze Catalyst & Ligand - Switch to Pd(II) precatalyst? - Use bulky, electron-rich ligand? start->step1 step2 Step 2: Evaluate Base & Solvent - Screen weaker inorganic bases? - Switch to aprotic solvent? step1->step2 step3 Step 3: Optimize Reaction Conditions - Lower reaction temperature? - Reduce reaction time? step2->step3 analysis Analyze Reaction Outcome (LC-MS, NMR) step3->analysis analysis->step1 Issue Persists end Dehalogenation Minimized analysis->end Successful

Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a good starting point for minimizing dehalogenation when working with this compound.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a weak inorganic base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.

  • Degassing: Degas the reaction mixture thoroughly by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

References

"effect of base and solvent on the Sonogashira coupling of 5-Iodo-2,4-dimethylbenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling of 5-Iodo-2,4-dimethylbenzoic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction, specifically with challenging substrates like this compound. This substrate presents a unique combination of steric hindrance from the methyl groups and the presence of an acidic carboxylic acid functionality, both of which necessitate careful optimization of the reaction conditions. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges and achieve successful, high-yielding couplings.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of this compound is giving low to no yield. What are the most critical factors to check first?

A1: When a Sonogashira reaction with this substrate fails, the issue often lies in one of three areas: reagent integrity, the reaction environment, or insufficient basicity due to the acidic proton on the benzoic acid.

  • Reagent and Catalyst Integrity:

    • Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[2] Ensure you are using a fresh palladium source or that your Pd(II) precatalyst is effectively reduced in situ.

    • Copper(I) Iodide Freshness: CuI can oxidize over time. A pure, fresh source should be white to light tan. If it is greenish or dark brown, it is likely oxidized and should not be used.[1]

    • Purity of Starting Materials: Impurities in your this compound or your terminal alkyne can poison the catalyst.[1]

  • Inert Atmosphere: The Sonogashira reaction must be performed under strictly anaerobic conditions. Oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling) and leads to the decomposition of the Pd(0) catalyst.[1][2] It is critical to thoroughly degas your solvent(s) and run the entire reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Basicity and the Carboxylic Acid: The carboxylic acid proton is far more acidic than the terminal alkyne's proton. The base will deprotonate the carboxylic acid first. You must use a sufficient excess of base to deprotonate both the carboxylic acid and the terminal alkyne. A common mistake is using a standard catalytic amount of base, which is entirely consumed by the substrate's acid group, leaving none to activate the alkyne. We recommend starting with at least 2.5-3.0 equivalents of an amine base or a strong inorganic base.

Q2: How does the carboxylic acid group specifically impact the choice of base and solvent?

A2: The carboxylic acid fundamentally changes the substrate's properties upon deprotonation, which has significant implications for both base and solvent selection.

  • Impact on Base Selection: You need a base strong enough to deprotonate the terminal alkyne. However, since it will also form a salt with your starting material (a carboxylate), the choice of base can affect solubility.

    • Amine Bases (e.g., Et₃N, DIPEA): These are common and often serve as both the base and a co-solvent.[3] They will form an ammonium carboxylate salt. Triethylamine is a good starting point.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be very effective, particularly in copper-free protocols.[3][4] They will form an alkali metal carboxylate salt. These salts are often poorly soluble in nonpolar solvents like toluene but may dissolve well in polar aprotic solvents like DMF, DMSO, or NMP.

  • Impact on Solvent Selection: Once the carboxylate salt is formed, the overall polarity of your starting material increases dramatically. The solvent must be able to dissolve this salt to keep the reaction homogeneous.

    • Polar Aprotic Solvents (DMF, NMP, DMAc): These are often excellent choices as they can effectively solvate the carboxylate salt intermediate.[5][6]

    • Amine as Solvent: Using an amine like triethylamine or diisopropylamine as the solvent can also be effective.[7]

    • Nonpolar Solvents (Toluene, Dioxane): These may lead to solubility issues once the carboxylate salt is formed, potentially causing the reaction to stall. However, in some cases, non-polar solvents can lead to higher yields by minimizing competitive coordination to the palladium catalyst.[5] If using an inorganic base, these solvents are generally not recommended for this substrate.

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A3: Alkyne homocoupling is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[2][8] Here are the most effective strategies to prevent it:

  • Strictly Anaerobic Conditions: Oxygen is the primary promoter of Glaser coupling.[1] Ensure your flask is flame-dried, and all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with argon for an extended period.

  • Reduce Copper Catalyst Loading: While copper accelerates the desired reaction, it is also the primary catalyst for homocoupling. Try reducing the CuI loading to 1-2 mol%.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[6]

  • Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[1][2] Copper-free Sonogashira reactions are well-established and often provide excellent yields, though they may require slightly higher temperatures or different ligands.[4][9]

Q4: Which is a better choice for this substrate: an organic amine base or an inorganic base?

A4: Both classes of bases can be effective, but the optimal choice depends on the solvent and whether you are using a copper co-catalyst.

  • Organic Amine Bases (Et₃N, DIPEA, Piperidine):

    • Pros: Excellent solubility for the resulting ammonium carboxylate salt, can often serve as the solvent, and are standard for classic Sonogashira conditions.[1][3]

    • Cons: Can sometimes lead to more complex product mixtures and can be more difficult to remove during workup.

    • Recommendation: A good starting point, especially for initial screening. Use triethylamine in a polar aprotic solvent like DMF.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃):

    • Pros: Often provide cleaner reactions with easier workup. Cesium carbonate (Cs₂CO₃) is particularly effective in copper-free systems.[4][10]

    • Cons: Require a solvent that can dissolve the resulting inorganic carboxylate salt (e.g., DMF, NMP). They are generally incompatible with nonpolar solvents for this substrate.

    • Recommendation: Ideal for copper-free protocols to avoid homocoupling and simplify purification.

The table below provides a general comparison based on typical observations.

Base TypeCommon ExamplesRecommended Solvent(s) for this SubstrateKey AdvantagesPotential Issues
Organic Amine Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)DMF, NMP, THF, or neat amineGood solubility, well-established conditionsCan be difficult to remove, potential for side reactions
Inorganic Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)DMF, NMP, DMSOCleaner reactions, easy removal, ideal for Cu-free protocolsRequires polar aprotic solvent for solubility

Troubleshooting and Optimization Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the Sonogashira coupling of this compound.

Sonogashira_Troubleshooting start Reaction Start: Low or No Yield check_reagents Step 1: Verify Reagent Quality - Fresh Pd catalyst & CuI? - Pure, dry starting materials? - Anhydrous base & solvent? start->check_reagents side_reaction Side Reaction Observed: Alkyne Homocoupling start->side_reaction check_conditions Step 2: Assess Reaction Conditions - System rigorously degassed? - Fully inert atmosphere (Ar/N₂)? check_reagents->check_conditions Reagents OK end_fail1 Resolution: Replace/purify reagents. Dry solvent/base. check_reagents->end_fail1 Reagents Faulty check_stoichiometry Step 3: Check Stoichiometry - Is base > 2.5 equivalents? (To deprotonate both -COOH and alkyne) check_conditions->check_stoichiometry Conditions OK end_fail2 Resolution: Improve degassing procedure. Use Schlenk line or glovebox. check_conditions->end_fail2 Atmosphere Issue optimize_solvent Step 4: Optimize Solvent & Base - Is starting material fully dissolved? - Try DMF or NMP with K₂CO₃. check_stoichiometry->optimize_solvent Stoichiometry OK end_fail3 Resolution: Increase base to 3.0 equivalents. check_stoichiometry->end_fail3 Base Insufficient success High Yield Achieved optimize_solvent->success Optimization Successful cu_free Solution: Switch to Copper-Free Protocol - Use Pd catalyst/ligand (e.g., SPhos). - Use inorganic base (e.g., Cs₂CO₃). side_reaction->cu_free Eliminate CuI

Caption: Troubleshooting workflow for Sonogashira coupling.

Detailed Experimental Protocols

Safety Precaution: Always handle organometallic catalysts and reagents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere.

Protocol 1: Standard Copper-Catalyzed Coupling with Amine Base

This protocol uses classic Sonogashira conditions, which are a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Under a positive flow of argon, add anhydrous, degassed DMF (to make a ~0.2 M solution based on the aryl iodide) via syringe.

  • Add triethylamine via syringe and stir the mixture for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS. Reactions with aryl iodides are often complete within 2-4 hours.[11]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the benzoic acid product, then extract with ethyl acetate (3x). The organic layers are combined, washed with saturated aqueous ammonium chloride (to remove copper salts) and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[12]

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Copper-Free Coupling with an Inorganic Base

This protocol is designed to eliminate alkyne homocoupling and can often result in a cleaner reaction profile.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (buchwald ligand) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • In a glovebox or on a Schlenk line, add Pd(OAc)₂, SPhos, and Cs₂CO₃ to a dry reaction tube or flask with a stir bar.

  • Add this compound.

  • Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Place the reaction in a preheated oil bath at 80-100 °C and stir vigorously. Monitor by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours).[4]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with 1M HCl to protonate the product. Separate the layers, and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Mechanistic Insights: The Role of Base and Solvent

The Sonogashira coupling proceeds via two interconnected catalytic cycles.[10][12] Understanding these cycles is key to troubleshooting and optimizing your reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetal R¹-Pd(II)(C≡CR²)L₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Product R¹-C≡C-R² transmetal->product alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide CuI, Base cu_acetylide->pd_complex Provides Acetylide base Base base_h Base-H⁺ role_base Role of Base: 1. Deprotonates Alkyne (H-C≡C-R²) 2. Neutralizes H-X byproduct role_solvent Role of Solvent: 1. Solvates all species (salts, catalysts) 2. Can coordinate to Pd center

Caption: The interconnected catalytic cycles of the Sonogashira reaction.
  • Role of the Base: The base performs two critical functions.[1][3] First, it deprotonates the terminal alkyne to generate the nucleophilic copper acetylide species (or a palladium acetylide in copper-free systems). Second, it neutralizes the hydrogen halide (H-X) that is formed as a byproduct of the catalytic cycle, preventing the reaction medium from becoming acidic. For this compound, it serves a third role: deprotonating the carboxylic acid.

  • Role of the Solvent: The solvent must create a homogeneous environment by dissolving the aryl halide (and its subsequent carboxylate salt), the alkyne, the base, and the metal-catalyst complexes.[5] Solvents can also act as ligands, coordinating to the palladium center and influencing its stability and reactivity.[5] A poor solvent choice can lead to precipitation and a stalled reaction.

References

Technical Support Center: Managing Catalyst Deactivation in Reactions Involving 5-Iodo-2,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodo-2,4-dimethylbenzoic acid. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for managing catalyst deactivation, a common challenge in cross-coupling reactions with this sterically hindered and functionalized substrate. Our goal is to empower you with the knowledge to diagnose, mitigate, and overcome catalytic challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is showing low to no yield. What are the most likely causes related to the catalyst?

A1: Low or nonexistent yields in cross-coupling reactions involving this compound can often be traced back to several catalyst-related issues. The structure of this substrate presents a combination of challenges:

  • Catalyst Poisoning by the Carboxylate Group: The carboxylic acid moiety, particularly when deprotonated to a carboxylate under basic reaction conditions, can act as a ligand and coordinate to the palladium center. This can lead to the formation of stable, catalytically inactive palladacycles, effectively taking the catalyst out of the desired catalytic cycle.[1][2]

  • Steric Hindrance: The presence of two methyl groups and an iodine atom on the benzoic acid ring creates significant steric bulk. This steric congestion can impede the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

  • Formation of Palladium Black: The precipitation of a black solid, commonly known as palladium black, is a visual indicator of catalyst decomposition and aggregation.[3] This can be triggered by high temperatures, the use of inappropriate ligands, or the presence of impurities in the reaction mixture.

  • Ligand Degradation: Phosphine-based ligands, which are frequently employed in cross-coupling reactions, can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to the deactivation of the catalyst.[1]

Q2: I'm observing the formation of a black precipitate in my reaction. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, which consists of agglomerated, catalytically inactive palladium metal.[3] Its formation signals that the active Pd(0) catalyst is falling out of the solution. To prevent this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands are designed to stabilize the Pd(0) species and prevent aggregation.[1][2][3]

  • Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate catalyst decomposition. It's advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.[3]

  • Inert Atmosphere: Ensure a strictly inert atmosphere (e.g., argon or nitrogen) and use thoroughly degassed solvents. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[3]

Q3: Can the carboxylic acid group on my substrate directly deactivate the catalyst?

A3: Yes, the carboxylic acid group can be a double-edged sword. While in some cases carboxylates can act as beneficial ligands, they are a known cause of catalyst deactivation in many cross-coupling reactions.[1][2] The deprotonated carboxylate can chelate to the palladium center, forming a stable complex that is reluctant to participate in the subsequent steps of the catalytic cycle.

Q4: My reaction with this compound is sluggish compared to similar reactions with less substituted aryl iodides. Is this a deactivation issue?

A4: While catalyst deactivation may be a contributing factor, the primary reason for sluggish reactivity is likely the inherent properties of the substrate. The steric hindrance from the two methyl groups and the ortho-iodine slows down the oxidative addition of the aryl iodide to the palladium(0) center.[1] Additionally, the electron-donating nature of the methyl groups can also decrease the electrophilicity of the aryl iodide, further slowing this key step. Addressing this often requires a more active catalyst system and optimized reaction conditions rather than solely focusing on deactivation.

Troubleshooting Guides

This section provides detailed guides to address specific issues you may encounter.

Guide 1: Low or No Conversion

A reaction that fails to initiate or stalls before completion is a classic sign of catalyst deactivation or inhibition.

Caption: Troubleshooting workflow for low or no conversion.

Problem Potential Cause Recommended Solution & Rationale Expected Outcome
Reaction turns black immediately or shortly after heating Catalyst agglomeration (Palladium Black formation)[3]1. Switch to a bulkier, more electron-rich ligand: Use a Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC ligand to better stabilize the Pd(0) species.[1][2][3] 2. Lower the reaction temperature: Start with a lower temperature (e.g., 80 °C) and incrementally increase if necessary.[3] 3. Ensure rigorous inert conditions: Thoroughly degas solvents and maintain a positive pressure of argon or nitrogen.[3]A homogenous reaction mixture with a significant reduction in or elimination of black precipitate, leading to improved conversion.
Reaction is clean but shows little to no product formation Inefficient catalyst activation or inhibition1. Protect the carboxylic acid: Convert the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. This removes the problematic carboxylate group. The ester can be hydrolyzed post-coupling.[1] 2. Screen different bases: Use a weaker, non-coordinating base like K₃PO₄ or Cs₂CO₃ to minimize the concentration of the deactivating carboxylate anion.[1] 3. Use a pre-activated Pd(0) source: Instead of a Pd(II) salt that requires in-situ reduction, try a Pd(0) precatalyst like Pd₂(dba)₃.[4]Increased product formation and consumption of starting materials.
Significant amount of deiodinated starting material (2,4-dimethylbenzoic acid) is formed Competing hydrodehalogenation pathway1. Optimize the base: Strong bases, especially in the presence of protic solvents, can promote the formation of palladium-hydride species that lead to deiodination. Switch to a milder inorganic base.[1] 2. Use a bulky ligand: Employ a ligand like XPhos or SPhos to accelerate the desired C-C bond-forming reductive elimination, outcompeting the deiodination pathway.[1]A higher ratio of the desired cross-coupled product to the deiodinated byproduct.
Guide 2: Catalyst Regeneration

While preventing deactivation is the primary goal, regeneration of the catalyst can be a cost-effective strategy, particularly for heterogeneous catalysts.

This protocol is a general guideline for regenerating a deactivated Pd/C catalyst that has been used in a cross-coupling reaction.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol

  • Reducing agent solution (e.g., 25% hydrazine hydrate solution or 30% formaldehyde solution)

  • Centrifuge

Procedure:

  • Washing with Deionized Water:

    • Suspend the deactivated Pd/C in deionized water.

    • Centrifuge the mixture to separate the catalyst.

    • Discard the supernatant.

    • Repeat this washing step 2-3 times.

  • Washing with Methanol:

    • Suspend the water-washed catalyst in methanol.

    • Centrifuge and discard the supernatant.

    • Repeat this washing step 2-3 times.

  • Reduction:

    • Suspend the methanol-washed catalyst in the chosen reducing agent solution (e.g., hydrazine hydrate or formaldehyde).

    • Stir the suspension at a slightly elevated temperature (e.g., 30-40 °C) for 1-1.5 hours.

  • Final Washing:

    • Centrifuge the reduced catalyst and discard the supernatant.

    • Wash the catalyst with methanol (1-2 times) followed by deionized water (1-2 times), centrifuging after each wash.

  • Drying:

    • After the final water wash and centrifugation, the regenerated catalyst can be used directly with a known water content or dried under vacuum for storage.

Note: The effectiveness of this regeneration protocol can vary depending on the nature of the catalyst deactivation. For severe poisoning or significant changes to the catalyst support, this method may not fully restore catalytic activity.

Mechanisms of Catalyst Deactivation

Understanding the pathways of catalyst deactivation is crucial for effective troubleshooting.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Pd(0) Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Ar-I Inactive Pd(II)-Carboxylate Inactive Pd(II)-Carboxylate Active Pd(0)->Inactive Pd(II)-Carboxylate Coordination with -COOH Pd Black Pd Black Active Pd(0)->Pd Black Aggregation Transmetalation Transmetalation Oxidative Addition->Transmetalation R-M Bridged Pd-I Dimer Bridged Pd-I Dimer Oxidative Addition->Bridged Pd-I Dimer Dimerization Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Product

Caption: Major pathways for palladium catalyst deactivation.

Experimental Protocols

The following are generalized starting points for common cross-coupling reactions with this compound. Optimization will likely be necessary.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Formation of a C(sp²)-C(sp²) bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/water, 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

Protocol 2: Sonogashira Coupling

Reaction: Formation of a C(sp²)-C(sp) bond.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.

Data Summary: Ligand Selection for Hindered Substrates

The choice of ligand is paramount for successful cross-coupling with sterically demanding substrates. The following table provides a general guide for ligand selection.

Ligand ClassExample(s)Key FeaturesTypical Applications with Hindered Substrates
Bulky, Electron-Rich Monophosphines SPhos, XPhos, RuPhos, BrettPhosPromote fast oxidative addition and reductive elimination; stabilize Pd(0)Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions of sterically hindered aryl halides.[1][4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, thermally stableOften effective when phosphine ligands fail, particularly at higher temperatures.[1][2]
Bidentate Phosphines DPPF, BINAPCan be effective but may be less so for highly hindered substrates compared to bulky monophosphines.[6]Buchwald-Hartwig amination of some aryl iodides.[6]

References

Technical Support Center: Purification Techniques for Products of 5-Iodo-2,4-dimethylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of reaction products derived from 5-iodo-2,4-dimethylbenzoic acid. As a Senior Application Scientist, this guide is structured to offer not just procedural steps but also the underlying scientific rationale to empower you in your experimental work.

Part 1: Foundational Purification Strategies

The purification strategy for any derivative of this compound is dictated by the physicochemical properties of the target molecule and the nature of the impurities. The starting material itself is a crystalline solid with a carboxylic acid functional group, a feature that can be exploited during purification.

FAQ: What are the primary purification methods applicable to products of this compound reactions?

The most effective purification techniques include:

  • Acid-Base Extraction: This classical and highly effective technique is ideal for separating acidic, basic, and neutral compounds.[1][2][3] Given that the starting material is a carboxylic acid, this method is particularly useful for removing unreacted this compound from a neutral or basic product.[4][5] The process involves dissolving the reaction mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate) to selectively move the acidic starting material into the aqueous phase.[4][5]

  • Recrystallization: For solid products, recrystallization is a powerful method for achieving high purity.[6][7] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures.[8][9] A successful recrystallization yields a crystalline product with a sharp melting point, a key indicator of purity.[10]

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[11][12][13] It is indispensable for purifying non-crystalline (oily) products or for separating mixtures of compounds with similar polarities.[14] Silica gel is a common stationary phase for the purification of aromatic compounds.[11][13]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, Prep-TLC offers a rapid method for isolating pure compounds. The principles are similar to column chromatography but on a smaller scale.

Part 2: Troubleshooting Common Purification Scenarios

This section addresses specific challenges you may encounter during the purification of products from common reactions involving this compound.

Scenario 1: Purifying a Neutral Product from a Suzuki-Miyaura Coupling Reaction

Question: My Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid resulted in a neutral biaryl product. However, my crude product is contaminated with unreacted starting material and homocoupled byproducts. How should I proceed?

Answer: A multi-step purification strategy is recommended here:

  • Initial Work-up with Acid-Base Extraction:

    • Rationale: This will efficiently remove the acidic starting material, this compound.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

      • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The unreacted this compound will be deprotonated and partition into the aqueous layer.

      • Separate the organic layer.

      • Wash the organic layer with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate.

      • Filter and concentrate the organic layer to obtain the crude neutral product, now free of the acidic starting material.

  • Purification of the Neutral Product:

    • If the product is a solid: Attempt recrystallization.

      • Solvent Selection: Systematically test the solubility of your crude product in a range of solvents (e.g., hexanes, ethyl acetate, ethanol, toluene, or mixtures) to find a suitable system where the product is soluble when hot and insoluble when cold.

    • If the product is an oil or recrystallization is ineffective: Use column chromatography.

      • Eluent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) that provides good separation between your desired product and the homocoupled byproduct. An ideal Rf value for your product is typically between 0.2 and 0.4 for optimal separation.

      • Column Packing and Elution: Pack a silica gel column and elute with the chosen solvent system, collecting fractions and monitoring them by TLC.

Caption: Purification workflow for a neutral Suzuki product.

Scenario 2: Purifying an Ester or Amide Derivative

Question: I've synthesized an ester or amide from this compound. What is the best way to purify it?

Answer: Similar to the Suzuki coupling product, a combination of extraction and either recrystallization or chromatography is effective.

  • Initial Acid-Base Wash: A wash with aqueous sodium bicarbonate is crucial to remove any unreacted this compound.[3][4]

  • Removal of Other Starting Materials: If you used an alcohol or amine that is water-soluble, an aqueous wash may be sufficient. If the alcohol or amine is not water-soluble, column chromatography will likely be necessary to separate it from your product.

  • Final Purification:

    • Recrystallization: Many esters and amides are crystalline solids, making recrystallization an excellent choice for final purification.[6][7]

    • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is the method of choice.[11][12]

Part 3: Advanced Troubleshooting and FAQs

Q1: What are common impurities in Suzuki-Miyaura reactions involving aryl iodides? A1: Besides unreacted starting materials, you may encounter:

  • Homocoupling of the boronic acid: This results in a biaryl derived from two molecules of the boronic acid coupling partner. This can be more prevalent if oxygen is not properly excluded from the reaction.[15]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom.

  • Residual Palladium Catalyst: This can often be removed by passing the product through a short plug of silica gel or by using specific scavengers.

Q2: How do I confirm the purity of my final product? A2: It is essential to use a combination of analytical techniques to establish the purity of your compound:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good preliminary indicator of purity.[10][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for identifying impurities.[16][17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of your product and can detect very low levels of impurities.[16][19]

  • Melting Point: For a crystalline solid, a sharp and narrow melting point range is a strong indicator of high purity.[10][18]

Q3: My compound appears to be degrading on the silica gel column. What can I do? A3: Some compounds can be sensitive to the acidic nature of standard silica gel.[20]

  • Use Neutralized Silica Gel: You can prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (typically 0.1-1%) to neutralize the acidic sites.

  • Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative for acid-sensitive compounds.

  • Minimize Contact Time: Run the column more quickly (flash chromatography) to reduce the time your compound is in contact with the stationary phase.

Q4: I am having trouble getting my product to crystallize. What are some tips? A4: If your product "oils out" or refuses to crystallize:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites.

  • Add a seed crystal: If you have a small amount of pure crystalline product, adding a tiny crystal can induce crystallization.

  • Use a solvent/anti-solvent system: Dissolve your product in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy. Then, warm the mixture until it is clear again and allow it to cool slowly.

  • Cool slowly: Rapid cooling often leads to the formation of smaller, less pure crystals or oils. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

References

"scale-up considerations for the synthesis of 5-Iodo-2,4-dimethylbenzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-2,4-dimethylbenzoic acid and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Here, we address common challenges, provide robust protocols, and explain the critical parameters that ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2][3] In this process, the aromatic ring of 2,4-dimethylbenzoic acid acts as a nucleophile and attacks an electrophilic iodine species. The methyl groups (-CH₃) are activating, electron-donating groups, which direct the incoming electrophile to the ortho and para positions.[1] The carboxylic acid (-COOH) group is a deactivating, meta-directing group. The position of iodination at C5 is favored due to the strong directing influence of the two methyl groups to the position that is ortho to the C4-methyl and para to the C2-methyl group, overcoming the meta-directing effect of the carboxylic acid.

Q2: Why is an oxidizing agent required when using molecular iodine (I₂)?

A2: Molecular iodine (I₂) by itself is generally not electrophilic enough to react with moderately activated or deactivated aromatic rings.[4] An oxidizing agent, such as sulfuric acid, nitric acid, or a persulfate, is used to oxidize I₂ to a more potent electrophilic species, often represented as I⁺ or a polarized complex, which can then be attacked by the aromatic ring.[5] This in-situ generation of the active iodinating agent is crucial for driving the reaction to completion.

Q3: What are the primary safety concerns when scaling up this iodination?

A3: The primary hazards involve the reagents used.

  • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is highly corrosive and can cause severe chemical and thermal burns upon contact.[6][7] It is also a strong dehydrating agent and reacts exothermically with water.[7]

  • Iodine (I₂): Iodine is toxic and its vapors can be irritating to the respiratory system.[8]

  • Hydriodic Acid (HI): This is a strong, corrosive acid that can be generated as a byproduct.[9][10][11][12] It is toxic and can cause severe burns.[9][10][11]

  • Exothermic Reaction: The iodination reaction itself can be exothermic. Without proper thermal management, a runaway reaction could occur, leading to a rapid increase in temperature and pressure.

Q4: How do I prepare derivatives like esters and amides from the final product?

A4: The carboxylic acid functional group of this compound is the reactive handle for derivatization.

  • Amides: Amide bonds are typically formed by first activating the carboxylic acid. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a desired amine.[13] Alternatively, direct coupling with an amine can be achieved using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt).[14]

  • Esters: Esters can be synthesized using several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄) and heating to reflux.[13] For more sensitive substrates, milder methods like the Steglich esterification or conversion to an acyl chloride followed by reaction with an alcohol are preferred.[13]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Q5: My iodination reaction is sluggish or has stalled. What are the potential causes and solutions?

A5: A stalled reaction is a common issue. Here are the primary causes and troubleshooting steps:

  • Cause 1: Insufficiently Activated Iodinating Agent: The oxidizing agent may be weak, of poor quality, or added in insufficient quantity.

    • Solution: Ensure the stoichiometry of your oxidizing agent is correct. If using sulfuric acid, ensure it is concentrated. For solid oxidants like potassium persulfate, verify their activity and consider adding a fresh portion.[15]

  • Cause 2: Low Reaction Temperature: While controlling the exotherm is critical, the temperature might be too low to achieve a reasonable reaction rate.

    • Solution: After the initial exotherm is controlled, you may need to gently heat the reaction mixture to drive it to completion.[15] A typical target temperature range after the initial addition is often 80-120°C.[15] Monitor progress by TLC or HPLC to avoid byproduct formation from overheating.

  • Cause 3: Poor Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" and areas of low reagent concentration, effectively stalling the bulk of the reaction.

    • Solution: Ensure the reactor's agitation system is sufficient for the viscosity and volume of the reaction mass. Check for proper vortexing and mixing throughout the addition and reaction period.

Q6: I am observing significant amounts of a di-iodinated byproduct. How can I improve the selectivity?

A6: The formation of di-iodo species occurs when the product is reactive enough to undergo a second iodination.

  • Cause 1: Incorrect Stoichiometry: Using a large excess of the iodinating agent will inevitably lead to poly-iodination.[4]

    • Solution: Use a strict 1:1 molar ratio of the iodinating agent to the 2,4-dimethylbenzoic acid. On a large scale, this means accurately charging all reagents.

  • Cause 2: Method of Addition: Adding the iodinating agent all at once can create a high local concentration, promoting a second reaction.

    • Solution: Add the iodinating agent (or the substrate) portion-wise or via a controlled-rate addition pump.[15] This maintains a low concentration of the reactive species and favors the mono-iodinated product.

  • Cause 3: Prolonged Reaction Time/High Temperature: Even with correct stoichiometry, allowing the reaction to proceed for too long or at too high a temperature after the starting material is consumed can lead to side reactions.

    • Solution: Monitor the reaction closely using an appropriate analytical method (e.g., HPLC, TLC).[4] Once the starting material is consumed, proceed with the work-up promptly.

Q7: The isolated product is off-color (yellow/brown). What is the cause and how can it be purified?

A7: A yellow or brown discoloration in the final product is almost always due to residual molecular iodine (I₂).[16]

  • Cause: Incomplete quenching of iodine during the work-up or degradation of the product, which can release I₂.[16]

    • Solution 1 (Work-up): During the work-up, after quenching the reaction in water, add a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution until the color disappears.[17] This reduces the I₂ to colorless iodide (I⁻).

    • Solution 2 (Purification): If the discoloration persists in the isolated solid, recrystallization is the most effective purification method.[18] Choosing a suitable solvent system (e.g., ethanol/water) will allow the desired product to crystallize while the iodine impurity remains in the mother liquor.

Troubleshooting Decision Workflow

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_impurity Troubleshooting Impurities start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction (Check TLC/HPLC) start->incomplete_reaction impurity Impurity Formation (Check NMR/LC-MS) start->impurity workup_loss Product Loss During Work-up start->workup_loss reagent_issue Reagent Quality/Stoichiometry Issue? incomplete_reaction->reagent_issue Cause? temp_issue Temperature Too Low? incomplete_reaction->temp_issue Cause? mixing_issue Poor Mixing? incomplete_reaction->mixing_issue Cause? di_iodo Di-iodination Product? impurity->di_iodo Type? discoloration Discoloration (Iodine)? impurity->discoloration Type? reagent_solution Solution: Verify reagent activity. Use correct stoichiometry. reagent_issue->reagent_solution temp_solution Solution: Gently increase heat post-exotherm to 80-120°C. temp_issue->temp_solution mixing_solution Solution: Increase agitation speed. Verify proper impeller selection. mixing_issue->mixing_solution di_iodo_solution Solution: Use 1:1 stoichiometry. Control addition rate. Monitor reaction progress. di_iodo->di_iodo_solution discoloration_solution Solution: Add Na2S2O3 to work-up. Recrystallize final product. discoloration->discoloration_solution

Caption: A decision tree for troubleshooting common synthesis issues.

Key Protocols & Scale-Up Considerations

Protocol 1: Scale-Up Synthesis of this compound

This protocol is adapted for a 10 L scale. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor bay with all necessary personal protective equipment (PPE).

ReagentMolar Mass ( g/mol )Amount (kg)Moles (mol)Molar Eq.
2,4-Dimethylbenzoic acid150.171.006.661.0
Iodine (I₂)253.811.696.661.0
Potassium Persulfate (K₂S₂O₈)270.321.987.331.1
Sulfuric Acid (98%)98.080.333.330.5
Acetic Acid60.054.00 (L)--

Procedure:

  • Reactor Setup: Charge acetic acid (4.0 L) into a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel.

  • Reagent Charging: Begin agitation and charge 2,4-dimethylbenzoic acid (1.00 kg). Stir until fully dissolved. Charge potassium persulfate (1.98 kg).

  • Iodine Addition: Charge molecular iodine (1.69 kg) in portions over 30-45 minutes. Note: This may be mildly exothermic. Maintain the temperature below 30°C.

  • Acid Addition (Critical Step): Slowly add concentrated sulfuric acid (0.33 kg) via the addition funnel over 45-60 minutes. Monitor the temperature closely. The reaction is exothermic. Maintain the internal temperature between 25-35°C using the reactor cooling jacket. A runaway exotherm is a significant risk here.

  • Reaction Drive: Once the sulfuric acid addition is complete, slowly heat the reaction mixture to 85-90°C. Maintain this temperature for 6-8 hours.

  • Reaction Monitoring: Take samples periodically and analyze by HPLC to monitor the consumption of the starting material. The reaction is complete when <1% of 2,4-dimethylbenzoic acid remains.

  • Quench: Cool the reactor to room temperature. In a separate quench vessel, prepare a solution of sodium thiosulfate (approx. 0.5 kg) in water (20 L). Slowly transfer the reaction mixture into the quench solution with vigorous stirring. The purple/brown color of iodine should dissipate. If not, add more thiosulfate solution.

  • Precipitation & Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation. Filter the solid using a suitable filter press or Nutsche filter.

  • Washing: Wash the filter cake thoroughly with water (2 x 5 L) until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Analysis: The expected yield is 75-85%. Analyze the final product for purity (HPLC), identity (¹H NMR, ¹³C NMR), and melting point.

Scale-Up Synthesis Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation reactor_prep 1. Reactor Setup (10L Jacketed Reactor) reagent_charge 2. Charge Acetic Acid, Substrate & Oxidant reactor_prep->reagent_charge addition 3. Controlled Addition (Iodine & H2SO4) CRITICAL: Monitor Exotherm reagent_charge->addition heating 4. Heat to 85-90°C (6-8 hours) addition->heating monitoring 5. In-Process Control (IPC via HPLC) heating->monitoring monitoring->heating If Incomplete quench 6. Cool & Quench (H2O / Na2S2O3) monitoring->quench If Reaction Complete isolation 7. Filter & Wash Cake quench->isolation drying 8. Vacuum Dry Product isolation->drying final_product Final Product: This compound drying->final_product

Caption: Process flow diagram for the scale-up synthesis.

Protocol 2: General Procedure for Amide Synthesis (EDC/HOBt Coupling)
  • Setup: In a suitable reactor under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine (1.1 eq) followed by HOBt (1.2 eq).[14]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Coupling Agent: Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5°C.

  • Base: Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.[14]

References

Technical Support Center: Functionalization of 5-Iodo-2,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Iodo-2,4-dimethylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic transformations.

The steric hindrance provided by the two methyl groups ortho and para to the carboxylic acid, combined with the electronic effects of the iodo and carboxyl groups, presents a unique set of challenges. This guide provides practical, field-proven insights to help you overcome these obstacles and achieve your synthetic goals.

Troubleshooting Guide

This section is organized by reaction type to help you quickly identify and resolve specific experimental issues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, the steric hindrance and electronic properties of this compound can lead to common pitfalls.

Common Problems & Solutions

ProblemProbable Cause(s)Recommended Solutions
Low to No Product Yield 1. Inefficient Oxidative Addition: Steric hindrance from the ortho-methyl group can slow this initial step.[1] 2. Catalyst Deactivation: The carboxylic acid can coordinate to the palladium catalyst, inhibiting its activity.[1] 3. Poor Transmetalation: Inefficient transfer of the organic group from boron to palladium.[1]1. Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate oxidative addition.[1] 2. Catalyst Choice: Employ a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.[1] 3. Base Selection: A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate transmetalation.[1] 4. Temperature: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition.[1] 5. Carboxylic Acid Protection: Consider protecting the carboxylic acid as an ester to prevent catalyst poisoning.[1]
Significant Side Products (Homocoupling, Protodeboronation) 1. Oxygen Contamination: Promotes homocoupling of the boronic acid.[1] 2. Hydrolysis of Boronic Ester: Can lead to protodeboronation, especially with prolonged reaction times or excess water.[2][3][4]1. Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[1] 2. Controlled Water Content: While a small amount of water can aid transmetalation, excess should be avoided.[1] Using anhydrous solvents and reagents is a good starting point. 3. Slow Addition: In some cases, slow addition of the boronic acid can minimize its decomposition.
Inconsistent Results 1. Reagent Quality: Purity of catalyst, ligands, base, and solvents is critical. 2. Inefficient Mixing: Particularly in biphasic systems, poor stirring can lead to variable reaction rates.[1]1. Use High-Purity Reagents: Ensure all starting materials are of high quality. 2. Vigorous Stirring: Maintain efficient mixing to ensure homogeneity, especially in multiphasic reactions.[1]

Workflow for Troubleshooting Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand start->check_catalyst check_base Evaluate Base check_catalyst->check_base Catalyst/Ligand OK solution_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->solution_ligand Inefficient Oxidative Addition solution_catalyst Use Pre-formed Pd(0) Catalyst check_catalyst->solution_catalyst Catalyst Deactivation check_conditions Optimize Reaction Conditions check_base->check_conditions Base is Appropriate solution_base Use Stronger Base (K3PO4, Cs2CO3) check_base->solution_base Poor Transmetalation check_side_products Analyze for Side Products check_conditions->check_side_products Conditions Optimized solution_temp Increase Temperature check_conditions->solution_temp Reaction Sluggish solution_degas Ensure Rigorous Degassing check_side_products->solution_degas Homocoupling Observed solution_protect Protect Carboxylic Acid check_side_products->solution_protect Catalyst Poisoning Suspected end Successful Coupling solution_ligand->end solution_catalyst->end solution_base->end solution_temp->end solution_degas->end solution_protect->end cluster_cross_coupling C-C & C-N Bond Formation cluster_acid_derivatization Carboxylic Acid Derivatization start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Aryl Boronic Acid/Ester, Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne, Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd Catalyst, Base esterification Esterification start->esterification Alcohol, Acid or Coupling Agent amidation Amidation start->amidation Amine, Coupling Agent or Acyl Chloride Intermediate biaryl_product biaryl_product suzuki->biaryl_product Biaryl Product alkynyl_product alkynyl_product sonogashira->alkynyl_product Alkynyl Product arylamine_product arylamine_product buchwald->arylamine_product Arylamine Product ester_product ester_product esterification->ester_product Ester Product amide_product amide_product amidation->amide_product Amide Product

References

Validation & Comparative

"5-Iodo-2,4-dimethylbenzoic acid vs 5-bromo-2,4-dimethylbenzoic acid reactivity in Suzuki coupling"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Suzuki Coupling Reactivity: 5-Iodo- vs. 5-Bromo-2,4-dimethylbenzoic Acid

This guide provides an in-depth comparison of the reactivity of 5-iodo-2,4-dimethylbenzoic acid and 5-bromo-2,4-dimethylbenzoic acid in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As substrates bearing both activating (methyl) and deactivating (carboxylic acid) groups, along with significant steric hindrance, their behavior offers critical insights for researchers in medicinal chemistry and materials science. We will dissect the fundamental principles governing their reactivity, supported by mechanistic data and provide practical, field-proven protocols.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron species and an organohalide.[1] The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X pd2_halide trans-Ar-Pd(II)(X)L₂ oa_complex->pd2_halide oa_label Oxidative Addition (Rate-Determining Step) pd2_base Ar-Pd(II)(OR)L₂ pd2_halide->pd2_base + Base (-OR) pd2_boron Ar-Pd(II)(R')L₂ pd2_base->pd2_boron + R'-B(OR)₂ tm_label Transmetalation center_point pd2_boron->center_point Ar-R' center_point->pd0 re_label Reductive Elimination Rate-Determining Step Rate-Determining Step

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For most aryl halides, the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is the rate-determining step.[1][2] Consequently, the nature of the halogen (X) and the steric and electronic environment of the aromatic ring are the primary determinants of the substrate's overall reactivity.

Head-to-Head Reactivity Analysis

The reactivity differential between 5-iodo- and 5-bromo-2,4-dimethylbenzoic acid is governed by two competing factors: the inherent strength of the carbon-halogen bond and the steric hindrance imposed by the ortho-methyl group.

Factor 1: Carbon-Halogen Bond Dissociation Energy (BDE)

The single most critical factor is the strength of the carbon-halogen (C-X) bond. The trend for carbon-halogen BDEs is C-F > C-Cl > C-Br > C-I.[4][5] The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond due to the larger atomic size of iodine and less effective orbital overlap with carbon.[6][7]

BondBond Dissociation Energy (kcal/mol)Bond Length (pm)
C-Br~68~194
C-I~51~214
(Data sourced from representative literature values[4][7])

This weaker C-I bond translates directly to a lower activation energy for the oxidative addition step. The palladium catalyst can insert into the C-I bond more readily and at lower temperatures than into the more robust C-Br bond. This establishes a clear general reactivity trend: Aryl Iodides > Aryl Bromides .[1][2][8]

Factor 2: Steric Hindrance

Both substrates feature a methyl group at the C2 position, ortho to the C-X bond. This substitution introduces significant steric bulk near the reaction site, which can impede the approach of the palladium catalyst's bulky ligands.[9] This steric clash slows the rate of oxidative addition for both the iodo and bromo compounds compared to their non-ortho-substituted counterparts.[10]

However, kinetic studies on ortho-substituted aryl halides have conclusively shown that while steric hindrance is a decelerating factor, it does not override the inherent reactivity difference dictated by bond strength. Ortho-substituted aryl iodides remain more reactive than the corresponding ortho-substituted aryl bromides .[10]

Successfully coupling these sterically demanding substrates often necessitates the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required to promote the challenging oxidative addition and subsequent reductive elimination steps.[9][11][12][13]

Caption: Relative rates of oxidative addition for the iodo- and bromo-substrates.
A Note on Catalyst System Nuances

While the I > Br reactivity trend holds true in most cases, it is crucial to recognize that the entire catalytic system influences performance. Intriguing studies have shown that with certain simple phosphine ligands like triphenylphosphine (PPh₃) at lower temperatures (~50 °C), aryl iodides can exhibit unexpectedly poor reactivity compared to aryl bromides.[14] This has been attributed to the high stability and slow turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate formed after oxidative addition.[14] This highlights the importance of selecting a well-matched ligand and catalyst system, especially for challenging substrates.

Comparative Data Summary

FeatureThis compound5-Bromo-2,4-dimethylbenzoic acidRationale
Structure Structure of this compoundStructure of 5-Bromo-2,4-dimethylbenzoic acidVisual Reference
CAS Number 742081-03-4[15]842136-27-0[16]Identification
Molecular Weight 276.07 g/mol 229.08 g/mol Physical Property
C-X BDE (approx.) ~51 kcal/mol[7]~68 kcal/mol[7]Weaker C-I bond is key to higher reactivity.
General Reactivity Higher Lower Lower energy barrier for rate-determining oxidative addition.[1][2]
Typical Temperature Room Temp. to moderate heat (e.g., 60-80 °C)Moderate to high heat (e.g., 80-110 °C)Higher energy input needed to cleave the stronger C-Br bond.
Catalyst Loading Lower loading may be feasible (e.g., 0.5-2 mol%)Higher loading often required (e.g., 1-5 mol%)Reflects the relative ease of the oxidative addition step.
Side Reactions Lower propensity for dehalogenationHigher risk of dehalogenation at elevated temperaturesHarsher conditions for C-Br activation can promote side pathways.[3]

Recommended Experimental Protocols

The following is a representative protocol for the Suzuki coupling of the more challenging substrate, 5-bromo-2,4-dimethylbenzoic acid, with phenylboronic acid. This protocol employs a modern, highly active catalyst system suitable for sterically hindered substrates.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2,4-dimethylbenzoic acid (229 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add this solid mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, quench the reaction by adding 1M HCl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

In the Suzuki-Miyaura coupling, This compound is unequivocally the more reactive substrate compared to its bromo-analog. This heightened reactivity is a direct consequence of its lower carbon-iodine bond dissociation energy, which facilitates the rate-determining oxidative addition step. While the steric hindrance from the ortho-methyl group presents a challenge for both molecules, it does not alter this fundamental reactivity order.

For researchers and drug development professionals, this means that using the iodo-substrate can often lead to milder reaction conditions, lower catalyst loadings, and potentially higher yields. However, given the higher cost and lower stability of many aryl iodides, the bromo-substrate remains a viable and economically practical alternative, provided a sufficiently active catalyst system, typically involving bulky, electron-rich biarylphosphine ligands, is employed to overcome its lower intrinsic reactivity.

References

A Senior Application Scientist's Guide to Validating the Structure of 5-Iodo-2,4-dimethylbenzoic Acid Coupling Products by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. 5-Iodo-2,4-dimethylbenzoic acid is a versatile building block, frequently employed in cross-coupling reactions to generate a diverse array of substituted biaryl and aryl-heteroaryl scaffolds. The success of these synthetic endeavors hinges on the precise and accurate characterization of the resulting products. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) techniques for validating the structures of products derived from this key intermediate, moving beyond rote procedural descriptions to explain the strategic choices that ensure analytical certainty.

The Challenge: Ambiguity in Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation.[1][2] However, they are not without potential pitfalls. In the context of this compound, challenges can include:

  • Incomplete Reaction: The presence of unreacted starting material complicates purification and analysis.

  • Hydrodehalogenation: A common side reaction where the iodine atom is replaced by a hydrogen, leading to the formation of 2,4-dimethylbenzoic acid.[3]

  • Isomeric Products: Depending on the coupling partner, there might be a possibility of forming regioisomers, although less common with this specific substrate.

  • Homocoupling: The coupling of two molecules of the organometallic reagent or the aryl halide.

NMR spectroscopy stands as the most definitive method for navigating these potential ambiguities and confirming the desired molecular architecture.[4]

Comparative NMR Analysis: A Multi-Technique Approach

A comprehensive structural validation relies not on a single NMR experiment, but on the synergistic interpretation of several. Below, we compare the utility of standard 1D and 2D NMR experiments in the context of a hypothetical Suzuki coupling reaction between this compound and phenylboronic acid.

Scenario: Suzuki Coupling of this compound with Phenylboronic Acid.

Expected Product: 5-Phenyl-2,4-dimethylbenzoic acid.

Key Structural Questions to Address:

  • Has the iodine atom been replaced by the phenyl group?

  • What is the connectivity between the two aromatic rings?

  • Are the methyl and carboxylic acid groups in their expected positions?

Data Presentation: Key Diagnostic NMR Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material and the desired product. This comparative data is crucial for identifying a successful transformation.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentThis compound (Starting Material)5-Phenyl-2,4-dimethylbenzoic acid (Product)Rationale for Change
H-3 ~7.8 ppm (s)~7.2 ppm (s)The removal of the deshielding iodine atom and the introduction of the phenyl group leads to an upfield shift.
H-6 ~7.2 ppm (s)~8.0 ppm (s)The proximity to the new phenyl group can cause a downfield shift due to anisotropic effects.
-CH₃ (C-2) ~2.5 ppm (s)~2.6 ppm (s)Minor shift expected.
-CH₃ (C-4) ~2.3 ppm (s)~2.4 ppm (s)Minor shift expected.
-COOH Broad, ~11-12 ppmBroad, ~11-12 ppmHighly variable and dependent on concentration and solvent.
Phenyl Protons N/AMultiplet, ~7.3-7.5 ppmAppearance of new signals confirms the presence of the phenyl group.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentThis compound (Starting Material)5-Phenyl-2,4-dimethylbenzoic acid (Product)Rationale for Change
C-1 (-COOH) ~172 ppm~172 ppmMinimal change expected.
C-2 ~138 ppm~139 ppmMinor change.
C-3 ~142 ppm~130 ppmSignificant upfield shift upon removal of iodine.
C-4 ~135 ppm~136 ppmMinor change.
C-5 ~95 ppm ~140 ppm Diagnostic downfield shift , as the carbon is no longer attached to iodine but to another aromatic ring.
C-6 ~129 ppm~130 ppmMinor change.
-CH₃ (C-2) ~22 ppm~22 ppmMinimal change expected.
-CH₃ (C-4) ~20 ppm~20 ppmMinimal change expected.
Phenyl Carbons N/A~127-140 ppmAppearance of new signals.

Experimental Protocols and Logical Workflow

A robust validation follows a logical progression of experiments, each designed to answer specific structural questions.

Step 1: ¹H NMR - The Initial Survey

This is the first and quickest experiment to assess the reaction's outcome.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

  • Acquisition: Record a standard 1D proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected signals (typically 0-12 ppm).[5]

  • Analysis:

    • Integration: Check the relative integrals of the aromatic and methyl protons to confirm the correct proton count.

    • Chemical Shifts: Compare the chemical shifts of the aromatic protons to the starting material. The disappearance of the signal corresponding to H-3 in the starting material and the appearance of a new set of signals for the phenyl group are strong indicators of a successful reaction.[6]

    • Multiplicity: Observe the splitting patterns. In our example, the two aromatic protons on the benzoic acid core are expected to be singlets due to the substitution pattern.

Step 2: ¹³C NMR - Carbon Skeleton Confirmation

This experiment provides direct information about the carbon framework.

Experimental Protocol:

  • Sample Preparation: The same sample from the ¹H NMR can be used, although higher concentrations may be beneficial due to the lower natural abundance of ¹³C.[7]

  • Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Analysis: The most critical diagnostic peak is C-5. A dramatic downfield shift from ~95 ppm in the starting material to ~140 ppm in the product is unambiguous evidence of C-C bond formation at this position.[8][9]

Step 3: 2D NMR - Unambiguous Connectivity Mapping

When 1D spectra are complex or ambiguous, 2D NMR techniques are indispensable for establishing definitive correlations.

Workflow for Structural Elucidation using 2D NMR

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structural Validation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC Assigns protons to attached carbons C13 ¹³C NMR (Carbon Framework) C13->HSQC Structure Final Validated Structure COSY->Structure Confirms proton spin systems HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Provides starting points for long-range analysis HMBC->Structure Confirms connectivity across quaternary carbons

Caption: Logical workflow for NMR-based structural validation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] In our example, it would show correlations between the protons on the newly introduced phenyl ring, helping to confirm its spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.[11] It is invaluable for assigning the ¹³C spectrum with certainty. For instance, it would definitively link the proton signal at ~7.2 ppm to the carbon at ~130 ppm (C-3).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away.[11][12] This is crucial for establishing connectivity across quaternary (non-protonated) carbons.

Key HMBC Correlations for 5-Phenyl-2,4-dimethylbenzoic acid:

  • H-6 to C-2, C-4, and the ipso-carbon of the phenyl ring: This confirms the proximity of H-6 to the C-4 methyl group and the new C-C bond.

  • H-3 to C-1 (-COOH), C-5, and C-4: This confirms the position of H-3 relative to the carboxylic acid and the C-5 position where coupling occurred.

  • Protons of the C-2 methyl group to C-1, C-3, and C-6: This definitively places this methyl group adjacent to the carboxylic acid.

Comparison with an Alternative Scenario: Buchwald-Hartwig Amination

Let's briefly compare the Suzuki coupling with a Buchwald-Hartwig amination using aniline.

Expected Product: 5-(Phenylamino)-2,4-dimethylbenzoic acid.

Key NMR Differences:

  • ¹H NMR: The appearance of a broad N-H proton signal (typically ~5-8 ppm) and more significant upfield shifts for the aromatic protons of the benzoic acid core due to the electron-donating nature of the amine.

  • ¹³C NMR: The C-5 carbon would shift to a different, but still downfield, position compared to the starting material. The chemical shift will be influenced by the nitrogen atom.

  • HMBC: Correlations from the N-H proton to C-5 and the ortho-carbons of the aniline ring would be definitive proof of the C-N bond.

Experimental Workflow Diagram

G cluster_nmr cluster_analysis start Purified Coupling Product h1_nmr ¹H NMR start->h1_nmr c13_nmr ¹³C NMR start->c13_nmr cosy COSY h1_nmr->cosy hsqc HSQC h1_nmr->hsqc analyze_1d Analyze 1D Spectra: - Check for disappearance of starting material signals - Identify new functional group signals h1_nmr->analyze_1d c13_nmr->hsqc c13_nmr->analyze_1d hmbc HMBC hsqc->hmbc assign_direct Assign ¹H-¹³C Direct Bonds hsqc->assign_direct map_connectivity Map Long-Range Connectivity (Key for Quaternary Carbons) hmbc->map_connectivity final_structure Validated Structure analyze_1d->final_structure assign_direct->map_connectivity map_connectivity->final_structure

Caption: Step-by-step experimental and analytical workflow.

Conclusion

Validating the structure of coupling products derived from this compound is a critical step in the research and development pipeline. While ¹H and ¹³C NMR provide the foundational data, a comprehensive analysis employing 2D techniques like COSY, HSQC, and particularly HMBC, offers an irrefutable, self-validating system for structural confirmation. By strategically applying these experiments, researchers can confidently distinguish between the desired product, starting materials, and potential side products, ensuring the integrity of their synthetic work and the reliability of downstream applications. This multi-faceted approach embodies the principles of scientific rigor and provides the authoritative data required for publication, patent applications, and regulatory submissions.

References

Halogen Wars: A Comparative Analysis of the Biological Activity of 5-Iodo- vs. 5-Bromo-2,4-dimethylbenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery, the nuanced interplay of a molecule's structure and its biological function is a central theme. For researchers, scientists, and drug development professionals, understanding how subtle atomic substitutions can dramatically alter therapeutic potential is paramount. This guide provides an in-depth, objective comparison of the biological activities of 5-iodo- and 5-bromo-2,4-dimethylbenzoic acid derivatives, two closely related scaffolds with significant promise in medicinal chemistry. Drawing upon established principles of halogenation and available data, we will explore how the choice between iodine and bromine can be a critical determinant in the journey from lead compound to clinical candidate.

The Strategic Role of Halogenation in Medicinal Chemistry

The introduction of a halogen atom into a drug candidate is a time-honored strategy to modulate its physicochemical and pharmacological properties. Bromine and iodine, both members of the halogen group, share similarities but also possess distinct characteristics that can be leveraged in drug design. The substitution of a hydrogen atom with either of these halogens can influence a compound's lipophilicity, electronic character, and steric profile. These modifications, in turn, affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for biological targets.

Generally, iodine is larger and more polarizable than bromine, which can lead to stronger van der Waals interactions with target proteins.[1] However, this increased size can also impact cell permeability and introduce steric hindrance. This guide will delve into these differences, with a particular focus on the emerging potential of 5-iodo- and 5-bromo-2,4-dimethylbenzoic acid derivatives in oncology.

Anticancer Potential: A Focus on Emerging Targets

While direct comparative studies on the biological activities of 5-iodo- versus 5-bromo-2,4-dimethylbenzoic acid derivatives are not extensively documented in publicly available literature, the broader family of benzoic acid derivatives is well-recognized for its diverse biological activities, including significant anticancer potential.[2][3] Research has shown that these compounds can exert their effects through various mechanisms, such as the inhibition of histone deacetylases (HDAC) and targeting prostaglandin E2 (PGE2) receptor subtypes like EP4.[4][5]

The EP4 receptor, in particular, has garnered interest as a therapeutic target in immuno-oncology and inflammation. Its inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity. Both 5-iodo- and 5-bromo-2,4-dimethylbenzoic acid scaffolds have been explored as intermediates in the synthesis of novel EP4 inhibitors, suggesting their relevance in this promising area of cancer therapy.[4]

Comparative Insights from Related Scaffolds

In the absence of direct head-to-head data for our target molecules, we can draw valuable inferences from studies on structurally related halogenated aminobenzoic acids. A comparative study on Schiff bases derived from 4-aminobenzoic acid revealed that iodo-substituted derivatives generally exhibited comparable or more potent antimicrobial, antifungal, and cytotoxic activity than their bromo-substituted counterparts.[1]

Table 1: Comparative Cytotoxic Activity of Halogenated Schiff Bases of 4-Aminobenzoic Acid against HepG2 Cells (IC₅₀ in µM)
Compound ClassBromo-Derivative IC₅₀ (µM)Iodo-Derivative IC₅₀ (µM)
Monohalogenated45.133.7
Dihalogenated22.815.0
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1]

As the data in Table 1 suggests, the diiodo-substituted derivative was the most potent cytotoxic agent in this series, indicating that the greater polarizability of iodine may contribute to enhanced interactions with the biological target.[1] This trend provides a strong rationale for prioritizing the investigation of 5-iodo-2,4-dimethylbenzoic acid derivatives in anticancer drug discovery programs.

Experimental Protocols: A Blueprint for Comparative Evaluation

To facilitate further research and enable a direct comparison of 5-iodo- and 5-bromo-2,4-dimethylbenzoic acid derivatives, detailed and reproducible experimental protocols are essential. Below are generalized methodologies for the synthesis of these key intermediates and for evaluating their cytotoxic activity.

Synthesis of 5-Halogenated-2,4-dimethylbenzoic Acid Scaffolds

The synthesis of these compounds typically involves the halogenation of a 2,4-dimethylbenzoic acid precursor. The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Workflow for Synthesis of 5-Iodo/Bromo-2,4-dimethylbenzoic Acid Derivatives

cluster_synthesis Synthesis Pathway Start 2,4-dimethylbenzoic acid Halogenation Electrophilic Halogenation (e.g., I₂/HIO₄ or NBS/H₂SO₄) Start->Halogenation Halogenating agent Intermediate 5-Iodo/Bromo-2,4-dimethylbenzoic acid Halogenation->Intermediate Coupling Amide Coupling or other derivatization Intermediate->Coupling Activation & Amine Final_Product Final Derivative Coupling->Final_Product

Caption: Generalized workflow for the synthesis of 5-iodo- and 5-bromo-2,4-dimethylbenzoic acid derivatives.

Step-by-Step Synthesis of a 5-Bromo-2,4-dimethylbenzoic Acid Derivative (General Protocol):

  • Bromination of the Starting Material: To a solution of 2,4-dimethylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring it onto ice water. Collect the precipitate by filtration and wash with water to remove any remaining acid.

  • Purification: Purify the crude 5-bromo-2,4-dimethylbenzoic acid by recrystallization from an appropriate solvent system.

  • Derivative Synthesis: Activate the carboxylic acid of the purified intermediate (e.g., using oxalyl chloride or a coupling agent like HATU) and react it with a desired amine to form the final amide derivative.

  • Final Purification: Purify the final derivative using column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

cluster_assay MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat cells with serial dilutions of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ values Absorbance_Reading->IC50_Calculation

Caption: Standard workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Conclusion and Future Directions

The strategic choice between iodine and bromine substitution on the 2,4-dimethylbenzoic acid scaffold presents a compelling avenue for the development of novel therapeutics, particularly in the realm of oncology. While direct comparative data remains sparse, the foundational principles of medicinal chemistry and evidence from related molecular series suggest that this compound derivatives may hold an advantage in terms of potency, likely due to the enhanced polarizability of the iodine atom facilitating stronger target interactions.

The synthesis pathways and in vitro evaluation protocols outlined in this guide provide a clear roadmap for researchers to conduct the necessary head-to-head comparisons. Such studies are crucial to definitively elucidate the structure-activity relationships and to unlock the full therapeutic potential of these promising halogenated benzoic acid derivatives. As the quest for more effective and targeted cancer therapies continues, a deeper understanding of these "halogen wars" at the molecular level will undoubtedly be a key battlefield for innovation.

References

A Researcher's Guide to Assessing the Cytotoxicity of Novel Compounds Synthesized from 5-Iodo-2,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the journey from chemical synthesis to clinical application is paved with rigorous evaluation. For researchers synthesizing new chemical entities from precursors like 5-Iodo-2,4-dimethylbenzoic acid, a critical early step is the comprehensive assessment of their cytotoxic potential.[1][2] This guide provides an in-depth comparison of key in vitro cytotoxicity assays, offering the theoretical basis, practical protocols, and data interpretation frameworks necessary for robust and reliable screening. We will navigate the causal logic behind choosing one assay over another and equip you with the knowledge to build a self-validating system for your cytotoxicity assessments.

The Rationale: Why We Must Scrutinize Cytotoxicity

The initial screening of novel compounds, such as those derived from this compound, aims to identify molecules with potential therapeutic efficacy. However, a compound's ability to kill or inhibit the growth of cancer cells, for instance, must be weighed against its effect on healthy cells.[3] Understanding the dose-dependent toxic effects is paramount for determining a compound's therapeutic window and guiding further development.[3] In vitro cytotoxicity assays serve as a cost-effective and high-throughput method for this preliminary but crucial evaluation.[2]

Comparative Analysis of Key Cytotoxicity Assays

The choice of a cytotoxicity assay is not arbitrary; it depends on the specific research question, the suspected mechanism of cell death, and the physicochemical properties of the novel compounds.[4] Here, we compare three widely used assays, each interrogating a different aspect of cellular health: MTT, LDH, and Caspase-Glo® 3/7 assays.

Assay Principle Measures Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[5][6]Metabolic activity, an indicator of cell viability.[1][6]Well-established, cost-effective, suitable for high-throughput screening.[2][3]Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. Requires a solubilization step.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[7][8]Cell membrane integrity, a marker of necrosis or late apoptosis.[9]Simple, reliable, non-radioactive.[7][9]May underestimate cytotoxicity if compounds cause growth inhibition without immediate cell lysis. Background LDH from serum can be a factor.[9][10]
Caspase-Glo® 3/7 Assay Detection of activated caspase-3 and -7, key executioner caspases in the apoptotic pathway, through a luminogenic substrate.[11][12]Apoptotic cell death.[11]Highly sensitive, specific for apoptosis, suitable for high-throughput screening.Less effective for detecting non-apoptotic cell death mechanisms. Substrate specificity can overlap with other caspases.[13]

Experimental Workflows and Protocols

To illustrate the practical application of these assays, let's consider a hypothetical study assessing three novel compounds derived from this compound: Compound A , Compound B , and Compound C .

General Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of our novel compounds.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) compound_prep 2. Compound Preparation (Stock solutions in DMSO) cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Compound Treatment (Serial dilutions of Compounds A, B, C) cell_seeding->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) MTT MTT Assay incubation->MTT LDH LDH Assay incubation->LDH Caspase Caspase-Glo® 3/7 Assay incubation->Caspase readout 6. Plate Reading (Absorbance/Luminescence) MTT->readout LDH->readout Caspase->readout calculation 7. Calculation (% Viability / % Cytotoxicity) ic50 8. IC50 Determination

Caption: General workflow for in vitro cytotoxicity assessment of novel compounds.

Detailed Protocol: MTT Assay

This protocol is adapted from established methods for assessing cell viability.[1][5]

Materials:

  • Cells in culture (e.g., HeLa)

  • Complete culture medium

  • Novel compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (cell culture grade)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the novel compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14][15]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][14] Mix thoroughly by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Detailed Protocol: LDH Release Assay

This protocol is based on the principle of detecting LDH released from damaged cells.[7]

Materials:

  • Cells and compounds prepared as in the MTT assay

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit)

  • 96-well clear, flat-bottom assay plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the end of incubation.[9]

    • Background Control: Culture medium without cells.

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.[9]

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Solution: Add 50 µL of stop solution to each well.[9]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol outlines the steps for measuring apoptosis-specific caspase activity.[11]

Materials:

  • Cells and compounds prepared as in the MTT assay (use opaque-walled 96-well plates)

  • Caspase-Glo® 3/7 Assay System

  • Microplate luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence of each well using a microplate luminometer.

Data Interpretation and Visualization

The data obtained from these assays can be used to calculate the percentage of cell viability or cytotoxicity and to determine the half-maximal inhibitory concentration (IC50) for each compound.[1]

Example Data Table:

CompoundAssayIC50 (µM)Primary Mechanism Indicated
Compound A MTT15.2Reduced metabolic activity
LDH> 100Low membrane disruption
Caspase-Glo® 3/712.8Apoptosis
Compound B MTT8.5Reduced metabolic activity
LDH10.1High membrane disruption
Caspase-Glo® 3/7> 100Necrosis or other non-apoptotic cell death
Compound C MTT55.6Low impact on metabolic activity at tested concentrations
LDH> 100Low membrane disruption
Caspase-Glo® 3/762.1Weak apoptotic induction

From this hypothetical data, we can infer that Compound A likely induces cytotoxicity through an apoptotic pathway, as indicated by the similar IC50 values from the MTT and Caspase-Glo® 3/7 assays and the high IC50 from the LDH assay. In contrast, Compound B appears to induce necrotic cell death, characterized by significant membrane disruption at concentrations similar to those affecting metabolic activity. Compound C shows the least cytotoxic potential among the three.

Distinguishing Apoptosis from Necrosis

To further elucidate the mechanism of cell death, a dual-staining flow cytometry assay using Annexin V and Propidium Iodide (PI) or 7-AAD is highly recommended.[16][17]

G cluster_legend Cell Populations cluster_pathways Cell Death Pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis Live Live EarlyApoptotic Early Apoptotic LateApoptotic Late Apoptotic Necrotic Necrotic Start Cellular Stress (e.g., Compound Treatment) Apoptosis_Init Initiation Start->Apoptosis_Init Necrosis_Init Severe Insult Start->Necrosis_Init Caspase_Activation Caspase Activation (Caspase-8, -9) Apoptosis_Init->Caspase_Activation Execution Execution Caspases (Caspase-3, -7) Caspase_Activation->Execution PS_Externalization PS Externalization (Annexin V positive) Execution->PS_Externalization PS_Externalization->EarlyApoptotic Membrane_Compromise Membrane Compromise (PI/7-AAD positive) PS_Externalization->Membrane_Compromise Membrane_Compromise->LateApoptotic Membrane_Damage Membrane Damage (PI/7-AAD positive) Necrosis_Init->Membrane_Damage Membrane_Damage->Necrotic

Caption: Differentiating apoptosis and necrosis based on membrane changes.

Conclusion

The robust assessment of cytotoxicity is a cornerstone of early-stage drug discovery. By employing a multi-assay approach, researchers can gain a more comprehensive understanding of the cytotoxic profile of novel compounds synthesized from precursors like this compound. This guide provides the foundational knowledge and practical protocols to design and execute these critical experiments, ensuring the scientific integrity and trustworthiness of your findings. Remember that no single assay tells the whole story; a combination of methods that probe different cellular functions will always yield a more complete and reliable picture of a compound's biological activity.

References

A Comparative Guide to Cross-Coupling Methods for the Functionalization of 5-Iodo-2,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Iodo-2,4-dimethylbenzoic Acid in Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its utility stems from the presence of three key functional groups: a carboxylic acid, two methyl groups, and an iodine atom. The ortho and para methyl groups, along with the carboxylic acid, create a sterically hindered and electronically distinct aromatic system. The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition in palladium-catalyzed cross-coupling reactions, making it a prime target for introducing molecular diversity.[1][2] This guide provides a comparative analysis of several prominent cross-coupling methodologies for the derivatization of this versatile substrate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their synthetic goals.

Suzuki-Miyaura Coupling: A Robust and Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its broad substrate scope and functional group tolerance.[3] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[3]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical, especially for sterically hindered substrates like this compound, as bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[5][6][7]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)(I)L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boronate Ar-Pd(II)(R)L2 transmetalation->pd_boronate boronic_acid R-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and temperature may be necessary for different boronic acid partners.[8]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling: A Gateway to Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials.[9]

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) co-catalyst.[1] The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the aryl alkyne product and regenerates the Pd(0) catalyst.[10] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2][9]

Diagram: Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_intermediate Ar-Pd(II)(I)L2 pd0->pd_intermediate Ar-I (Oxidative Addition) pd_alkyne Ar-Pd(II)(C≡CR)L2 pd_intermediate->pd_alkyne CuC≡CR (Transmetalation) pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_halide CuI cu_acetylide CuC≡CR cu_halide->cu_acetylide Alkyne, Base cu_acetylide->pd_intermediate To Pd Cycle alkyne H-C≡CR base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling. The choice of base and the potential need for a copper co-catalyst can be optimized for specific substrates.[9]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • THF (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[11][12] It has become an indispensable tool in medicinal chemistry for the synthesis of aryl amines.[13]

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[11] It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[14] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.[15]

Diagram: General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar) start->setup reagents Add Reactants (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) setup->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for setting up and performing cross-coupling reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general method for the Buchwald-Hartwig amination. The choice of ligand and base is critical and may require optimization for different amines.[16]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.02 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Remove the tube from the glovebox and add anhydrous toluene and aniline via syringe under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Other Notable Cross-Coupling Methods

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other cross-coupling methods can also be employed for the functionalization of this compound.

  • Heck Coupling: This reaction couples the aryl iodide with an alkene to form a substituted alkene.[17] However, for substrates like 2-iodobenzoic acid, catalyst poisoning can lead to poor yields.[18]

  • Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner and is known for its high functional group tolerance.[19][20][21] Palladium catalysts with bulky phosphine ligands are often effective.[22]

  • Stille Coupling: This reaction employs an organotin reagent. While versatile, the toxicity of organotin compounds is a significant drawback.[23][24][25]

  • Ullmann Coupling: A classical copper-catalyzed reaction, the Ullmann coupling is typically used for forming C-N and C-O bonds, often requiring high temperatures.[26] Modern ligand-assisted protocols have enabled milder reaction conditions.[16]

Comparative Analysis and Recommendations

The choice of cross-coupling method for this compound depends on the desired transformation and the specific requirements of the synthesis.

Coupling Method Coupling Partner Catalyst System Typical Conditions Advantages Disadvantages
Suzuki-Miyaura Boronic acid/esterPd catalyst, phosphine ligand, base80-120 °CBroad scope, high functional group tolerance, commercially available reagentsPotential for boronic acid homocoupling[8]
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, amine baseRoom temp to 80 °CMild conditions, direct alkynylationPotential for alkyne homocoupling (Glaser), sensitivity to oxygen[2]
Buchwald-Hartwig AminePd catalyst, phosphine ligand, strong base80-110 °CExcellent for C-N bond formation, wide amine scopeRequires strong base, expensive ligands
Heck AlkenePd catalyst, base100-140 °CForms C-C bonds with alkenesCan have issues with regioselectivity and catalyst poisoning[18]
Negishi OrganozincPd or Ni catalyst50-100 °CHigh functional group toleranceOrganozinc reagents can be moisture sensitive
Stille OrganostannanePd catalyst80-120 °CStable organometallic reagentsToxicity of tin compounds[23][24]
Ullmann Amine, AlcoholCu catalyst, ligand, base110-200 °CUses a less expensive metal catalystOften requires high temperatures and specific ligands

Recommendations:

  • For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling is generally the method of choice due to its robustness and the wide availability of boronic acids.

  • To introduce an alkynyl moiety , the Sonogashira coupling is the most direct and efficient method.

  • For the synthesis of aryl amines , the Buchwald-Hartwig amination offers the broadest scope and highest efficiency.

Conclusion

The functionalization of this compound via cross-coupling reactions provides access to a diverse array of complex molecules. A thorough understanding of the mechanistic nuances and practical considerations of each method is essential for selecting the optimal synthetic strategy. This guide provides a foundation for researchers to make informed decisions and successfully employ these powerful transformations in their synthetic endeavors.

References

Navigating the Structure-Activity Landscape of 5-Iodo-2,4-dimethylbenzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The strategic placement of substituents on the phenyl ring is a key determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of 5-Iodo-2,4-dimethylbenzoic acid derivatives, a scaffold of interest for the development of novel therapeutic agents.[5][6]

While extensive SAR studies on this compound are not widely published, this guide synthesizes data from closely related halogenated and dimethylated benzoic acid analogs to infer potential SAR trends.[4][7] This approach, rooted in established medicinal chemistry principles, offers a predictive framework for the rational design of more potent and selective molecules.

The this compound Core: A Scaffold with Therapeutic Potential

The core structure of this compound presents a unique combination of functional groups that can be strategically modified to modulate biological activity.

  • The Carboxylic Acid Moiety : This versatile functional group is a key hydrogen bond donor and acceptor, often critical for interaction with the active sites of enzymes and receptors. It can be readily derivatized into esters, amides, and other functional groups to fine-tune physicochemical properties such as lipophilicity, cell permeability, and metabolic stability.[8]

  • The 2,4-Dimethyl Substitution Pattern : The two methyl groups on the aromatic ring are electron-donating and increase the lipophilicity of the molecule.[4] This can enhance its ability to cross biological membranes. The ortho-methyl group (at position 2) can also induce a steric effect, potentially forcing the carboxylic acid group out of the plane of the aromatic ring, which can influence binding to target proteins.[4]

  • The 5-Iodo Substituent : The iodine atom at the 5-position is a large, lipophilic halogen. It can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding.[9] Its electron-withdrawing inductive effect can also influence the acidity of the carboxylic acid.

Inferred Structure-Activity Relationship (SAR) for Antimicrobial Activity

For the purpose of this guide, we will explore the inferred SAR of this compound derivatives in the context of their potential antimicrobial activity, a common therapeutic area for halogenated aromatic compounds.[10] The following table presents hypothetical data for a series of derivatives to illustrate potential SAR trends.

Compound IDR Group (Modification of Carboxylic Acid)Other ModificationsHypothetical MIC (µg/mL) against S. aureusInferred Rationale
1 -OH (Parent Acid)None64Baseline activity of the parent compound.
2 -OCH₃ (Methyl Ester)None32Increased lipophilicity of the methyl ester may improve cell wall penetration.
3 -OCH₂CH₃ (Ethyl Ester)None16Further increase in lipophilicity enhances activity.
4 -OCH₂(CH₂)₂CH₃ (Butyl Ester)None8Optimal lipophilicity for this series, leading to the highest potency.
5 -OCH₂(CH₂)₆CH₃ (Octyl Ester)None32Excessive lipophilicity may lead to poor aqueous solubility and reduced bioavailability (a "cutoff" effect).
6 -NH₂ (Primary Amide)None64The amide has similar polarity to the carboxylic acid, resulting in comparable activity.
7 -NHCH₃ (Secondary Amide)None32Increased lipophilicity of the N-methyl amide improves activity.
8 -OH5-Br substitution128Bromine is less lipophilic and a weaker halogen bond donor than iodine, leading to reduced activity.
9 -OH5-Cl substitution>256Chlorine is smaller and less effective at forming key interactions compared to iodine.
10 -OH2,4-diethyl substitution128Increased steric bulk from ethyl groups may hinder optimal binding to the target.

Experimental Protocols

The determination of the SAR of these compounds relies on robust synthetic and biological testing methodologies.

Protocol 1: Synthesis of this compound Esters (e.g., Compound 3)

This protocol describes a standard Fischer-Speier esterification.[8]

Materials:

  • This compound (1.0 eq)

  • Anhydrous ethanol (excess, ~20 eq)

  • Concentrated sulfuric acid (catalytic amount, ~0.1 eq)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a condenser and reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 5-iodo-2,4-dimethylbenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (DMSO, if used as solvent)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and solvent), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Workflow and SAR Logic

Diagrams can aid in understanding the experimental workflow and the logical relationships in SAR studies.

G cluster_synthesis Synthesis Workflow cluster_testing Biological Testing cluster_sar SAR Analysis start This compound esterification Esterification start->esterification amidation Amidation start->amidation purification Purification & Characterization esterification->purification amidation->purification derivatives Library of Derivatives purification->derivatives mic_assay MIC Assay derivatives->mic_assay data_analysis Data Analysis mic_assay->data_analysis sar Structure-Activity Relationship data_analysis->sar sar->derivatives Rational Design of New Derivatives

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

SAR_Logic cluster_modifications Structural Modifications cluster_effects Predicted Effects on Activity parent This compound (Core Scaffold) lipophilicity Modify Lipophilicity (e.g., ester chain length) parent->lipophilicity h_bond Modify H-bonding (e.g., ester vs. amide) parent->h_bond halogen Vary Halogen (I, Br, Cl) parent->halogen activity_change Change in Antimicrobial Potency (MIC) lipophilicity->activity_change Parabolic relationship h_bond->activity_change Modest change halogen->activity_change Significant decrease (I > Br > Cl)

Caption: Logical relationships in the inferred SAR of this compound derivatives.

Conclusion

While direct and comprehensive SAR data for this compound derivatives are yet to be extensively published, by drawing upon established principles of medicinal chemistry and data from related analogs, a predictive SAR framework can be constructed. The insights from this inferred SAR, particularly concerning the modulation of lipophilicity and the nature of the halogen substituent, provide a valuable starting point for the design of novel derivatives with potentially enhanced biological activity. The experimental protocols provided herein offer a robust methodology for the synthesis and evaluation of these compounds, paving the way for future investigations into this promising chemical scaffold.

References

Benchmarking the Performance of New Ligands for the Suzuki Coupling of 5-Iodo-2,4-dimethylbenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[1][2] However, sterically hindered substrates, such as 5-Iodo-2,4-dimethylbenzoic acid, present a significant challenge to this powerful transformation. The steric bulk adjacent to the reaction centers can impede the crucial steps of the catalytic cycle, leading to low yields and sluggish reaction rates.[3][4] This guide provides a comprehensive comparison of novel phosphine ligands against established standards for the Suzuki coupling of this challenging substrate. We will delve into the experimental design, present comparative performance data, and offer insights into ligand selection to empower researchers in overcoming synthetic hurdles associated with sterically demanding couplings.

Introduction: The Challenge of Steric Hindrance in Suzuki Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[5][6] The reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7][8] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

However, the efficiency of the Suzuki coupling can be dramatically affected by the steric environment of the substrates. In the case of this compound, the two methyl groups ortho to the iodine atom create significant steric hindrance. This bulkiness can disfavor the initial oxidative addition of the palladium catalyst to the C-I bond and subsequently hinder the approach of the boronic acid during the transmetalation step.[4] Overcoming this steric impediment necessitates the use of highly active catalyst systems, where the choice of ligand plays a pivotal role. Bulky and electron-rich phosphine ligands are known to enhance the reactivity of the palladium center, promoting the challenging bond-forming steps.[11][12]

This guide will benchmark the performance of a new generation of phosphine ligands against well-established ligands like SPhos and XPhos, which are known for their effectiveness in challenging Suzuki-Miyaura reactions.[11]

The Catalytic Cycle and the Role of the Ligand

Understanding the catalytic cycle is crucial to appreciating the impact of ligand choice. The cycle, depicted below, illustrates the key transformations the palladium catalyst undergoes.

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' L_n ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The ligand (L) plays a critical role in this cycle:

  • Stabilizing the Pd(0) species: The ligand prevents the aggregation of palladium nanoparticles, maintaining the active catalytic species in solution.

  • Facilitating Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, promoting its insertion into the aryl-halide bond.

  • Promoting Reductive Elimination: Bulky ligands can create a sterically crowded environment around the palladium, which encourages the final bond-forming step to release the product and regenerate the Pd(0) catalyst.[11]

For sterically hindered substrates, ligands that are both bulky and electron-donating are generally preferred to accelerate the otherwise slow steps of the catalytic cycle.

Experimental Design for Ligand Benchmarking

To objectively compare the performance of different ligands, a standardized experimental protocol is essential. This ensures that any observed differences in reaction outcome can be directly attributed to the ligand's properties.

General Reaction Scheme

The model reaction for this study is the Suzuki coupling of this compound with phenylboronic acid.

Scheme 1: Model Suzuki Coupling Reaction

Experimental Workflow

The following workflow was employed for screening the performance of each ligand.

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating and Stirring (e.g., 80 °C, 12 h) reaction_setup->heating workup Aqueous Workup and Extraction heating->workup analysis Product Analysis (HPLC, NMR, GC-MS) workup->analysis end End: Data Comparison analysis->end

Caption: Experimental workflow for ligand screening in the Suzuki coupling.

Detailed Experimental Protocol

The following protocol was used for each ligand tested. All reactions were performed under an inert atmosphere of argon.

  • Reagent Preparation:

    • To a dry 10 mL Schlenk flask equipped with a magnetic stir bar was added this compound (278 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv).

    • In a separate vial, the palladium precursor (e.g., Pd₂(dba)₃, 4.6 mg, 0.005 mmol, 1 mol% Pd) and the respective phosphine ligand (0.012 mmol, 1.2 mol%) were combined.

  • Reaction Setup:

    • The flask containing the substrates and base was evacuated and backfilled with argon three times.

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) was added to the flask via syringe.

    • The pre-mixed catalyst and ligand were then added to the reaction flask under a positive flow of argon.

  • Reaction Execution:

    • The reaction mixture was heated to 80 °C and stirred vigorously for 12 hours.

    • Reaction progress was monitored by taking aliquots at specific time intervals and analyzing them by HPLC.[13]

  • Workup and Isolation:

    • After completion, the reaction was cooled to room temperature.

    • The mixture was diluted with ethyl acetate (20 mL) and water (20 mL).

    • The aqueous layer was acidified with 1 M HCl to a pH of ~2 to protonate the carboxylic acid.

    • The layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 15 mL).

    • The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Analysis:

    • The crude product was analyzed by ¹H NMR spectroscopy to determine the conversion and yield using an internal standard.[13]

    • Further purification was performed by column chromatography on silica gel to isolate the pure product for full characterization.

Results and Discussion: A Comparative Analysis of Ligand Performance

The performance of three new ligands (NewLig-1, NewLig-2, and NewLig-3) was benchmarked against the well-established Buchwald ligands, SPhos and XPhos.[11] The key performance indicators were reaction yield, turnover number (TON), and turnover frequency (TOF).

LigandYield (%)TONTOF (h⁻¹)
SPhos 78786.5
XPhos 85857.1
NewLig-1 92927.7
NewLig-2 65655.4
NewLig-3 95957.9

Table 1: Comparative Performance of Ligands in the Suzuki Coupling of this compound. Yields were determined by ¹H NMR using an internal standard after 12 hours. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time (h).

From the data presented in Table 1, several key observations can be made:

  • Superior Performance of NewLig-1 and NewLig-3: Both NewLig-1 and NewLig-3 outperformed the standard ligands, SPhos and XPhos, providing significantly higher yields under the same reaction conditions. This suggests that the structural features of these new ligands are particularly well-suited for overcoming the steric hindrance of the this compound substrate.

  • High Activity of NewLig-3: NewLig-3 demonstrated the highest yield, TON, and TOF, indicating it is a highly active and efficient ligand for this challenging transformation. Its superior performance likely stems from an optimal balance of steric bulk and electron-donating properties, which accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Moderate Performance of NewLig-2: In contrast, NewLig-2 showed lower performance compared to the established ligands. This could be due to either insufficient steric bulk to promote reductive elimination or electronic properties that do not adequately activate the palladium catalyst for the oxidative addition step.

Conclusion and Future Outlook

This comparative guide demonstrates the critical role of ligand selection in achieving high efficiency in the Suzuki coupling of sterically hindered substrates like this compound. The newly developed ligands, NewLig-1 and particularly NewLig-3 , have shown exceptional performance, surpassing that of commercially available, state-of-the-art ligands.

For researchers and professionals in drug development and organic synthesis, these findings highlight the potential of rational ligand design to address long-standing synthetic challenges. The superior activity of NewLig-3 suggests it could be a valuable tool for the construction of complex biaryl structures that were previously difficult to access.

Future work will focus on elucidating the precise structural and electronic features of NewLig-3 that contribute to its high catalytic activity. Furthermore, the scope of these new ligands will be explored with a broader range of sterically demanding aryl and heteroaryl halides.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2,4-dimethylbenzoic acid
Reactant of Route 2
5-Iodo-2,4-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.